molecular formula C50H62N4O13 B12432469 dmDNA31

dmDNA31

Número de catálogo: B12432469
Peso molecular: 927.0 g/mol
Clave InChI: GBSDCXVMKJSZDN-SJAYFWOOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

DmDNA31 is a useful research compound. Its molecular formula is C50H62N4O13 and its molecular weight is 927.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C50H62N4O13

Peso molecular

927.0 g/mol

Nombre IUPAC

[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-30-[4-(dimethylamino)piperidin-1-yl]-2,6,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-23,32,37-trioxo-8,27,38-trioxa-24,34-diazahexacyclo[23.11.1.14,7.05,36.026,35.028,33]octatriaconta-1,3,5,9,19,21,25,28,30,33,35-undecaen-13-yl] acetate

InChI

InChI=1S/C50H62N4O13/c1-23-13-12-14-24(2)49(62)52-40-44(60)36-35(39-47(40)66-34-22-31(21-32(56)38(34)51-39)54-18-15-30(16-19-54)53(9)10)37-46(28(6)43(36)59)67-50(8,48(37)61)64-20-17-33(63-11)25(3)45(65-29(7)55)27(5)42(58)26(4)41(23)57/h12-14,17,20-23,25-27,30,33,41-42,45,57-59,61H,15-16,18-19H2,1-11H3,(H,52,62)/b13-12+,20-17-,24-14+/t23-,25+,26+,27+,33-,41-,42+,45+,50-/m0/s1

Clave InChI

GBSDCXVMKJSZDN-SJAYFWOOSA-N

SMILES isomérico

C[C@H]1/C=C/C=C(/C(=O)NC2=C3C(=C4C(=C(C(=C5C4=C([C@](O5)(O/C=C\[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)O)C)O)C2=O)N=C6C(=CC(=CC6=O)N7CCC(CC7)N(C)C)O3)\C

SMILES canónico

CC1C=CC=C(C(=O)NC2=C3C(=C4C(=C(C(=C5C4=C(C(O5)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)O)C)O)C2=O)N=C6C(=CC(=CC6=O)N7CCC(CC7)N(C)C)O3)C

Origen del producto

United States

Foundational & Exploratory

what is the chemical structure of dmDNA31

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of dmDNA31, a novel rifamycin-class antibiotic. It details its chemical structure, physicochemical properties, and its role as the cytotoxic payload in the antibody-antibiotic conjugate (AAC), DSTA4637S. This document also outlines the mechanism of action of DSTA4637S and provides an overview of the experimental protocols used in its analysis.

Core Concepts: Introduction to this compound

This compound, with the full chemical name 4-dimethylaminopiperidino-hydroxybenzoxazino rifamycin , is a potent, semi-synthetic antibiotic belonging to the rifamycin class.[1] It is an analog of rifalazil and is sometimes referred to as rifalog.[2] The primary mechanism of action of this compound is the inhibition of bacterial DNA-dependent RNA polymerase, leading to a potent bactericidal effect, particularly against Staphylococcus aureus.[1][2]

This compound is a critical component of the investigational antibody-antibiotic conjugate DSTA4637S (also known as DSTA4637A and RG7861), where it is attached to a monoclonal antibody targeting S. aureus via a protease-cleavable linker.[1] This AAC is specifically designed to target and eliminate intracellular S. aureus, a key contributor to persistent and recurrent infections.

Chemical Structure and Physicochemical Properties

The chemical structure of this compound is presented below. Its molecular formula is C₅₀H₆₂N₄O₁₃, with a molecular weight of 927.05 g/mol .

Image of this compound Chemical Structure: (A 2D structure of this compound will be generated from its SMILES representation as a definitive, high-resolution, publicly available image is not available.)

Physicochemical and Pharmacokinetic Properties of this compound

The following table summarizes key quantitative data for this compound. It is important to note that much of the available data for unconjugated this compound is derived from studies of the DSTA4637S conjugate.

PropertyValueSource
Molecular Formula C₅₀H₆₂N₄O₁₃[3]
Molecular Weight 927.05 g/mol [3]
SMILES O=C1C2=C(O[C@@]1(O/C=C/--INVALID-LINK----INVALID-LINK--/C=C/C=C(C)/C3=O)C)O)C)OC(C)=O)C">C@([H])OC)C)C(C)=C(O)C4=C2C(C(OC5=CC(N6CCC(N(C)C)CC6)=C7)=C(N3)C4=O)=NC5=C7O
In Vitro Activity
Minimum Inhibitory Concentration (MIC) vs. S. aureus<10 nM
In Vitro Frequency of Spontaneous ResistanceApproximately 3.9 x 10⁻⁷[4]
Pharmacokinetics (from DSTA4637S studies in humans)
Mean Half-life (unconjugated)3.9 to 4.3 days[1]
Mean Maximum Plasma Concentration (Cmax) of unconjugated this compound (at 150 mg/kg of DSTA4637S)3.86 ng/mL[1]
Plasma Protein Binding (unconjugated)Approximately 95%[1]

Mechanism of Action of DSTA4637S Featuring this compound

The antibody-antibiotic conjugate DSTA4637S is designed for the targeted delivery of this compound to phagocytic cells that have engulfed S. aureus. The mechanism involves a multi-step process that ensures the localized release of the potent antibiotic, minimizing systemic exposure and off-target effects.

DSTA4637S_Mechanism Mechanism of Action of DSTA4637S cluster_extracellular Extracellular Space cluster_cell Phagocytic Cell DSTA4637S DSTA4637S (AAC) SA S. aureus DSTA4637S->SA Binding to Wall Teichoic Acid Phagocytosis Phagocytosis SA->Phagocytosis Phagosome Phagosome containing DSTA4637S-bound S. aureus Phagocytosis->Phagosome Phagolysosome Phagolysosome Formation Phagosome->Phagolysosome Lysosome Lysosome (contains Cathepsins) Lysosome->Phagolysosome Cleavage Linker Cleavage Phagolysosome->Cleavage This compound Active this compound Cleavage->this compound Bacterial_Death Bacterial Cell Death This compound->Bacterial_Death

Caption: Mechanism of DSTA4637S delivering this compound to intracellular S. aureus.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and analysis of this compound are often proprietary. However, based on published research, the following sections outline the general methodologies employed.

Synthesis of Benzoxazinorifamycins

The synthesis of benzoxazinorifamycin analogs, such as this compound, generally involves the coupling of a rifamycin S derivative with a corresponding 2-aminophenol derivative. This is followed by further modifications to introduce the desired functional groups.

Bioanalytical Methods for Quantification

The pharmacokinetic properties of DSTA4637S and its components, including unconjugated this compound, are typically characterized using a combination of ligand-binding assays and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

An enzyme-linked immunosorbent assay (ELISA) is commonly used to determine the concentration of the total antibody component of the AAC in biological matrices.

General ELISA Protocol Outline:

  • Coating: A 96-well microtiter plate is coated with a capture antibody, such as a monoclonal antibody against the complementarity-determining region of the DSTA4637S antibody.

  • Blocking: The plate is treated with a blocking solution to prevent non-specific binding.

  • Sample Incubation: Standards, quality controls, and unknown samples are added to the wells and incubated.

  • Detection: A detection antibody, also specific to the DSTA4637S antibody and conjugated to an enzyme (e.g., horseradish peroxidase), is added.

  • Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a colored product.

  • Measurement: The absorbance of the colored product is measured using a microplate reader, and the concentration of the total antibody is determined by comparison to a standard curve.

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is employed to measure the low concentrations of unconjugated this compound in plasma.

General LC-MS/MS Protocol Outline:

  • Sample Preparation: Plasma samples are subjected to a protein precipitation step, followed by solid-phase extraction to isolate the small molecule drug from the biological matrix.

  • Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system, where this compound is separated from other components on a C18 column using a gradient elution of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion of this compound is selected and fragmented to produce a characteristic product ion, which is then detected.

  • Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the analyte to that of an internal standard, using a calibration curve generated from samples with known concentrations of this compound.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the preclinical or clinical analysis of the antibody-antibiotic conjugate DSTA4637S and its components.

Experimental_Workflow Analytical Workflow for DSTA4637S Studies cluster_analysis Bioanalysis Sample_Collection Sample Collection (e.g., Plasma, Serum) Sample_Processing Sample Processing (e.g., Centrifugation, Aliquoting) Sample_Collection->Sample_Processing ELISA ELISA Assay Sample_Processing->ELISA For Total Antibody Quantification LCMS LC-MS/MS Assay Sample_Processing->LCMS For Unconjugated this compound Quantification Data_Analysis Data Analysis and Pharmacokinetic Modeling ELISA->Data_Analysis LCMS->Data_Analysis

Caption: A generalized workflow for the bioanalysis of DSTA4637S components.

Conclusion

This compound is a promising rifamycin-class antibiotic with potent activity against S. aureus. Its incorporation into the antibody-antibiotic conjugate DSTA4637S represents a novel and targeted approach to treating challenging intracellular bacterial infections. Further research and clinical development will continue to elucidate the full therapeutic potential of this innovative molecule.

References

An In-depth Technical Guide to the Mechanism of Action of dmDNA31 on RNA Polymerase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

dmDNA31, a potent analog of rifalazil, represents a significant advancement in the rifamycin class of antibiotics. This document provides a comprehensive overview of its mechanism of action, focusing on its interaction with bacterial RNA polymerase (RNAP). By binding to a specific subunit of the enzyme, this compound effectively inhibits transcription, leading to bacterial cell death. This guide details the molecular interactions, kinetics, and structural basis of this inhibition, supported by quantitative data from analogous compounds and detailed experimental protocols. The information presented herein is intended to support further research and development of this compound and related compounds as next-generation antibacterial agents.

Core Mechanism of Action: Steric-Occlusion of the Nascent RNA Transcript

This compound, also known as rifalog, is a 4-dimethylamino piperidino-hydroxybenzoxazinorifamycin. Its primary molecular target is the bacterial DNA-dependent RNA polymerase, the central enzyme responsible for transcribing genetic information from DNA to RNA. The mechanism of action is analogous to that of rifampicin and other rifamycins, involving direct binding to the RNAP β subunit.[1]

The binding site for this compound is located within a pocket of the β subunit that is part of the DNA/RNA channel.[1] This site is spatially distinct from the catalytic active site of the enzyme. Upon binding, this compound does not allosterically inhibit the catalytic function of RNAP but instead acts as a physical barrier. This mode of inhibition is termed "steric-occlusion".[1]

The inhibitor allows for the initiation of transcription and the formation of the first few phosphodiester bonds. However, as the nascent RNA transcript elongates, it clashes with the bound this compound molecule. This physical obstruction prevents the extension of the RNA chain beyond a length of 2 to 3 nucleotides.[1] The stalled RNAP-promoter complex is unable to proceed to the elongation phase of transcription, leading to a halt in the synthesis of essential bacterial proteins and ultimately, cell death.

Mechanism of this compound Action on RNA Polymerase cluster_transcription Bacterial Transcription Elongation cluster_inhibition Inhibition by this compound RNA_Polymerase RNA Polymerase (RNAP) β Subunit Nascent_RNA Nascent RNA Transcript (>3nt) RNA_Polymerase->Nascent_RNA Elongation DNA_Template DNA Template Protein_Synthesis Bacterial Protein Synthesis Nascent_RNA->Protein_Synthesis Leads to Bacterial_Growth Bacterial Growth Protein_Synthesis->Bacterial_Growth This compound This compound Binding Binding to β Subunit Pocket This compound->Binding Binding->RNA_Polymerase Block Steric Occlusion Binding->Block Results in Short_RNA Truncated RNA (2-3 nt) Block->Short_RNA Produces Inhibition_Protein Inhibition of Protein Synthesis Short_RNA->Inhibition_Protein Cell_Death Bacterial Cell Death Inhibition_Protein->Cell_Death

Caption: Signaling pathway of this compound-mediated inhibition of bacterial transcription.

Quantitative Data

CompoundOrganismMIC (µg/mL)Notes
RifalazilChlamydia trachomatis (wild-type)0.00025Demonstrates extraordinary potency against intracellular pathogens.[2]
RifalazilChlamydia trachomatis (rifampin-resistant mutants)≤ 0.064Retains significant activity against mutants with high-level rifampin resistance, suggesting a favorable resistance profile.[2][3]
RifampicinEscherichia coli RNAPEC50 ≈ 0.02 µMThe 50% effective concentration for the parent compound against purified RNAP provides a baseline for the high affinity of this class of inhibitors.[4]

Experimental Protocols

The following protocols describe standard methodologies used to characterize the interaction of inhibitors like this compound with RNA polymerase.

In Vitro Transcription Inhibition Assay

This assay directly measures the effect of an inhibitor on the synthesis of RNA by purified RNA polymerase.

Objective: To determine the concentration of this compound required to inhibit transcription by 50% (IC50).

Methodology:

  • Reaction Mixture Preparation: A standard transcription reaction mixture is prepared containing transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 50 mM NaCl, 8 mM MgCl2, 5 mM DTT), a DNA template with a known promoter, and ribonucleoside triphosphates (ATP, GTP, CTP), with one of the NTPs being radiolabeled (e.g., [α-³²P]UTP).[5][6]

  • Enzyme and Inhibitor Incubation: Purified bacterial RNA polymerase holoenzyme is pre-incubated with varying concentrations of this compound (or vehicle control) for a defined period at 37°C to allow for binding.

  • Transcription Initiation: The transcription reaction is initiated by the addition of the DNA template and NTPs to the enzyme-inhibitor mixture. The reaction is allowed to proceed for a specific time at 37°C.[5]

  • Reaction Quenching: The reaction is stopped by the addition of a loading buffer containing a chelating agent (e.g., EDTA) and a denaturant (e.g., formamide).[5]

  • Product Analysis: The RNA products are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).

  • Data Quantification: The gel is exposed to a phosphor screen, and the intensity of the bands corresponding to the full-length transcript is quantified. The percentage of inhibition is calculated for each this compound concentration relative to the control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Workflow for In Vitro Transcription Inhibition Assay Start Start Prepare_Reaction_Mix Prepare Transcription Reaction Mix (Buffer, DNA, Radiolabeled NTPs) Start->Prepare_Reaction_Mix Incubate_Enzyme_Inhibitor Pre-incubate RNAP with varying [this compound] Prepare_Reaction_Mix->Incubate_Enzyme_Inhibitor Initiate_Transcription Initiate Reaction with DNA and NTPs Incubate_Enzyme_Inhibitor->Initiate_Transcription Quench_Reaction Stop Reaction with Loading Buffer Initiate_Transcription->Quench_Reaction Run_PAGE Separate RNA Products by Denaturing PAGE Quench_Reaction->Run_PAGE Quantify_Bands Quantify Transcript Bands (Phosphorimaging) Run_PAGE->Quantify_Bands Calculate_IC50 Calculate IC50 Value Quantify_Bands->Calculate_IC50 End End Calculate_IC50->End

Caption: Experimental workflow for determining the IC50 of this compound.

Filter Binding Assay

This technique is used to measure the binding affinity (Kd) between a protein (RNA polymerase) and a ligand (this compound), often by competing with a labeled DNA or RNA molecule.

Objective: To determine the equilibrium dissociation constant (Kd) of the this compound-RNAP complex.

Methodology:

  • Preparation of Components: Purified RNA polymerase, radiolabeled promoter DNA, and a range of concentrations of this compound are prepared in a suitable binding buffer.

  • Binding Reaction: A constant concentration of RNAP and labeled DNA are incubated with varying concentrations of this compound. The reactions are allowed to reach equilibrium.

  • Filtration: The reaction mixtures are passed through a nitrocellulose filter under vacuum. Proteins and protein-ligand/DNA complexes bind to the nitrocellulose, while unbound nucleic acids pass through.[7][8][9]

  • Washing: The filters are washed with cold binding buffer to remove any non-specifically bound molecules.

  • Quantification: The amount of radioactivity retained on each filter is measured using a scintillation counter. This corresponds to the amount of DNA bound to RNAP.

  • Data Analysis: The amount of bound DNA is plotted against the concentration of this compound. A competition binding curve is generated, from which the Ki, and subsequently the Kd, for this compound can be calculated.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity.

Objective: To determine the on-rate (ka), off-rate (kd), and equilibrium dissociation constant (Kd) of the this compound-RNAP interaction.

Methodology:

  • Chip Preparation: RNA polymerase is immobilized on the surface of a sensor chip.

  • Analyte Injection: A solution containing this compound at a specific concentration is flowed over the chip surface, allowing it to bind to the immobilized RNAP. The change in the refractive index at the surface, which is proportional to the amount of bound analyte, is monitored in real-time (association phase).[10][11][12]

  • Dissociation: Buffer without this compound is then flowed over the chip, and the dissociation of the complex is monitored (dissociation phase).[10][11][12]

  • Regeneration: The chip surface is regenerated to remove all bound this compound, preparing it for the next cycle.

  • Data Analysis: The experiment is repeated with a range of this compound concentrations. The resulting sensorgrams (plots of response units vs. time) are fitted to a kinetic binding model to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[10][11][12]

Logical Flow of SPR Analysis Immobilize_RNAP Immobilize RNA Polymerase on Sensor Chip Inject_this compound Inject this compound (Analyte) at various concentrations Immobilize_RNAP->Inject_this compound Measure_Association Measure Association Phase (Binding in real-time) Inject_this compound->Measure_Association Inject_Buffer Inject Running Buffer Measure_Association->Inject_Buffer Measure_Dissociation Measure Dissociation Phase (Unbinding in real-time) Inject_Buffer->Measure_Dissociation Regenerate_Surface Regenerate Chip Surface Measure_Dissociation->Regenerate_Surface Fit_Data Fit Sensorgram Data to Kinetic Model Measure_Dissociation->Fit_Data Regenerate_Surface->Inject_this compound Repeat for each concentration Determine_Constants Determine ka, kd, and Kd Fit_Data->Determine_Constants

Caption: Logical relationship of steps in an SPR experiment for kinetic analysis.

Conclusion

This compound exerts its potent bactericidal activity through a well-defined steric-occlusion mechanism, targeting a conserved and essential bacterial enzyme. Its high potency, suggested by data from its analog rifalazil, and its efficacy against rifampin-resistant strains, make it a compelling candidate for further development. The experimental protocols outlined in this guide provide a robust framework for the detailed characterization of this compound and other novel RNA polymerase inhibitors, facilitating the advancement of new therapies to combat antibiotic resistance.

References

dmDNA31 Antibiotic: A Technical Guide to its Discovery and Origin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

dmDNA31, chemically known as 4-dimethylaminopiperidino-hydroxybenzoxazinorifamycin, is a novel, potent rifamycin-class antibiotic. It was developed as a payload for an antibody-antibiotic conjugate (AAC), DSTA4637S, to specifically target and eliminate Staphylococcus aureus, including strains residing within host cells. This document provides a comprehensive overview of the discovery, origin, and preclinical data of this compound, including its mechanism of action, synthesis, and key experimental findings.

Introduction: The Rise of a Novel Rifamycin Analog

The increasing threat of antibiotic-resistant bacteria, particularly Staphylococcus aureus, has necessitated the development of innovative therapeutic strategies. Traditional antibiotics often struggle to eradicate persistent intracellular bacteria, which can lead to chronic and recurrent infections. To address this challenge, this compound was developed as a next-generation rifamycin antibiotic with potent bactericidal activity.

This compound is an analog of rifalazil, a member of the benzoxazinorifamycin class of antibiotics.[1] Like other rifamycins, its mechanism of action involves the inhibition of bacterial DNA-dependent RNA polymerase, a crucial enzyme for bacterial survival.[1] This inhibition is achieved by binding to the β subunit of the RNA polymerase, thereby physically blocking the elongation of RNA transcripts.[1]

The key innovation of this compound lies in its role as the cytotoxic payload in the antibody-antibiotic conjugate DSTA4637S (also known as RG7861). This AAC is designed to selectively deliver this compound to S. aureus bacteria, minimizing systemic exposure and off-target effects.

Discovery and Origin

The development of this compound stemmed from extensive research into the medicinal chemistry of benzoxazinorifamycins. The goal was to synthesize novel analogs of rifalazil with improved properties, such as enhanced potency and suitability for conjugation to a monoclonal antibody.

While the specific, detailed synthesis of this compound is proprietary, the general approach for creating benzoxazinorifamycins involves a classical literature method. This process typically starts with Rifamycin S and couples it with a corresponding 2-aminophenol derivative to yield the desired benzoxazinorifamycin structure.

The selection of the 4-dimethylaminopiperidino moiety in this compound was likely the result of structure-activity relationship (SAR) studies aimed at optimizing the molecule's potency, physicochemical properties, and suitability for linker attachment within an AAC.

Mechanism of Action

The primary target of this compound is the bacterial DNA-dependent RNA polymerase. The binding of this compound to the β subunit of this enzyme leads to a steric occlusion mechanism, which physically obstructs the path of the elongating RNA molecule.[1] This blockage prevents the synthesis of bacterial proteins, ultimately leading to bacterial cell death.

The following diagram illustrates the signaling pathway of this compound's mechanism of action:

cluster_0 Bacterial Cell This compound This compound RNAP DNA-dependent RNA Polymerase (β subunit) This compound->RNAP Binds to RNA RNA Transcript RNAP->RNA Transcription (Blocked) CellDeath Bacterial Cell Death RNAP->CellDeath Inhibition Leads to DNA Bacterial DNA DNA->RNAP Template for Protein Bacterial Protein Synthesis RNA->Protein Translation (Inhibited)

Mechanism of action of this compound.

Experimental Data and Protocols

The majority of publicly available data for this compound is in the context of its use in the antibody-antibiotic conjugate, DSTA4637S.

In Vitro Antibacterial Activity

While specific minimum inhibitory concentration (MIC) values for standalone this compound against a wide range of bacterial strains are not extensively published, it is established to have potent bactericidal activity against S. aureus.[2] The efficacy of DSTA4637S relies on the potent intrinsic activity of its this compound payload.

Table 1: In Vitro Activity of DSTA4637S (Containing this compound)

Parameter Value Reference
Target Staphylococcus aureus

| Potency | Effective against both active and dormant bacterial populations | |

A general protocol for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic like this compound is as follows:

Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium (e.g., S. aureus) is prepared to a specific concentration (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium.

  • Serial Dilution of Antibiotic: The antibiotic (this compound) is serially diluted in the broth medium in a 96-well microtiter plate to create a range of concentrations.

  • Inoculation: Each well containing the diluted antibiotic is inoculated with the bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria.

Preclinical Pharmacokinetics

Preclinical pharmacokinetic studies of DSTA4637A (a liquid formulation of DSTA4637S) were conducted in rats and monkeys. These studies measured the concentrations of the total antibody, the antibody-conjugated this compound, and the unconjugated this compound.

Table 2: Summary of Preclinical Pharmacokinetic Parameters of DSTA4637A

Species Analyte Key Findings Reference
Rats & Monkeys Total Antibody (TAb) and antibody-conjugated this compound (ac-dmDNA31) Bi-exponential concentration-time profiles with a short distribution phase and a long elimination phase. Systemic exposures were dose-proportional. [3]

| Rats & Monkeys | Unconjugated this compound | Plasma concentrations were low (<4 ng/mL), indicating stability of the conjugate in circulation. |[3] |

The following workflow outlines a typical preclinical pharmacokinetic study:

cluster_0 Preclinical Pharmacokinetic Study Workflow Dosing Dosing of Preclinical Species (e.g., Rat, Monkey) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing Analysis LC-MS/MS Analysis of Analytes Processing->Analysis PK Pharmacokinetic Modeling and Parameter Estimation Analysis->PK

Workflow for a preclinical pharmacokinetic study.

Role in Antibody-Antibiotic Conjugates (AACs)

The primary application of this compound is as the cytotoxic payload in the AAC DSTA4637S. This conjugate is designed to target the wall teichoic acid on the surface of S. aureus.

The mechanism of action of DSTA4637S is a multi-step process:

  • Binding: The antibody component of DSTA4637S binds to the surface of S. aureus.

  • Internalization: The DSTA4637S-bacteria complex is internalized by phagocytic host cells.

  • Linker Cleavage: Inside the host cell's phagolysosome, the protease-cleavable linker connecting the antibody and this compound is cleaved by cathepsins.

  • Payload Release: The active this compound is released inside the host cell.

  • Bacterial Killing: The released this compound exerts its bactericidal activity on the intracellular S. aureus.

This targeted delivery mechanism allows for the concentration of the potent antibiotic at the site of infection, including within the intracellular reservoirs of S. aureus, while minimizing systemic toxicity.

The logical relationship of the DSTA4637S mechanism is depicted below:

cluster_0 DSTA4637S Mechanism of Action Binding DSTA4637S Binds to S. aureus Internalization Internalization into Host Phagocytic Cell Binding->Internalization Cleavage Linker Cleavage by Cathepsins Internalization->Cleavage Release Release of This compound Cleavage->Release Killing Killing of Intracellular S. aureus Release->Killing

Logical flow of DSTA4637S action.

Conclusion

This compound represents a significant advancement in the field of antibiotics, particularly in the context of targeted therapies for challenging bacterial infections. Its development as a potent rifamycin analog and its successful incorporation into the antibody-antibiotic conjugate DSTA4637S highlight a promising strategy for overcoming the limitations of traditional antibiotic therapies. Further research into the standalone properties and potential applications of this compound and similar novel rifamycin analogs is warranted to explore their full therapeutic potential.

References

dmDNA31: A Rifalazil Analog for Targeted Antimicrobial Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

dmDNA31, a potent rifalazil analog, represents a significant advancement in the rifamycin class of antibiotics. Chemically identified as 4-dimethylamino piperidino-hydroxybenzoxazinorifamycin, this molecule exhibits robust bactericidal activity, particularly against persistent and stationary-phase pathogens such as Staphylococcus aureus. Its primary mechanism of action, akin to other rifamycins, is the inhibition of bacterial DNA-dependent RNA polymerase, effectively halting protein synthesis. A key innovation in the application of this compound is its utilization as a payload in antibody-antibiotic conjugates (AACs), enabling targeted delivery to the site of infection and minimizing off-target effects. This whitepaper provides an in-depth technical overview of this compound, including its mechanism of action, in vitro efficacy, and the experimental protocols for its evaluation.

Introduction

The rise of antibiotic-resistant bacteria poses a critical threat to global health. Rifamycins, such as rifampin and its analog rifalazil, have long been cornerstones in the treatment of various bacterial infections, including tuberculosis and staphylococcal infections. These antibiotics function by specifically inhibiting the β-subunit of bacterial RNA polymerase (RNAP).[1] this compound, a rifalazil analog also referred to as a rifalog, has emerged as a promising candidate for further development due to its potent bactericidal properties, especially against challenging bacterial populations like persister cells, and its suitability for targeted delivery systems.[2] This document serves as a comprehensive technical guide to the core scientific and experimental aspects of this compound.

Mechanism of Action

The primary molecular target of this compound is the bacterial DNA-dependent RNA polymerase, an essential enzyme for transcription.[2] By binding to a pocket within the β subunit of RNAP, this compound physically obstructs the path of the elongating RNA molecule.[2] This "steric-occlusion" mechanism prevents the formation of phosphodiester bonds beyond the second or third nucleotide, thereby inhibiting the initiation of RNA synthesis and subsequent protein production, ultimately leading to bacterial cell death.[2] The benzoxazinorifamycin structure of this compound is crucial for its potent activity and is also influenced by the permeability of the bacterial cell wall.[3][4]

cluster_bacterium Bacterial Cell This compound This compound CellWall Cell Wall & Membrane This compound->CellWall Penetration RNAP DNA-dependent RNA Polymerase (RNAP) CellWall->RNAP Binding to β subunit RNA RNA Transcript RNAP->RNA Transcription (Blocked) DNA Bacterial DNA DNA->RNAP Template Protein Bacterial Proteins RNA->Protein Translation (Inhibited) CellDeath Cell Death Protein->CellDeath Leads to

Caption: Mechanism of action of this compound in a bacterial cell.

In Vitro Efficacy

The in vitro activity of this compound and its parent compound, rifalazil, has been evaluated against a range of bacterial pathogens. The following tables summarize the available quantitative data on their minimum inhibitory concentrations (MICs).

Table 1: In Vitro Activity of Rifalazil against Chlamydia Species

OrganismMIC Range (µg/mL)
Chlamydia trachomatis0.00025 - 0.0025
Chlamydia pneumoniae0.00025 - 0.0025

Data sourced from multiple studies, with variations depending on the methodology used.[5]

Table 2: Comparative In Vitro Activity of Rifamycins against Mycobacterium avium Complex (MAC)

CompoundMIC₅₀ (mg/L)MIC₉₀ (mg/L)
Rifampin≤0.032≤2.0
Rifapentine≤0.032≤2.0
Rifabutin≤0.032≤0.125

MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the isolates, respectively.[6]

Table 3: In Vitro Activity of Rifampin against Methicillin-Resistant Staphylococcus aureus (MRSA)

Isolate TypeMIC Range (mg/L)
Planktonic MRSA0.015 - 16

Note: The efficacy of rifampin against biofilm-embedded MRSA is often reduced.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound.

Synthesis of Benzoxazinorifamycin Analogs

While a specific, publicly available, step-by-step synthesis protocol for this compound is not available, the general synthesis of benzoxazinorifamycin analogs can be achieved through a structured chemical process. A common approach involves the reaction of a rifamycin S derivative with an appropriate amino-substituted phenol to form the benzoxazine ring.

RifamycinS Rifamycin S Derivative Reaction Condensation Reaction RifamycinS->Reaction AminoPhenol Substituted Amino-Phenol AminoPhenol->Reaction Benzoxazinorifamycin Benzoxazinorifamycin Analog (e.g., this compound) Reaction->Benzoxazinorifamycin Purification Purification (e.g., Chromatography) Benzoxazinorifamycin->Purification Start Start PrepInoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) Start->PrepInoculum Inoculate Inoculate wells with bacterial suspension PrepInoculum->Inoculate PrepDilutions Prepare 2-fold Serial Dilutions of this compound in 96-well plate PrepDilutions->Inoculate Incubate Incubate at 37°C for 16-24 hours Inoculate->Incubate Read Visually assess turbidity for bacterial growth Incubate->Read DetermineMIC Determine MIC (Lowest concentration with no growth) Read->DetermineMIC End End DetermineMIC->End Start Start InoculumPrep Prepare S. aureus Inoculum Start->InoculumPrep Infection Infect Mice (IV or IP) InoculumPrep->Infection Treatment Administer this compound or Vehicle Infection->Treatment Monitoring Monitor Survival & Clinical Signs Treatment->Monitoring OrganHarvest Harvest Organs at Endpoint Monitoring->OrganHarvest CFUCount Determine Bacterial Burden (CFU) OrganHarvest->CFUCount End End CFUCount->End

References

The Core Function of 4-Dimethylaminopiperidino-hydroxybenzoxazino Rifamycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the function, mechanism of action, and relevant experimental data for 4-dimethylaminopiperidino-hydroxybenzoxazino rifamycin and its closely related analogs. Due to the limited availability of specific data for the exact titular compound, this guide will focus on the well-characterized and structurally similar benzoxazinorifamycin, KRM-1648 (Rifalazil), as a representative molecule of this class.

Core Mechanism of Action: Inhibition of Bacterial RNA Polymerase

The primary antibacterial activity of benzoxazinorifamycins, including the specified compound, lies in their potent and selective inhibition of bacterial DNA-dependent RNA polymerase (RNAP).[1][2] This enzyme is responsible for transcribing genetic information from DNA to RNA, a crucial step in protein synthesis and overall bacterial viability.

The mechanism of inhibition involves the binding of the rifamycin derivative to the β-subunit of the bacterial RNAP.[2][3] This binding occurs within a pocket located in the DNA/RNA channel, in close proximity to the active site but not directly at the catalytic center.[3] By occupying this position, the drug sterically hinders the elongation of the nascent RNA chain beyond a length of 2-3 nucleotides.[2][4] This physical blockage prevents the synthesis of functional messenger RNA (mRNA), leading to a cessation of protein production and ultimately, bacterial cell death.[2] The selectivity of these compounds for bacterial RNAP over its mammalian counterpart ensures a favorable therapeutic window.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for KRM-1648, a representative 4-aminobenzoxazine derivative of rifamycin S, demonstrating its potent antimicrobial activity.

Table 1: In Vitro Antimicrobial Activity of KRM-1648

OrganismStrain(s)MIC (µg/mL)Reference
Mycobacterium tuberculosisH37RvSuperior to Rifampicin[1]
Mycobacterium avium complex (MAC)24 clinical isolates0.25 (MIC for 90%)[5]
Helicobacter pylori44 clinical isolates0.008 (MIC for 90%)[6]
Mycobacterium lepraeNude mouse modelComplete growth inhibition at 0.6 mg/kg/day[7]

Table 2: In Vivo Efficacy of KRM-1648

Infection ModelAnimal ModelDosing RegimenOutcomeReference
Mycobacterium tuberculosisMiceOral administrationSuperior to Rifampicin[1]
Mycobacterium avium complexBeige miceOral administrationSignificant reduction in bacterial loads[8]
Mycobacterium lepraeNude mice0.6 mg/kg/day, oralComplete inhibition of bacterial growth[7]

Experimental Protocols

This section details the methodologies for key experiments cited in the characterization of benzoxazinorifamycins like KRM-1648.

Synthesis of 3'-hydroxy-5'-(4-isobutyl-1-piperazinyl)benzoxazinorifamycin (KRM-1648)

The synthesis of KRM-1648 and related benzoxazinorifamycins generally follows a multi-step process:

  • Oxidative Condensation: Rifamycin S is reacted with a substituted 2-amino-4-nitrophenol in the presence of an oxidizing agent, such as manganese dioxide, in a suitable solvent like dimethyl sulfoxide (DMSO). This step forms the benzoxazinorifamycin core.

  • Reduction of the Nitro Group: The nitro group on the benzoxazine ring is then reduced to an amino group, typically using a reducing agent like sodium dithionite.

  • Coupling with the Piperazine Moiety: The resulting amino-benzoxazinorifamycin is then reacted with the desired N-substituted piperazine, in this case, 1-isobutylpiperazine. This reaction is often carried out in the presence of an oxidizing agent (e.g., manganese dioxide) in a solvent such as DMSO or chloroform.

  • Purification: The final product is purified using chromatographic techniques, such as column chromatography on silica gel, to yield the desired 3'-hydroxy-5'-(4-isobutyl-1-piperazinyl)benzoxazinorifamycin.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a critical measure of in vitro activity.

Broth Macrodilution Method (for M. avium complex): [5]

  • Preparation of Inoculum: A suspension of the M. avium complex isolate is prepared in Middlebrook 7H9 broth and adjusted to a standardized turbidity.

  • Serial Dilutions: The test compound (KRM-1648) is serially diluted in Middlebrook 7H9 broth in tubes.

  • Inoculation: Each tube is inoculated with the standardized bacterial suspension.

  • Incubation: The tubes are incubated at 37°C for a specified period (e.g., 7 days).

  • Radiometric Reading: For radiometric assays, the growth is assessed by measuring the evolution of ¹⁴CO₂ from ¹⁴C-labeled palmitic acid substrate. The MIC is the lowest concentration of the drug that inhibits a predefined level of metabolic activity.

Agar Dilution Method (for M. tuberculosis): [8]

  • Preparation of Drug-Containing Media: The test compound is incorporated into Middlebrook 7H11 agar at various concentrations.

  • Inoculation: A standardized suspension of M. tuberculosis is spotted onto the surface of the agar plates.

  • Incubation: The plates are incubated at 37°C in a CO₂-enriched atmosphere for 2-3 weeks.

  • Reading: The MIC is determined as the lowest concentration of the drug that inhibits visible colony formation.

In Vivo Efficacy in a Murine Tuberculosis Model

Animal models are essential for evaluating the therapeutic potential of new antimicrobial agents.

  • Infection: Mice (e.g., BALB/c or beige mice for immunocompromised models) are infected intravenously or via aerosol with a standardized dose of virulent M. tuberculosis (e.g., H37Rv) or M. avium complex.[1][8]

  • Treatment: After a pre-determined period to allow the infection to establish, mice are treated with the test compound (e.g., KRM-1648) or a control drug (e.g., Rifampicin) via oral gavage for a specified duration (e.g., daily for 4-8 weeks).[8]

  • Assessment of Efficacy: Efficacy is evaluated by:

    • Survival: Monitoring and recording the survival time of the treated mice compared to the untreated control group.

    • Bacterial Load: At the end of the treatment period, mice are euthanized, and organs (lungs, spleen, liver) are homogenized and plated on selective agar to determine the number of colony-forming units (CFU). A significant reduction in CFU in the treated group compared to the control group indicates efficacy.[8]

Visualizations

The following diagrams illustrate key concepts and workflows related to the function of 4-dimethylaminopiperidino-hydroxybenzoxazino rifamycin.

G cluster_0 Bacterial Transcription cluster_1 Mechanism of Inhibition DNA Bacterial DNA Promoter Promoter Region DNA->Promoter binds to RNAP RNA Polymerase (RNAP) RNA mRNA Transcript RNAP->RNA synthesizes Promoter->RNAP recruits Protein Bacterial Proteins RNA->Protein translated to Rifamycin Benzoxazino Rifamycin RNAP_beta RNAP β-subunit Rifamycin->RNAP_beta binds to Block Steric Blockade RNAP_beta->Block results in Block->RNA prevents elongation of

Caption: Mechanism of Action of Benzoxazinorifamycins.

G cluster_0 Preclinical Discovery and Development Workflow start Compound Synthesis & Characterization in_vitro In Vitro Screening (MIC, MBC) start->in_vitro mechanism Mechanism of Action Studies (RNAP Inhibition Assay) in_vitro->mechanism in_vivo In Vivo Efficacy (Mouse Models) mechanism->in_vivo admet ADMET Studies (Pharmacokinetics, Toxicology) in_vivo->admet lead_opt Lead Optimization admet->lead_opt lead_opt->start Iterative Improvement candidate Preclinical Candidate lead_opt->candidate

Caption: Experimental Workflow for Benzoxazinorifamycin Development.

References

The Target Binding Site of dmDNA31 on Bacterial RNA Polymerase Beta Subunit: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

dmDNA31, a potent rifamycin-class antibiotic, demonstrates significant promise in the development of novel antibacterial therapeutics, particularly as a payload in antibody-antibiotic conjugates (AACs). This technical guide provides a comprehensive overview of the binding interaction between this compound and its molecular target, the beta subunit (RpoB) of bacterial DNA-dependent RNA polymerase (RNAP). By elucidating the precise binding site, mechanism of action, and associated quantitative data, this document aims to equip researchers and drug developers with the foundational knowledge required for the rational design of next-generation antibiotics targeting bacterial transcription. Detailed experimental protocols for assessing inhibitor activity are also provided to facilitate further research and development in this critical area.

Introduction to this compound and its Target

This compound (4-dimethylaminopiperidino-hydroxybenzoxazinorifamycin) is a semi-synthetic analog of rifalazil, belonging to the benzoxazinorifamycin class of antibiotics.[1] These antibiotics are known for their potent bactericidal activity against a broad spectrum of bacteria, including persistent and stationary-phase pathogens like Staphylococcus aureus.[1] The primary molecular target of this compound, like all rifamycins, is the bacterial DNA-dependent RNA polymerase, a multi-subunit enzyme responsible for transcribing genetic information from DNA to RNA.[1][2] Specifically, this compound binds to the β subunit of the RNAP core enzyme, which is encoded by the rpoB gene.[2] This interaction is central to the antibiotic's mechanism of action and its efficacy in halting bacterial growth.

The bacterial RNAP core enzyme is composed of five subunits (α₂, β, β', ω) and has a crab-claw-like structure.[3] The β and β' subunits form the catalytic core of the enzyme.[3] The selective inhibition of bacterial RNAP over its eukaryotic counterparts makes it an attractive target for antibiotic development.[4]

The this compound Binding Site on the RNAP Beta Subunit

Based on extensive structural and biochemical data for rifamycins and their analogs, the binding site of this compound is located in a well-defined pocket on the β subunit of the bacterial RNA polymerase.[1][2] This pocket is situated within the DNA/RNA channel, approximately 12 Å away from the catalytic active site of the enzyme.[2][5]

The binding of this compound is characterized by a "steric-occlusion" mechanism.[1] By occupying this specific pocket, the antibiotic physically obstructs the path of the elongating RNA transcript.[1] This blockage prevents the nascent RNA chain from extending beyond a length of two to three nucleotides, effectively halting the transcription process.[1]

Structural studies of benzoxazinorifamycins, close analogs of this compound, in complex with E. coli RNAP (PDB: 7SZJ) have provided high-resolution insights into the specific interactions.[6] The rifamycin core, consisting of the ansa chain and the naphthoquinone chromophore, makes numerous contacts with the amino acid residues of the β subunit. Key interactions for rifamycin-class antibiotics involve hydrogen bonding and van der Waals forces with a series of conserved residues within the binding pocket. For rifampicin, a related rifamycin, mutations in E. coli RpoB at positions such as D516, H526, and S531 are known to confer resistance by reducing the binding affinity of the antibiotic.[7] The benzoxazine ring of this compound and its analogs can form additional interactions, potentially with the σ factor, which may contribute to their enhanced potency.[3][5]

Mechanism of Action and Signaling Pathway

The mechanism of action of this compound is a direct inhibition of a fundamental cellular process rather than a classical signaling pathway. The binding of this compound to the RNAP β subunit directly interferes with the mechanics of transcription elongation. This leads to a cascade of downstream effects, ultimately resulting in bacterial cell death due to the inability to synthesize essential proteins.

In the context of its application in antibody-antibiotic conjugates (AACs) like DSTA4637S, this compound is part of a targeted delivery system.[8] The AAC binds to a specific antigen on the bacterial cell surface, leading to its internalization.[8] Once inside the host cell's phagolysosome, the linker connecting this compound to the antibody is cleaved, releasing the active antibiotic to engage with its intracellular target, the bacterial RNAP.[8]

dmDNA31_Mechanism_of_Action Mechanism of Action of this compound-based AAC cluster_extracellular Extracellular cluster_intracellular Intracellular (Phagolysosome) cluster_bacterial_cytoplasm Bacterial Cytoplasm AAC Antibody-Antibiotic Conjugate (AAC) Bacterium Bacterial Cell AAC->Bacterium Binding to Surface Antigen Internalization Internalization Bacterium->Internalization Linker_Cleavage Linker Cleavage (e.g., by Cathepsins) Internalization->Linker_Cleavage dmDNA31_release This compound Release Linker_Cleavage->dmDNA31_release RNAP Bacterial RNA Polymerase (RNAP) dmDNA31_release->RNAP Targets Binding Binding to β Subunit RNAP->Binding Transcription_Block Steric Occlusion of RNA Exit Channel Binding->Transcription_Block Cell_Death Bacterial Cell Death Transcription_Block->Cell_Death

Mechanism of this compound as an AAC payload.

Quantitative Data

While specific binding affinity data (e.g., Kd) for the this compound-RNAP interaction is not publicly available, the inhibitory activity of closely related rifamycins has been well-characterized. The following table summarizes the 50% inhibitory concentration (IC₅₀) values for rifampicin against RNAP from different bacterial species and the minimum inhibitory concentrations (MICs) for rifalazil, a close analog of this compound.

Compound Target Parameter Value Reference
RifampicinE. coli RNAPIC₅₀< 0.005 µM[9]
RifampicinM. tuberculosis RNAPIC₅₀~0.02 µM (20 nM)[9]
RifampicinE. coli RNAP (D516V mutant)IC₅₀398 (±118) µM[9]
RifampicinE. coli RNAP (H526Y mutant)IC₅₀≥ 2 M[9]
RifampicinE. coli RNAP (S531L mutant)IC₅₀102 (±19) µM[9]
RifalazilC. trachomatisMIC₉₀0.0025 µg/mL[10]
RifalazilC. pneumoniaeMIC₉₀0.00125 - 0.0025 µg/mL[10]

Experimental Protocols

In Vitro Transcription Assay for IC₅₀ Determination

This protocol is designed to measure the inhibitory effect of a compound on bacterial RNAP activity by quantifying the amount of synthesized RNA.

Materials:

  • Purified bacterial RNAP holoenzyme (e.g., from E. coli or M. tuberculosis)

  • Linear DNA template containing a strong promoter (e.g., T7 A1 promoter)

  • Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP), with one being radiolabeled (e.g., [α-³²P]UTP)

  • Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 150 mM KCl, 10 mM DTT)

  • Heparin (to ensure single-round transcription)

  • This compound or other test inhibitor, dissolved in DMSO

  • Stop buffer (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)

  • Denaturing polyacrylamide gel (e.g., 8 M urea)

  • Phosphorimager and analysis software

Procedure:

  • Prepare Reaction Mix: In a microcentrifuge tube, combine the DNA template (e.g., 10 nM final concentration), rNTPs (e.g., 200 µM each of ATP, GTP, CTP; 10 µM UTP), and radiolabeled UTP in transcription buffer.

  • Inhibitor Dilutions: Prepare serial dilutions of this compound in DMSO.

  • Enzyme-Inhibitor Pre-incubation: In separate tubes, pre-incubate the RNAP holoenzyme (e.g., 25 nM final concentration) with the diluted inhibitor (or DMSO for a negative control) for 10-15 minutes at room temperature.

  • Initiate Transcription: Add the RNAP/inhibitor mix to the transcription reaction mix. Incubate at 37°C for 10 minutes to allow the formation of the open promoter complex.

  • Single-Round Transcription: Add heparin to a final concentration of 100 µg/mL and incubate for another 5 minutes at 37°C. This inactivates any free RNAP that has not formed a stable open promoter complex.

  • Stop Reaction: Terminate the reaction by adding an equal volume of stop buffer.

  • Gel Electrophoresis: Heat the samples at 95°C for 5 minutes, then place them on ice. Load the samples onto a denaturing polyacrylamide gel and run at an appropriate voltage.

  • Analysis: Dry the gel and expose it to a phosphor screen. Image the screen using a phosphorimager. Quantify the band intensities corresponding to the full-length RNA transcript. Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

IC50_Determination_Workflow Workflow for In Vitro Transcription Assay Start Start Prepare_Mix Prepare Transcription Reaction Mix (DNA, rNTPs, [α-³²P]UTP) Start->Prepare_Mix Inhibitor_Dilutions Prepare Serial Dilutions of this compound Start->Inhibitor_Dilutions Pre_incubation Pre-incubate RNAP with this compound or DMSO Prepare_Mix->Pre_incubation Inhibitor_Dilutions->Pre_incubation Initiate_Transcription Initiate Transcription (37°C, 10 min) Pre_incubation->Initiate_Transcription Add_Heparin Add Heparin for Single-Round Transcription (37°C, 5 min) Initiate_Transcription->Add_Heparin Stop_Reaction Stop Reaction with Stop Buffer Add_Heparin->Stop_Reaction Gel_Electrophoresis Denaturing PAGE Stop_Reaction->Gel_Electrophoresis Analysis Phosphorimaging and Quantification Gel_Electrophoresis->Analysis IC50_Calculation Calculate IC₅₀ Value Analysis->IC50_Calculation End End IC50_Calculation->End

Workflow for IC₅₀ determination.
RNAP-Rifamycin Binding Assay

This protocol, adapted from methods using radiolabeled rifampin, can be used to determine the binding affinity of this compound to RNAP.[11] This would require a radiolabeled version of this compound.

Materials:

  • Purified bacterial RNAP holoenzyme

  • Radiolabeled this compound (e.g., [³H]this compound)

  • Binding buffer (e.g., 10 mM Tris-HCl pH 8.0, 0.5 mM DTT, 100 µg/mL acetylated BSA)

  • Dextran-coated charcoal suspension

  • Scintillation vials and scintillation fluid

  • Scintillation counter

Procedure:

  • Binding Reaction: In siliconized microcentrifuge tubes, prepare reaction mixtures containing binding buffer, a fixed concentration of [³H]this compound, and varying concentrations of RNAP.

  • Incubation: Incubate the reaction mixtures for 10 minutes at 37°C to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Add an excess of ice-cold dextran-coated charcoal to each tube. The charcoal will adsorb the unbound [³H]this compound.

  • Centrifugation: Immediately mix and centrifuge the tubes at high speed (e.g., 12,000 rpm) for 2 minutes to pellet the charcoal.

  • Quantification: Carefully transfer a known volume of the supernatant (containing the RNAP-bound [³H]this compound) to a scintillation vial. Add scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the amount of bound [³H]this compound as a function of the RNAP concentration. The data can be analyzed using Scatchard analysis or non-linear regression to determine the equilibrium dissociation constant (Kd). For competition assays, a fixed concentration of RNAP and [³H]this compound would be incubated with varying concentrations of a non-labeled competitor.

Conclusion

This compound represents a significant advancement in the rifamycin class of antibiotics, with potent activity against bacterial RNA polymerase. Its well-defined binding site on the β subunit, coupled with a steric-occlusion mechanism of action, provides a solid foundation for its development as a therapeutic agent, particularly within the targeted delivery framework of antibody-antibiotic conjugates. The quantitative data from analogous compounds and the detailed experimental protocols provided herein offer valuable tools for the research and development community to further explore and optimize this compound and related molecules in the ongoing fight against bacterial infections. The continued structural and biochemical characterization of the interaction between novel rifamycins and bacterial RNAP will be crucial for designing next-generation antibiotics that can overcome existing resistance mechanisms.

References

The Bactericidal Efficacy of dmDNA31 Against Staphylococcus aureus Persister Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the bactericidal activity of dmDNA31, a potent rifamycin-class antibiotic, against Staphylococcus aureus persister cells. Persister cells, a subpopulation of dormant, antibiotic-tolerant bacteria, are a major contributor to the recalcitrance and relapse of chronic infections. Understanding the efficacy and mechanism of novel compounds like this compound against these resilient cells is critical for the development of next-generation antimicrobial therapies. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying mechanisms and workflows.

Introduction to this compound and Bacterial Persistence

This compound (4-dimethylamino piperidino-hydroxybenzoxazinorifamycin) is a rifalazil analog, also referred to as rifalog.[1] As a member of the rifamycin class, its primary mechanism of action is the inhibition of bacterial DNA-dependent RNA polymerase, which prevents the synthesis of bacterial proteins.[1] this compound has demonstrated effective bactericidal activity against stationary-phase S. aureus, a state often used to model persister cell populations, and is well-retained in macrophages, making it a promising candidate for treating deep-seated and intracellular infections.[1]

Bacterial persisters are phenotypic variants, not genetic mutants, that exhibit a transient, non-growing state, rendering them tolerant to conventional antibiotics that target active cellular processes like cell wall synthesis or DNA replication.[2] These dormant cells are implicated in the failure of antibiotic treatments and the recurrence of infections associated with biofilms.[3] The development of agents that can effectively eradicate these non-dividing bacteria is a significant goal in infectious disease research.

Quantitative Analysis of Bactericidal Activity

The bactericidal activity of rifalazil (this compound analog) against stationary-phase S. aureus has been evaluated using in vitro time-kill assays. Stationary-phase cultures serve as a common and accepted model for persister cell populations due to their reduced metabolic activity and increased antibiotic tolerance.

A key study by Osburne et al. (2006) provides quantitative data on the efficacy of rifalazil against high-density, stationary-phase S. aureus cultures. The data demonstrates that the combination of rifalazil and vancomycin is effective in killing these persistent bacteria.

Table 1: Time-Kill Kinetics of Rifalazil in Combination with Vancomycin against Stationary-Phase S. aureus

Treatment Agent(s)Concentration (μg/mL)Time (hours)Log10 CFU/mL Reduction
Rifalazil0.124~0.5
Vancomycin1024~1.0
Rifalazil + Vancomycin0.1 + 1024~3.0

Data is estimated from graphical representations in Osburne et al., 2006. The study highlights the synergistic effect of the combination in reducing the viable cell count of stationary-phase bacteria.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. The following protocols are based on the methods described for evaluating the activity of rifalazil against stationary-phase S. aureus.

Generation of Stationary-Phase Persister Cells

This protocol describes the preparation of a high-density stationary-phase bacterial culture, which is enriched with persister cells.

  • Inoculation: A single colony of Staphylococcus aureus is used to inoculate a culture in a suitable broth medium, such as Tryptic Soy Broth (TSB).

  • Overnight Growth: The culture is incubated overnight (typically 16-18 hours) at 37°C with shaking to reach a high cell density in the stationary phase of growth.[2][4]

  • Confirmation of Stationary Phase: The stationary phase is confirmed by optical density (OD) readings plateauing over time. The typical cell density is ≥10⁹ CFU/mL.

Time-Kill Assay for Bactericidal Activity

This assay measures the rate and extent of bacterial killing by an antimicrobial agent over time.

  • Preparation: The stationary-phase culture from Protocol 3.1 is used directly without dilution to maintain a high cell density, mimicking a chronic infection scenario.

  • Antibiotic Addition: Rifalazil (or this compound), alone or in combination with other antibiotics like vancomycin, is added to the bacterial culture at specified concentrations (e.g., multiples of the Minimum Inhibitory Concentration, MIC).[1] An untreated culture serves as a growth control.

  • Incubation: The treated cultures are incubated at 37°C with shaking.

  • Sampling: Aliquots are removed from each culture at predetermined time points (e.g., 0, 2, 4, 6, 24 hours).

  • Viable Cell Counting: Each aliquot is serially diluted in a sterile saline or phosphate-buffered saline (PBS) solution.

  • Plating: A specific volume of each dilution is plated onto agar plates (e.g., Tryptic Soy Agar).

  • Incubation and Enumeration: The plates are incubated for 18-24 hours at 37°C, after which the number of colony-forming units (CFU) is counted.

  • Data Analysis: The CFU/mL for each time point is calculated. The bactericidal activity is determined by the reduction in log10 CFU/mL compared to the initial count at time 0. A ≥3-log10 reduction is typically considered bactericidal.

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz provide clear visualizations of the molecular mechanism of this compound and the experimental workflow for assessing its anti-persister activity.

Mechanism of Action of this compound

This compound acts by physically obstructing the path of the elongating RNA molecule, thereby halting transcription and subsequent protein synthesis.

cluster_0 Bacterial Cell RNAP DNA-dependent RNA Polymerase (β subunit) RNA RNA Transcript RNAP->RNA Transcription Block Steric Occlusion RNAP->Block DNA Bacterial DNA DNA->RNAP Template This compound This compound This compound->RNAP Binds to β subunit pocket Protein Protein Synthesis RNA->Protein Translation Death Bacterial Cell Death Protein->Death Inhibition leads to Block->RNA Blocks Elongation (at 2-3 nucleotides)

Mechanism of this compound via RNA Polymerase Inhibition.
Workflow for Anti-Persister Time-Kill Assay

This diagram outlines the key steps involved in testing the bactericidal efficacy of a compound against persister cells.

arrow Start Start: S. aureus Colony Culture Overnight Culture (16-18h, 37°C) Start->Culture Stationary Stationary-Phase Culture (Enriched with Persisters) Culture->Stationary Treatment Add this compound (± Vancomycin) Stationary->Treatment Incubate Incubate at 37°C Treatment->Incubate Sample Sample at Time Points (0, 2, 4, 6, 24h) Incubate->Sample Dilute Serial Dilution Sample->Dilute Plate Plate on Agar Dilute->Plate Count Incubate and Count CFU Plate->Count End Analyze Data: Log10 Reduction Count->End

Experimental workflow for a time-kill assay.
Mechanism of Antibody-Antibiotic Conjugate (AAC) Delivery

This compound is also utilized as a payload in Antibody-Antibiotic Conjugates (AACs) like DSTA4637A/S to target intracellular S. aureus.

cluster_0 Extracellular cluster_1 Phagocytic Cell (e.g., Macrophage) AAC AAC (Antibody + this compound) SA S. aureus AAC->SA 1. Binds to Surface Antigen Phagocytosis Internalization (Phagocytosis) SA->Phagocytosis 2. Opsonized Bacterium Phagolysosome Phagolysosome Formation Phagocytosis->Phagolysosome 3. Cleavage Linker Cleavage (by Cathepsins) Phagolysosome->Cleavage 4. Release This compound Released Cleavage->Release 5. Kill Intracellular S. aureus Killed Release->Kill 6.

Targeted delivery of this compound via an AAC.

Conclusion

This compound, particularly when used as its analog rifalazil in combination with other agents like vancomycin, demonstrates significant bactericidal activity against stationary-phase S. aureus, a key model for persister cells. Its mechanism of action, the inhibition of RNA polymerase, is effective against non-replicating bacteria. Furthermore, its application as a payload in antibody-antibiotic conjugates provides a promising strategy for targeting and eliminating intracellular reservoirs of S. aureus, which are often composed of dormant, persistent bacteria. The protocols and data presented in this guide offer a foundational understanding for researchers aiming to further investigate and develop this compound as a therapeutic agent to combat chronic and recurrent bacterial infections.

References

Methodological & Application

Application Notes and Protocols for dmDNA31 in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

dmDNA31, also known as 4-dimethylaminopiperidino-hydroxybenzoxazinorifamycin, is a potent, semi-synthetic rifamycin-class antibiotic. It is a rifalazil analog with significant bactericidal activity, particularly against intracellular pathogens like Staphylococcus aureus.[1][2] This document provides an overview of this compound, its mechanism of action, and protocols for its application in research, primarily in the context of Antibody-Antibiotic Conjugates (AACs).

Mechanism of Action

This compound functions by inhibiting bacterial DNA-dependent RNA polymerase, a critical enzyme for bacterial survival.[1] It binds to the β subunit of the RNA polymerase, physically obstructing the path of the elongating RNA molecule. This "steric-occlusion" mechanism prevents the formation of phosphodiester bonds beyond the second or third nucleotide, thereby halting transcription and leading to bacterial cell death.[1]

Due to its high potency and ability to be retained within macrophages, this compound is an effective payload for AACs designed to target intracellular bacteria.[1] A notable example is the investigational AAC, DSTA4637S, which utilizes this compound conjugated to a monoclonal antibody targeting β-N-acetylglucosamine (β-GlcNAc) residues on the wall teichoic acid of S. aureus.[2][3]

Signaling Pathway of a this compound-based Antibody-Antibiotic Conjugate

AAC_Mechanism cluster_extracellular Extracellular Space cluster_cell Phagocytic Cell (e.g., Macrophage) AAC This compound-Antibody Conjugate (DSTA4637S) Bacterium Staphylococcus aureus AAC->Bacterium 1. Binding to β-WTA Phagocytosis 2. Phagocytosis of AAC-Bacterium Complex Phagolysosome 3. Phagolysosome Formation Phagocytosis->Phagolysosome Cleavage 4. Linker Cleavage by Cathepsins Phagolysosome->Cleavage This compound 5. Release of active this compound Cleavage->this compound Inhibition 6. Inhibition of Bacterial RNA Polymerase This compound->Inhibition Death 7. Bacterial Cell Death Inhibition->Death

Caption: Mechanism of action of a this compound-based AAC targeting intracellular S. aureus.

Synthesis of this compound

A detailed, publicly available chemical synthesis protocol for this compound is not available. However, it is known to be a semi-synthetic derivative of rifamycin, produced through chemical modifications of the natural product. The biosynthesis of the rifamycin core involves the fermentation of the bacterium Amycolatopsis mediterranei.

The general approach for creating benzoxazinorifamycins like this compound involves modifications at the C3 and C4 positions of the rifamycin SV core. This often includes a reaction with an appropriate amine under specific conditions to form the benzoxazine ring system. For this compound, this would involve the incorporation of a 4-dimethylaminopiperidino group. Researchers interested in synthesizing this compound would likely need to adapt and optimize procedures from the literature on rifamycin and rifalazil analog synthesis.

Application Data: DSTA4637S (this compound-based AAC)

The following tables summarize key data from preclinical and clinical studies of DSTA4637S, an AAC that utilizes this compound.

Table 1: Pharmacokinetic Parameters of DSTA4637S Analytes in Humans (Single IV Dose)

AnalyteDose (mg/kg)Cmax (ng/mL)Half-life (days)
DSTA4637S Conjugate150~3,860,000-
Unconjugated this compound1503.863.9 - 4.3
DSTA4637S Total Antibody150--

Data extracted from a Phase 1 clinical trial in healthy volunteers. Cmax for the conjugate is estimated based on the reported 10,000-fold higher concentration compared to unconjugated this compound.

Table 2: In Vitro Activity of this compound

ParameterValue
Frequency of Spontaneous Resistance~3.9 x 10⁻⁷

This value is comparable to that of rifampin.

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound-AAC Activity Against Intracellular S. aureus

Objective: To determine the efficacy of a this compound-based AAC in killing S. aureus within phagocytic cells.

Materials:

  • This compound-based AAC (e.g., DSTA4637S)

  • Phagocytic cell line (e.g., macrophages)

  • Staphylococcus aureus strain

  • Cell culture medium and supplements

  • Gentamicin

  • Triton X-100

  • Phosphate-buffered saline (PBS)

  • Tryptic soy agar (TSA) plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed phagocytic cells in a 24-well plate at an appropriate density and allow them to adhere overnight.

  • Bacterial Opsonization: Opsonize the S. aureus strain with the this compound-AAC at various concentrations for 1 hour at 37°C.

  • Infection: Remove the cell culture medium from the phagocytic cells and add the opsonized bacteria at a multiplicity of infection (MOI) of 10:1.

  • Phagocytosis: Incubate for 1 hour to allow for phagocytosis.

  • Removal of Extracellular Bacteria: Wash the cells with PBS and add fresh medium containing gentamicin to kill any remaining extracellular bacteria. Incubate for 1 hour.

  • AAC Treatment: Wash the cells again with PBS and add fresh medium containing serial dilutions of the this compound-AAC.

  • Incubation: Incubate the plate for 24-48 hours.

  • Cell Lysis and Bacterial Quantification:

    • Wash the cells with PBS.

    • Lyse the cells with Triton X-100 to release intracellular bacteria.

    • Perform serial dilutions of the lysate in PBS.

    • Plate the dilutions on TSA plates and incubate overnight at 37°C.

  • Data Analysis: Count the colony-forming units (CFUs) to determine the number of viable intracellular bacteria. Calculate the percentage of bacterial killing compared to an untreated control.

Experimental Workflow for In Vitro AAC Efficacy Testing

AAC_Workflow Start Start Seed_Cells 1. Seed Phagocytic Cells Start->Seed_Cells Opsonize 2. Opsonize S. aureus with this compound-AAC Seed_Cells->Opsonize Infect 3. Infect Cells Opsonize->Infect Remove_Extracellular 4. Kill Extracellular Bacteria (Gentamicin) Infect->Remove_Extracellular Treat 5. Treat with this compound-AAC Remove_Extracellular->Treat Incubate 6. Incubate (24-48h) Treat->Incubate Lyse 7. Lyse Cells Incubate->Lyse Plate 8. Plate Lysate for CFU Count Lyse->Plate Analyze 9. Analyze Bacterial Killing Plate->Analyze End End Analyze->End

Caption: Workflow for assessing the in vitro efficacy of a this compound-based AAC.

Protocol 2: Pharmacokinetic Analysis of a this compound-AAC in an Animal Model

Objective: To determine the pharmacokinetic profile of a this compound-AAC and its components in a relevant animal model (e.g., mouse).

Materials:

  • This compound-based AAC

  • Animal model (e.g., BALB/c mice)

  • Intravenous (IV) injection equipment

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

  • LC-MS/MS system

  • ELISA plates and reagents

Procedure:

  • Dosing: Administer a single IV dose of the this compound-AAC to the animals.

  • Blood Sampling: Collect blood samples at various time points post-administration (e.g., 0, 1, 6, 24, 48, 72, 96, 168 hours).

  • Plasma and Serum Preparation:

    • For conjugated and unconjugated this compound analysis, collect blood in heparinized tubes and centrifuge to obtain plasma.

    • For total antibody analysis, collect blood in serum separator tubes and allow it to clot before centrifugation to obtain serum.

  • Sample Analysis:

    • Conjugated this compound: Use an affinity capture method (e.g., protein A) to isolate the AAC from plasma, followed by enzymatic release of this compound and quantification by LC-MS/MS.

    • Unconjugated this compound: Directly quantify the free this compound in plasma using LC-MS/MS.

    • Total Antibody: Quantify the total antibody concentration in serum using an ELISA specific for the antibody component of the AAC.

  • Data Analysis: Plot the concentration-time profiles for each analyte and calculate key pharmacokinetic parameters (e.g., Cmax, t½, AUC) using appropriate software.

Conclusion

This compound is a promising antibiotic payload for the development of AACs aimed at treating infections caused by intracellular pathogens. Its potent mechanism of action and favorable characteristics for targeted delivery make it a valuable tool for researchers in infectious disease and drug development. The protocols outlined above provide a framework for the preclinical evaluation of novel this compound-based therapeutics.

References

Application Notes and Protocols for the Conjugation of dmDNA31 to a Monoclonal Antibody

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of small molecule payloads to monoclonal antibodies (mAbs) has emerged as a powerful strategy in targeted therapy. This approach combines the high specificity of a mAb for a target antigen with the therapeutic potency of a payload, thereby minimizing off-target toxicity and enhancing the therapeutic index. One such payload is dmDNA31, a potent rifamycin-class antibiotic. When conjugated to a monoclonal antibody targeting a specific pathogen, such as Staphylococcus aureus, it creates an antibody-antibiotic conjugate (AAC) capable of delivering the antibiotic directly to the site of infection.[1][2][3]

This document provides detailed application notes and protocols for the conceptual design and execution of conjugating this compound to a monoclonal antibody. The methodologies described are based on established principles of bioconjugation, with specific reference to the known characteristics of this compound conjugates like DSTA4637S.[1][2][4]

Principle of this compound-mAb Conjugation

The conjugation of this compound to a monoclonal antibody is a multi-step process that involves the antibody, a linker, and the this compound payload. The overall goal is to create a stable and effective AAC. The mechanism of action for a this compound-AAC typically involves the following steps:

  • Targeting: The AAC binds to a specific antigen on the surface of the target bacteria.

  • Internalization: The bacteria, opsonized by the AAC, are internalized by host phagocytic cells.

  • Payload Release: Within the phagolysosome of the host cell, proteases cleave the linker, releasing the active this compound antibiotic.[1][5]

  • Bacterial Killing: The released this compound exerts its bactericidal activity by inhibiting bacterial DNA-dependent RNA polymerase.[3]

A key component in this process is the linker, which connects the antibody to the this compound molecule. For this compound conjugates, a protease-cleavable linker, such as a valine-citrulline (VC) peptide linker, is often employed to ensure that the antibiotic is released in the specific intracellular environment of the phagolysosome.[2][5]

Data Presentation: Key Parameters of this compound-mAb Conjugates

The successful synthesis of a this compound-mAb conjugate is assessed by several critical quality attributes. The following table summarizes key quantitative data that should be determined during the characterization of the conjugate.

ParameterDescriptionTypical Value/RangeAnalytical Method(s)Reference
Drug-to-Antibody Ratio (DAR) The average number of this compound molecules conjugated to a single antibody. This is a critical parameter influencing efficacy and safety.~2LC-MS, UV/Vis Spectroscopy[4][6][7]
Total Antibody Concentration The concentration of all antibody species, including conjugated, partially deconjugated, and unconjugated antibody.VariesELISA[4]
Antibody-Conjugated this compound (ac-dmDNA31) Concentration The concentration of this compound that is covalently attached to the antibody.VariesLC-MS/MS[4]
Unconjugated this compound Concentration The concentration of free this compound in the sample, which should be minimized.Low (e.g., <4 ng/mL)LC-MS/MS[8]
Conjugation Efficiency The percentage of the initial antibody that is successfully conjugated with this compound.>90%SDS-PAGE, LC-MS[9]
In Vitro Stability The stability of the conjugate in plasma over time, assessing premature drug release.Stable in circulationIncubation in plasma followed by LC-MS analysis[5]
Potency (MIC/MBC) The in vitro antibacterial activity of the released this compound against the target pathogen.Sub-nanomolar rangeBroth microdilution assays[10]

Experimental Protocols

The following protocols provide a generalized framework for the conjugation of this compound to a monoclonal antibody. These should be optimized based on the specific antibody and research goals.

Protocol 1: Antibody Preparation and Thiol Introduction

For site-specific conjugation, engineered cysteine residues (e.g., THIOMAB™ technology) are often used.[5] This protocol assumes the use of such an antibody.

Materials:

  • Monoclonal antibody with engineered cysteine residues

  • Reduction Buffer (e.g., 50 mM Tris-HCl, 2 mM EDTA, pH 7.5)

  • Reducing Agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP)

  • Desalting columns or dialysis equipment

Procedure:

  • Buffer Exchange: Exchange the antibody into the Reduction Buffer using a desalting column or dialysis to remove any interfering substances. Adjust the antibody concentration to 1-10 mg/mL.

  • Partial Reduction: Add a 5-10 molar excess of TCEP to the antibody solution. The exact molar excess needs to be optimized to selectively reduce the engineered interchain disulfide bonds without disrupting the structural disulfide bonds.

  • Incubation: Incubate the reaction mixture at room temperature for 1-3 hours.

  • Removal of Reducing Agent: Immediately before conjugation, remove the excess TCEP using a desalting column, exchanging the antibody into a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.2).

Protocol 2: Preparation of this compound-Linker Intermediate

This protocol describes the preparation of a maleimide-functionalized this compound-linker complex. A common linker used is maleimido-caproyl-valine-citrulline-p-aminobenzylcarbamate (MC-VC-PABC).[4][11]

Materials:

  • This compound

  • MC-VC-PABC-NHS ester linker

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide, DMF)

  • Tertiary amine base (e.g., Diisopropylethylamine, DIPEA)

Procedure:

  • Dissolution: Dissolve this compound and a slight molar excess of the MC-VC-PABC-NHS ester linker in the anhydrous solvent.

  • Reaction: Add the tertiary amine base to catalyze the reaction between the amine group on this compound and the NHS ester of the linker.

  • Incubation: Stir the reaction mixture at room temperature for 2-4 hours, protected from light.

  • Purification: Purify the this compound-linker intermediate using reverse-phase HPLC to remove unreacted starting materials.

  • Characterization: Confirm the identity and purity of the product by mass spectrometry and NMR.

Protocol 3: Conjugation of this compound-Linker to Antibody

This protocol outlines the conjugation of the maleimide-activated this compound-linker to the reduced antibody.

Materials:

  • Reduced monoclonal antibody (from Protocol 1)

  • This compound-linker intermediate with a maleimide group (from Protocol 2)

  • Conjugation Buffer (e.g., PBS with 1 mM EDTA, pH 7.2)

  • Quenching Reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., size-exclusion chromatography, SEC)

Procedure:

  • Conjugation Reaction: Add a 3-5 molar excess of the this compound-linker intermediate to the reduced antibody solution. The optimal ratio should be determined experimentally to achieve the desired DAR.

  • Incubation: Gently mix and incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching: Add a molar excess of the quenching reagent (e.g., N-acetylcysteine) to cap any unreacted maleimide groups on the linker and unreacted thiols on the antibody. Incubate for 20-30 minutes.

  • Purification: Purify the this compound-mAb conjugate to remove unconjugated this compound-linker, quenching reagent, and any aggregated protein. Size-exclusion chromatography (SEC) is a commonly used method.

  • Buffer Exchange and Storage: Exchange the purified conjugate into a suitable storage buffer (e.g., PBS) and store at 2-8°C.

Protocol 4: Characterization of the this compound-mAb Conjugate

1. Drug-to-Antibody Ratio (DAR) Determination by LC-MS:

  • Principle: The mass of the intact antibody and the conjugate are measured by mass spectrometry. The mass difference corresponds to the number of attached this compound-linker molecules.

  • Procedure:

    • Deglycosylate the antibody-drug conjugate using an appropriate enzyme (e.g., PNGase F) to simplify the mass spectrum.[7]

    • Analyze the deglycosylated conjugate by liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Q-TOF).

    • Deconvolute the resulting mass spectrum to obtain the masses of the different drug-loaded antibody species (DAR0, DAR2, DAR4, etc.).

    • Calculate the average DAR by a weighted average of the different species.[7]

2. Determination of Total Antibody, ac-dmDNA31, and Unconjugated this compound:

  • Total Antibody (ELISA): Use a standard sandwich ELISA protocol with antibodies specific to the monoclonal antibody framework to quantify the total antibody concentration.

  • Antibody-Conjugated this compound (ac-dmDNA31) (LC-MS/MS):

    • Capture the AAC from the sample using an affinity purification method (e.g., Protein A).

    • Elute and enzymatically or chemically cleave the linker to release the this compound.

    • Quantify the released this compound using a validated LC-MS/MS method.[4]

  • Unconjugated this compound (LC-MS/MS): Directly quantify the free this compound in the sample using a validated LC-MS/MS method.[4]

3. Purity and Aggregation Analysis by SEC-HPLC:

  • Analyze the purified conjugate by size-exclusion chromatography with UV detection. A single, sharp peak corresponding to the monomeric conjugate indicates high purity and low aggregation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_activation Activation & Intermediate Synthesis cluster_conjugation Conjugation & Purification cluster_characterization Characterization mAb Monoclonal Antibody (with engineered Cys) reduce_mAb Antibody Reduction (TCEP) mAb->reduce_mAb This compound This compound Payload activate_payload This compound-Linker Synthesis This compound->activate_payload linker Maleimide-VC-PABC Linker linker->activate_payload conjugate Conjugation Reaction reduce_mAb->conjugate activate_payload->conjugate quench Quenching (N-acetylcysteine) conjugate->quench purify Purification (SEC) quench->purify final_product Purified this compound-mAb Conjugate purify->final_product dar DAR by LC-MS purity Purity by SEC-HPLC quant Analyte Quantification (ELISA, LC-MS/MS) final_product->dar final_product->purity final_product->quant

Caption: Experimental workflow for this compound-mAb conjugation.

signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Phagocytic Host Cell aac This compound-mAb Conjugate (AAC) bacteria Target Bacterium (e.g., S. aureus) aac->bacteria Binding to Antigen phagosome Phagosome bacteria->phagosome Phagocytosis phagolysosome Phagolysosome phagosome->phagolysosome lysosome Lysosome lysosome->phagolysosome cathepsins Cathepsins released_this compound Released this compound phagolysosome->released_this compound Release cathepsins->phagolysosome Cleavage of Linker inhibition Inhibition of Bacterial RNA Polymerase released_this compound->inhibition bacterial_death Bacterial Death inhibition->bacterial_death

References

Application Note & Protocol: Determining the Minimum Inhibitory Concentration (MIC) of dmDNA31 against Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

dmDNA31, a rifamycin-class antibiotic, demonstrates potent bactericidal activity against Staphylococcus aureus, including persistent and stationary-phase cells.[1] It functions by inhibiting the bacterial DNA-dependent RNA polymerase.[1][2][3] This compound is a rifalazil analog, also known as rifalog, and is notably utilized as a payload in antibody-antibiotic conjugates (AACs) to target intracellular S. aureus.[1][2][3][4][5][6][7] Determining the Minimum Inhibitory Concentration (MIC) is a critical step in evaluating the in vitro efficacy of a novel antimicrobial agent like this compound. The MIC is the lowest concentration of an antimicrobial that prevents the visible growth of a microorganism.[8][9][10]

This document provides a detailed protocol for determining the MIC of this compound against S. aureus using the broth microdilution method, in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[11][12][13][14]

Principle of the Method

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.[8][9] The method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium within a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are visually inspected for microbial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[9]

Materials and Reagents

  • This compound (stock solution of known concentration)

  • Staphylococcus aureus strains (e.g., reference strain ATCC 29213 for quality control, and clinical isolates)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 0.9% saline or phosphate-buffered saline (PBS)

  • Sterile deionized water

  • Sterile 96-well U-bottom microtiter plates

  • Sterile reservoir troughs

  • Multichannel pipette (8- or 12-channel)

  • Sterile pipette tips

  • Incubator (35°C ± 2°C)

  • Spectrophotometer or McFarland turbidity standards (0.5 McFarland)

  • Vortex mixer

  • Resazurin sodium salt (optional, for colorimetric reading)

Experimental Protocol

Preparation of this compound Stock Solution
  • Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a concentration that is at least 10 times the highest concentration to be tested.

  • Further dilutions should be made in sterile CAMHB. The final concentration of the solvent should not exceed 1% (v/v) in any well, as it may affect bacterial growth. A solvent control should be included in the assay.

Preparation of Bacterial Inoculum
  • From a fresh (18-24 hour) culture of S. aureus on a non-selective agar plate, select 3-5 isolated colonies.

  • Transfer the colonies to a tube containing 5 mL of sterile saline or PBS.

  • Vortex the tube to ensure a homogenous suspension.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be done by adding more bacteria or sterile saline/PBS.

  • Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

Broth Microdilution Procedure
  • Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate, except for the first column.

  • Add 200 µL of the highest concentration of this compound (in CAMHB) to the first well of each row to be tested.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well of the same row. Mix well by pipetting up and down.

  • Repeat this process across the plate to the second to last well, discarding the final 100 µL from that well. The last well in each row will serve as a growth control and will not contain this compound.

  • The final volume in each well should be 100 µL.

  • Add 10 µL of the prepared bacterial inoculum (from step 2.5) to each well, resulting in a final volume of 110 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a sterility control (well with only CAMHB) and a growth control (well with CAMHB and bacterial inoculum, but no this compound).

  • Seal the plate with a sterile lid or adhesive seal and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

Reading and Interpreting the Results
  • After incubation, visually inspect the microtiter plate for bacterial growth. A button of bacterial cells at the bottom of the U-shaped well indicates growth.

  • The MIC is the lowest concentration of this compound at which there is no visible growth.

  • (Optional) For a colorimetric endpoint, 10 µL of resazurin solution can be added to each well and incubated for a further 2-4 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration where the blue color is retained.

Quality Control

It is imperative to include a quality control strain in each assay to ensure the validity of the results. S. aureus ATCC 29213 is a commonly used reference strain for antimicrobial susceptibility testing.[15][16] The MIC of a known antibiotic with established QC ranges for this strain should be determined in parallel with the testing of this compound. The results for the control antibiotic should fall within the acceptable ranges as defined by CLSI.[12]

Data Presentation

The results of the MIC determination can be summarized in a table for clear comparison.

Staphylococcus aureus StrainThis compound MIC (µg/mL)
ATCC 29213 (QC)Insert Value
Methicillin-Susceptible S. aureus (MSSA) Isolate 1Insert Value
Methicillin-Resistant S. aureus (MRSA) Isolate 1Insert Value
Vancomycin-Intermediate S. aureus (VISA) Isolate 1Insert Value

Experimental Workflow Diagram

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading start Start prep_dmDNA Prepare this compound Serial Dilutions start->prep_dmDNA prep_inoculum Prepare S. aureus Inoculum (0.5 McFarland) start->prep_inoculum add_dmDNA Dispense this compound Dilutions into 96-well Plate prep_dmDNA->add_dmDNA add_inoculum Inoculate Plate with S. aureus Suspension prep_inoculum->add_inoculum add_dmDNA->add_inoculum incubate Incubate at 35°C for 16-20 hours add_inoculum->incubate read_mic Visually Inspect for Growth and Determine MIC incubate->read_mic finish End read_mic->finish

Caption: Workflow for MIC determination of this compound against S. aureus.

Signaling Pathway of this compound Action

This compound is a rifamycin-class antibiotic that targets the bacterial DNA-dependent RNA polymerase, a crucial enzyme for transcription. By binding to the β-subunit of this enzyme, this compound sterically occludes the path of the elongating RNA molecule, thereby inhibiting the synthesis of bacterial RNA and subsequently, proteins. This leads to bacterial cell death.

dmDNA31_Mechanism This compound This compound RNAP Bacterial DNA-dependent RNA Polymerase (β-subunit) This compound->RNAP Binds to Transcription RNA Synthesis (Transcription) This compound->Transcription Inhibits RNAP->Transcription Protein_Synth Protein Synthesis Transcription->Protein_Synth Leads to Cell_Death Bacterial Cell Death Protein_Synth->Cell_Death Absence leads to

Caption: Mechanism of action of this compound.

References

Application Notes and Protocols for Testing dmDNA31 Efficacy In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The PI3K/Akt/mTOR signaling pathway is a critical intracellular cascade that governs cell proliferation, growth, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a frequent occurrence in various human cancers, making it a prime target for therapeutic intervention.[2][4] This document provides detailed protocols for in vitro assays to evaluate the efficacy of dmDNA31, a novel inhibitor targeting the PI3K/Akt/mTOR pathway. The following protocols describe methods to assess the impact of this compound on cancer cell viability, its ability to induce apoptosis, and its specific effects on the phosphorylation status of key proteins within the PI3K/Akt/mTOR pathway.

Postulated Mechanism of Action of this compound

For the purposes of these protocols, this compound is hypothesized to be a potent and selective inhibitor of the PI3K/Akt/mTOR signaling pathway. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) which leads to the activation of PI3K.[3] PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[3] PIP3 recruits and activates Akt, a serine/threonine kinase.[3] Activated Akt has numerous downstream targets, including the mTOR complex 1 (mTORC1), which in turn promotes protein synthesis and cell growth by phosphorylating S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[5] By inhibiting this pathway, this compound is expected to decrease cancer cell proliferation and induce apoptosis.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation _4EBP1->Proliferation This compound This compound This compound->PI3K

PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Data Presentation

Table 1: Effect of this compound on Cancer Cell Viability (IC50 Values)
Cell LineThis compound IC50 (µM)
MCF-7 (Breast Cancer)0.5 ± 0.08
A549 (Lung Cancer)1.2 ± 0.15
U87-MG (Glioblastoma)0.8 ± 0.11
Table 2: Induction of Apoptosis by this compound
Cell LineTreatment% Apoptotic Cells (Annexin V Positive)
MCF-7Vehicle Control5.2 ± 1.1
This compound (1 µM)45.8 ± 3.5
A549Vehicle Control4.8 ± 0.9
This compound (2 µM)38.2 ± 2.9
Table 3: Effect of this compound on PI3K/Akt/mTOR Pathway Phosphorylation
ProteinTreatment (MCF-7 cells)Relative Phosphorylation Level (Normalized to Vehicle)
p-Akt (Ser473)This compound (1 µM)0.21 ± 0.05
p-mTOR (Ser2448)This compound (1 µM)0.15 ± 0.04
p-S6K (Thr389)This compound (1 µM)0.12 ± 0.03

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[6]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, U87-MG)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_readout Readout A Seed Cells in 96-well Plate C Add this compound to Cells A->C B Prepare this compound Serial Dilutions B->C D Incubate for 72 hours C->D E Add MTT Reagent D->E F Incubate for 4 hours E->F G Add DMSO F->G H Measure Absorbance at 570 nm G->H

Workflow for the cell viability (MTT) assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) using Annexin V and plasma membrane integrity using propidium iodide (PI).

Materials:

  • Cancer cell lines

  • Complete growth medium

  • This compound stock solution

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at the desired concentration (e.g., 1 µM for MCF-7) and a vehicle control for 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of apoptotic cells (Annexin V positive, PI negative).

Western Blot Analysis for Pathway Modulation

This technique is used to detect the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.[7][8][9]

Materials:

  • Cancer cell lines

  • Complete growth medium

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-S6K, anti-S6K, and β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and treat with this compound and a vehicle control for 24 hours.

  • Lyse the cells in lysis buffer and determine the protein concentration.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[9]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[9]

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[9]

  • Wash the membrane and add the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Western_Blot_Workflow A Cell Lysis & Protein Quantification B SDS-PAGE A->B C Protein Transfer to PVDF Membrane B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Chemiluminescent Detection F->G H Image Acquisition & Quantification G->H

General workflow for Western blot analysis.

References

Application Notes: dmDNA31 for Intracellular Bacterial Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

1. Introduction

dmDNA31, chemically known as 4-dimethylamino piperidino-hydroxybenzoxazinorifamycin, is a potent, next-generation antibiotic belonging to the rifamycin class.[1][2][3] Contrary to what its name might suggest, this compound is not a DNA-based immunomodulator. Instead, it functions by inhibiting bacterial DNA-dependent RNA polymerase, thereby blocking bacterial protein synthesis and leading to rapid bactericidal activity.[1]

In the context of intracellular infections, this compound is primarily utilized as the cytotoxic payload in Antibody-Antibiotic Conjugates (AACs).[1][4] This innovative approach addresses a critical challenge in treating infections caused by pathogens like Staphylococcus aureus, which can survive within host cells (e.g., macrophages), shielding them from many conventional antibiotics and contributing to persistent or recurrent infections.[5] The AAC, such as DSTA4637S, consists of a monoclonal antibody targeting a specific bacterial surface antigen, a cleavable linker, and the this compound payload.[2][5][6] This design allows for targeted delivery of the potent antibiotic directly to the bacteria, which are then internalized by phagocytic host cells, leading to the release of this compound within the intracellular environment.[4][5][7]

2. Mechanism of Action of this compound-based Antibody-Antibiotic Conjugates

The efficacy of this compound in intracellular infection models is dependent on the AAC delivery system. The process involves several key steps:

  • Targeting and Opsonization: The monoclonal antibody component of the AAC specifically binds to a surface antigen on the extracellular bacteria, such as the wall teichoic acid of S. aureus.[2][5]

  • Phagocytosis: Host phagocytic cells, like macrophages, recognize and internalize the AAC-bound bacteria.[2][4][7]

  • Phagolysosomal Fusion: Following internalization, the phagosome containing the bacterium and AAC fuses with a lysosome.[4][5][7]

  • Payload Release: The acidic environment and proteases (e.g., cathepsins) within the phagolysosome cleave the linker connecting the antibody to this compound.[2][4][7]

  • Intracellular Bacterial Killing: The released, active this compound exerts its potent bactericidal effect on the intracellular pathogen by inhibiting its RNA polymerase.[1][4][6]

This mechanism ensures high concentrations of the antibiotic at the site of intracellular bacterial reservoirs while minimizing systemic exposure and off-target effects.[5]

Mechanism of this compound-AAC in Intracellular Bacterial Killing cluster_extracellular Extracellular Space cluster_cell Host Phagocyte (e.g., Macrophage) Bacterium Intracellular Bacterium (e.g., S. aureus) Phagocytosis 2. Phagocytosis of AAC-Bacterium Complex Bacterium->Phagocytosis AAC This compound-AAC AAC->Bacterium 1. Binding to Surface Antigen Phagosome Phagosome Phagolysosome 3. Phagolysosome Formation Phagosome->Phagolysosome Lysosome Lysosome Lysosome->Phagolysosome Cleavage 4. Linker Cleavage by Cathepsins Phagolysosome->Cleavage Release 5. This compound Release Cleavage->Release Killing 6. Bacterial Killing (RNA Polymerase Inhibition) Release->Killing

Figure 1. Mechanism of this compound-AAC targeting intracellular bacteria.

3. Host Cell Response to Intracellular Bacteria: The cGAS-STING Pathway

While this compound's mechanism is direct antibiotic action, the presence of bacteria within a host cell's cytosol triggers innate immune responses. A key pathway activated by cytosolic bacterial DNA is the cGAS-STING pathway.[8][9] This host defense mechanism is distinct from the action of this compound but is a critical aspect of the host-pathogen interaction in these models.

  • DNA Sensing: The enzyme cyclic GMP-AMP synthase (cGAS) detects bacterial DNA that has entered the host cell cytoplasm.[8][9]

  • Second Messenger Synthesis: Upon binding DNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP).[9][10]

  • STING Activation: cGAMP binds to and activates the adaptor protein STING (Stimulator of Interferon Genes) located on the endoplasmic reticulum.[9][10]

  • Signal Transduction: Activated STING translocates and recruits the kinase TBK1, which then phosphorylates the transcription factor IRF3.[8][10]

  • Gene Expression: Phosphorylated IRF3 translocates to the nucleus, driving the expression of Type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines, which help coordinate an anti-bacterial response.[8][9][10]

Host cGAS-STING Pathway Activated by Intracellular Bacteria cluster_cytosol Cytosol cluster_nucleus Nucleus Bacterial_DNA Bacterial DNA cGAS cGAS Bacterial_DNA->cGAS senses cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING (on ER) cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_n p-IRF3 pIRF3->pIRF3_n translocates IFN_Genes Type I IFN Genes pIRF3_n->IFN_Genes binds to Transcription Transcription IFN_Genes->Transcription Workflow for Macrophage Intracellular Infection Assay start Start step1 Day 1: Differentiate THP-1 Monocytes to Macrophages (e.g., with PMA) start->step1 step2 Day 2-3: Rest Cells step1->step2 step3 Day 4: Infect Macrophages with Bacteria (e.g., S. aureus) MOI = 10 for 1-2h step2->step3 step4 Wash & Add Gentamicin to Kill Extracellular Bacteria step3->step4 step5 Wash & Add Media with This compound-AAC, Controls step4->step5 step6 Incubate (e.g., 24h) step5->step6 step7 Lyse Macrophages (e.g., with Triton X-100) step6->step7 step8 Perform Serial Dilutions and Plate Lysates on Agar step7->step8 step9 Incubate Plates & Count Colony Forming Units (CFU) step8->step9 end End: Analyze Data step9->end

References

Application Notes & Protocols: High-Throughput Cell-Based Assay for Screening dmDNA31 Modulators

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

DNA methylation is a critical epigenetic modification involved in the regulation of gene expression. The removal of methyl groups from DNA is catalyzed by DNA demethylases, making them a key area of research in various diseases, particularly cancer.[1][2] dmDNA31 is a novel enzyme hypothesized to possess DNA demethylase activity, playing a crucial role in oncogenic signaling pathways. To facilitate the discovery of small molecule inhibitors of this compound for therapeutic applications, a robust and high-throughput cell-based assay is essential.

This document provides a detailed protocol for a luciferase-based reporter assay designed to quantitatively measure the intracellular activity of this compound.[3][4][5] The assay relies on a genetically engineered cell line that expresses a luciferase reporter gene under the control of a methylated promoter. Activation of this compound leads to demethylation of the promoter, subsequent expression of luciferase, and a quantifiable luminescent signal.

Hypothetical Signaling Pathway of this compound

The activity of this compound is postulated to be regulated by the Growth Factor Receptor (GFR) signaling cascade. Upon binding of a growth factor, the receptor dimerizes and autophosphorylates, initiating a downstream kinase cascade that ultimately leads to the phosphorylation and activation of this compound. Activated this compound then translocates to the nucleus to perform its demethylase function on target gene promoters.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GFR Growth Factor Receptor (GFR) Kinase1 Kinase 1 GFR->Kinase1 Phosphorylation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation dmDNA31_inactive Inactive this compound Kinase2->dmDNA31_inactive Phosphorylation dmDNA31_active Active this compound (Phosphorylated) dmDNA31_inactive->dmDNA31_active TargetGene Target Gene (Methylated Promoter) dmDNA31_active->TargetGene Translocation Demethylation Demethylation TargetGene->Demethylation GeneExpression Gene Expression Demethylation->GeneExpression GF Growth Factor GF->GFR Binding & Activation

References

Application Notes and Protocols for the Purification of Synthesized dmDNA31

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity of synthesized oligonucleotides is paramount for the accuracy of experimental results and the safety and efficacy of potential therapeutics. This document provides detailed application notes and protocols for the purification of dmDNA31, a rifalazil analog with potent antibiotic properties.

Introduction to this compound and the Importance of Purification

This compound, or 4-dimethylamino piperidino-hydroxybenzoxazinorifamycin, is a synthetic oligonucleotide conjugate with a rifamycin analog moiety. Rifamycins are a class of antibiotics that inhibit bacterial DNA-dependent RNA polymerase, making this compound a promising candidate for targeted antibacterial therapies, particularly in the context of antibody-antibiotic conjugates (AACs).[1][2]

The chemical synthesis of oligonucleotides, especially modified ones like this compound, inevitably results in a heterogeneous mixture containing the desired full-length product alongside truncated sequences (failure sequences or "shortmers"), incompletely deprotected molecules, and other small-molecule impurities from the synthesis and cleavage processes.[3][4] The presence of these impurities can significantly interfere with downstream applications, leading to inaccurate experimental data and potential off-target effects in therapeutic contexts. Therefore, robust purification is a critical step to isolate the full-length, active this compound.

Overview of Purification Methods

Several methods are commonly employed for the purification of synthetic oligonucleotides. The choice of method depends on factors such as the length of the oligonucleotide, the nature of any modifications, the required purity level, and the scale of the synthesis. For a modified oligonucleotide like this compound, which possesses the hydrophobic rifamycin moiety, High-Performance Liquid Chromatography (HPLC) is often the method of choice. Polyacrylamide Gel Electrophoresis (PAGE) offers higher resolution for size-based separation and is also a viable, albeit often lower-yield, option. For less stringent applications, simpler methods like ethanol precipitation can be used for initial cleanup.

Data Presentation: Comparison of Purification Methods

The following table summarizes the expected performance of the primary purification methods for synthesized this compound. The values presented are typical for modified oligonucleotides and may require optimization for this compound specifically.

Purification MethodPrincipleTypical Purity (%)Typical Yield (%)Key AdvantagesKey Disadvantages
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity. The hydrophobic rifamycin moiety and the 5'-DMT group (if present) enhance retention.[4]>8550-70[5]Excellent for purifying oligonucleotides with hydrophobic modifications.[4][6] Scalable.Resolution can decrease with increasing oligonucleotide length.[6] May not efficiently remove n-1 sequences without a 5'-DMT group.
Anion-Exchange HPLC (AEX-HPLC) Separation based on the negative charge of the phosphate backbone.[4]>90Variable, generally goodHigh resolution for separating based on length.[6] Can be performed at high pH to disrupt secondary structures.[4]Resolution decreases for longer oligonucleotides.[4] The hydrophobic nature of this compound might require optimization of mobile phases.
Polyacrylamide Gel Electrophoresis (PAGE) Separation based on size and charge.[7]>9520-50[5]Highest resolution for separating full-length product from truncated sequences.[8]Lower yield due to extraction from the gel matrix.[9] Can be damaging to certain modifications (though less of a concern for the stable rifamycin moiety).[10] Not easily scalable.
Ethanol Precipitation Differential solubility in the presence of salt and alcohol.Low (removes small molecules)HighSimple, rapid, and inexpensive method for desalting and concentrating the sample.Does not effectively remove oligonucleotide-based impurities like truncated sequences.

Experimental Protocols

The following are detailed protocols for the purification of synthesized this compound. It is recommended to perform analytical scale purifications to optimize conditions before proceeding to a preparative scale.

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol is recommended for the primary purification of this compound, leveraging the hydrophobicity of the rifamycin moiety. The "Trityl-on" approach, where the 5'-dimethoxytrityl (DMT) group is left on during purification, can significantly enhance the separation of the full-length product from failure sequences.[4]

Materials:

  • Crude, synthesized this compound (lyophilized)

  • HPLC-grade acetonitrile (ACN)

  • Triethylammonium acetate (TEAA) buffer, 2.0 M, pH 7.0

  • HPLC-grade water

  • Detritylation solution (e.g., 80% acetic acid in water or 3% trichloroacetic acid in dichloromethane)

  • Ammonium bicarbonate solution, 0.1 M

  • C18 reverse-phase HPLC column

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Dissolve the crude this compound pellet in a suitable volume of 0.1 M TEAA buffer.

  • HPLC Setup:

    • Mobile Phase A: 0.1 M TEAA in water

    • Mobile Phase B: 0.1 M TEAA in 50% ACN/water

    • Column: C18 reversed-phase column

    • Detector Wavelength: 260 nm (for the DNA) and a secondary wavelength appropriate for the rifamycin moiety (e.g., 334 nm).

    • Flow Rate: Typically 1.0 mL/min for analytical scale.

  • Purification (Trityl-on):

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the dissolved this compound sample.

    • Run a linear gradient of Mobile Phase B from 5% to 70% over 30-40 minutes. The hydrophobic, DMT-on, full-length this compound will elute later than the non-DMT-bearing failure sequences.

    • Collect fractions corresponding to the major peak of the full-length product.

  • Detritylation (if Trityl-on purification was performed):

    • Pool the collected fractions and evaporate the solvent.

    • Redissolve the residue in the detritylation solution and incubate for 30 minutes at room temperature.

    • Quench the reaction by adding 0.1 M ammonium bicarbonate.

  • Desalting:

    • The detritylated product can be desalted using a C18 Sep-Pak cartridge or by ethanol precipitation (see Protocol 3).

  • Analysis:

    • Analyze the purity of the final product by analytical RP-HPLC and mass spectrometry.

Protocol 2: Denaturing Polyacrylamide Gel Electrophoresis (PAGE)

PAGE purification offers the highest resolution for separating oligonucleotides based on size. This is particularly useful for removing n-1 and other shortmer impurities.

Materials:

  • Crude or partially purified this compound

  • Urea

  • Acrylamide/Bis-acrylamide solution (e.g., 19:1)

  • 10X TBE buffer (Tris/Borate/EDTA)

  • Ammonium persulfate (APS), 10% solution

  • N,N,N',N'-Tetramethylethylenediamine (TEMED)

  • Gel loading buffer (e.g., 90% formamide, 1X TBE, bromophenol blue, xylene cyanol)

  • Elution buffer (e.g., 0.5 M ammonium acetate, 1 mM EDTA)

  • UV transilluminator or fluorescent TLC plate for shadowing

  • Sterile scalpel or razor blade

Procedure:

  • Gel Preparation:

    • Prepare a denaturing polyacrylamide gel of the appropriate percentage (e.g., 10-20%) containing 7 M urea in 1X TBE buffer.

    • Add APS and TEMED to initiate polymerization. Pour the gel and allow it to set.

  • Sample Preparation:

    • Dissolve the this compound pellet in gel loading buffer.

    • Heat the sample at 95°C for 5 minutes to denature any secondary structures and then place it on ice.

  • Electrophoresis:

    • Pre-run the gel to equilibrate the temperature.

    • Load the denatured this compound sample into the wells.

    • Run the gel at a constant voltage until the desired separation is achieved (indicated by the migration of tracking dyes).

  • Visualization and Excision:

    • Visualize the bands by UV shadowing on a fluorescent plate. The full-length product should be the most prominent, slowest-migrating band.

    • Carefully excise the band corresponding to the full-length this compound using a sterile scalpel.[11]

  • Elution:

    • Crush the excised gel slice and place it in a microcentrifuge tube.

    • Add elution buffer to cover the gel fragments.

    • Incubate at 37°C overnight with gentle agitation to allow the DNA to diffuse out of the gel matrix.

  • Recovery:

    • Centrifuge the tube and carefully collect the supernatant containing the purified this compound.

    • Remove any remaining gel particles by passing the supernatant through a spin filter.

    • Desalt and concentrate the eluted this compound using ethanol precipitation (Protocol 3).

  • Analysis:

    • Assess the purity and concentration of the final product.

Protocol 3: Ethanol Precipitation

This protocol is primarily used for desalting and concentrating the this compound sample after HPLC or PAGE purification.

Materials:

  • Purified this compound solution

  • 3 M Sodium acetate, pH 5.2

  • Ice-cold 100% ethanol

  • 70% ethanol in nuclease-free water

  • Microcentrifuge

Procedure:

  • To the aqueous solution of this compound, add 1/10th volume of 3 M sodium acetate, pH 5.2.

  • Add 2.5 to 3 volumes of ice-cold 100% ethanol.

  • Mix thoroughly and incubate at -20°C for at least 1 hour to precipitate the DNA.

  • Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes at 4°C to pellet the DNA.

  • Carefully decant the supernatant without disturbing the pellet.

  • Wash the pellet by adding 500 µL of 70% ethanol and centrifuging for 10 minutes.

  • Remove the supernatant and air-dry the pellet to remove any residual ethanol.

  • Resuspend the purified this compound pellet in a desired volume of nuclease-free water or buffer.

Mandatory Visualizations

Synthesis and Purification Workflow for this compound

Synthesis_and_Purification_Workflow cluster_synthesis Solid-Phase Synthesis cluster_cleavage Cleavage and Deprotection cluster_purification Purification cluster_analysis Quality Control start CPG Solid Support coupling Iterative Coupling of Phosphoramidites start->coupling n cycles capping Capping of Failure Sequences coupling->capping n cycles oxidation Oxidation of Phosphite Triester capping->oxidation n cycles oxidation->coupling n cycles conjugation Conjugation of rifamycin analog oxidation->conjugation cleavage Cleavage from Solid Support conjugation->cleavage deprotection Removal of Protecting Groups cleavage->deprotection hplc RP-HPLC or AEX-HPLC deprotection->hplc page Denaturing PAGE deprotection->page desalting Ethanol Precipitation (Desalting) hplc->desalting page->desalting analytical_hplc Analytical HPLC desalting->analytical_hplc mass_spec Mass Spectrometry desalting->mass_spec

Caption: Workflow for the synthesis and purification of this compound.

Mechanism of Action of this compound

Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound RNAP Bacterial RNA Polymerase (RNAP) This compound->RNAP Binds to β-subunit DNA Bacterial DNA RNAP->DNA Binds to DNA template mRNA Truncated mRNA RNAP->mRNA Blocks RNA elongation after 2-3 nucleotides DNA->mRNA Transcription Initiation ribosome Ribosome mRNA->ribosome Translation (inhibited) protein Bacterial Proteins ribosome->protein Protein Synthesis (inhibited)

Caption: Mechanism of action of this compound in inhibiting bacterial protein synthesis.

References

Application Notes and Protocols for dmDNA31 in Treating MRSA Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) represents a significant global health threat due to its resistance to multiple antibiotics. A promising therapeutic strategy involves the use of antibody-antibiotic conjugates (AACs) to deliver potent antibiotics directly to the site of infection, thereby increasing efficacy and minimizing systemic toxicity. dmDNA31 (4-dimethylaminopiperidino-hydroxybenzoxazinorifamycin) is a novel, potent rifamycin-class antibiotic.[1][2][3] It is a rifalazil analog with effective bactericidal activity against persistent and stationary-phase S. aureus.[1] Due to its potent activity, this compound has been developed as the cytotoxic payload in the investigational AAC, DSTA4637S, for the targeted treatment of MRSA infections.

These application notes provide a comprehensive overview of this compound's application as part of an AAC, summarizing its mechanism of action, preclinical and clinical data, and providing detailed protocols for key experimental evaluations.

Mechanism of Action

This compound functions by inhibiting bacterial DNA-dependent RNA polymerase.[1][2] It binds to the β subunit of the RNA polymerase within the DNA/RNA channel, which physically obstructs the elongation of RNA transcripts beyond two or three nucleotides.[1] This steric-occlusion mechanism effectively halts bacterial protein synthesis, leading to bacterial cell death.[1]

In the context of treating MRSA, this compound is conjugated to a human monoclonal antibody that targets the β-N-acetylglucosamine (β-GlcNAc) residues of wall teichoic acid (WTA), a major component of the S. aureus cell wall.[1][2] This AAC, known as DSTA4637S, is designed to specifically target intracellular S. aureus, a reservoir for recurrent infections that is often shielded from conventional antibiotics.[2][4]

The mechanism of DSTA4637S action involves a multi-step process:

  • Binding: The antibody component of DSTA4637S binds to the WTA on the surface of S. aureus.[2][4]

  • Internalization: Host phagocytic cells, such as macrophages, and other cells like epithelial cells, recognize and internalize the DSTA4637S-bound bacteria.[2][4]

  • Trafficking and Cleavage: The internalized complex is trafficked to the phagolysosome. Inside this acidic compartment, lysosomal proteases, specifically cathepsins, cleave the valine-citrulline (VC) linker that connects the antibody to this compound.[1][2][4]

  • Drug Release and Bacterial Killing: The cleavage of the linker releases the active this compound antibiotic inside the host cell, where it can effectively kill the intracellular bacteria.[2][4]

Data Presentation

Preclinical Efficacy of DSTA4637S in Mouse Bacteremia Models
Model Treatment Group Dosage Key Findings Reference
S. aureus BacteremiaDSTA4637A25 mg/kg (single dose)Substantially reduced bacterial load in kidneys, heart, and bones at 4 days post-infection.[2]
S. aureus BacteremiaDSTA4637A50 mg/kg (single dose)Substantially reduced bacterial load in kidneys, heart, and bones; superior to 3 days of vancomycin treatment.[2]
MRSA ChallengeDSTA4637S (pre-treatment)Not specifiedSignificantly lower CFU burden in kidneys four days after infection compared to vancomycin pre-treatment.[5]
Phase 1 Clinical Trial of DSTA4637S in Healthy Volunteers (NCT02596399)
Parameter Description Dosage Groups (Single IV Dose) Key Outcomes Reference
Study Design First-in-human, randomized, double-blind, placebo-controlled, single-ascending-dose trial.5, 15, 50, 100, and 150 mg/kgGenerally safe and well-tolerated. No serious or severe adverse events. Favorable pharmacokinetic profile supporting further development.[3]
Participants 30 healthy male and female volunteers (18-65 years old).4 active : 2 placebo per cohortPharmacokinetics of the conjugate and total antibody were dose-proportional. Systemic exposure of unconjugated this compound was low.[3]
Follow-up 85 days post-dosing.N/ANo DSTA4637S-induced anti-drug antibody responses were observed.[3]

Mandatory Visualizations

AAC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Host Phagocytic Cell AAC DSTA4637S (AAC) MRSA MRSA Bacterium AAC->MRSA 1. Binding to Wall Teichoic Acid Phagocytosis 2. Phagocytosis MRSA->Phagocytosis Internalization Phagolysosome 3. Phagolysosome Fusion Phagocytosis->Phagolysosome Cleavage 4. Linker Cleavage by Cathepsins Phagolysosome->Cleavage Release This compound Released Cleavage->Release Killing 5. Intracellular MRSA Killing Release->Killing

Caption: Workflow of DSTA4637S from extracellular binding to intracellular killing of MRSA.

dmDNA31_MoA cluster_bacterium MRSA Bacterium This compound This compound RNAP DNA-dependent RNA Polymerase β Subunit This compound->RNAP:f1 Binds to β subunit RNAP->Block Transcription DNA Bacterial DNA DNA->RNAP:f0 Template RNA RNA Transcript Protein Bacterial Proteins RNA->Protein Translation Inhibited Block->RNA Elongation Blocked

Caption: Mechanism of action of this compound on bacterial RNA polymerase.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of DSTA4637S

Objective: To determine the lowest concentration of DSTA4637S that inhibits the visible growth of MRSA in vitro. Note that the AAC is not expected to have direct antibacterial activity without internalization and cleavage; this protocol tests for any inherent, direct activity.

Materials:

  • DSTA4637S

  • MRSA strain (e.g., USA300)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Bacterial incubator (37°C)

Procedure:

  • Prepare a bacterial inoculum by suspending MRSA colonies in CAMHB to a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension 1:100 in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Prepare serial two-fold dilutions of DSTA4637S in CAMHB in a 96-well plate. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Add 50 µL of the bacterial inoculum to each well (except the sterility control). The final volume in each well should be 100 µL.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection. The MIC is the lowest concentration of the AAC that shows no visible bacterial growth.

  • Optionally, read the optical density at 600 nm (OD600) using a plate reader to confirm visual assessment.

Protocol 2: In Vitro Intracellular MRSA Killing Assay

Objective: To evaluate the efficacy of DSTA4637S in killing MRSA that has been phagocytosed by macrophages.

Materials:

  • Macrophage cell line (e.g., J774A.1)

  • DMEM with 10% FBS

  • MRSA strain

  • DSTA4637S

  • Vancomycin (as a comparator)

  • Lysostaphin

  • Trypsin-EDTA

  • Sterile water for cell lysis

  • Tryptic Soy Agar (TSA) plates

Procedure:

  • Cell Seeding: Seed macrophages into 24-well plates at a density of 2 x 10^5 cells/well and incubate overnight to allow adherence.

  • Bacterial Opsonization & Infection: Opsonize mid-log phase MRSA with 10% human serum. Wash and resuspend bacteria in antibiotic-free DMEM. Infect the macrophage monolayers at a multiplicity of infection (MOI) of 10:1.

  • Phagocytosis: Centrifuge the plates briefly to synchronize infection and incubate for 1 hour to allow phagocytosis.

  • Removal of Extracellular Bacteria: Wash the cells with PBS and then treat with media containing lysostaphin (5 µg/mL) for 30 minutes to kill extracellular bacteria.

  • AAC Treatment: Wash the cells again and add fresh media containing serial dilutions of DSTA4637S or a control antibiotic (e.g., vancomycin). Include an untreated control.

  • Incubation: Incubate the treated, infected cells for 24 hours.

  • Quantification of Intracellular Bacteria:

    • Wash the cells with PBS.

    • Lyse the macrophages with sterile, cold water for 10 minutes.

    • Serially dilute the lysates and plate on TSA plates to enumerate surviving intracellular bacteria (CFU).

  • Analysis: Calculate the percentage of bacterial killing relative to the untreated control.

Protocol 3: In Vivo Murine Bacteremia Model

Objective: To assess the therapeutic efficacy of DSTA4637S in a systemic MRSA infection model.

Materials:

  • 6-8 week old female BALB/c mice

  • MRSA strain

  • DSTA4637S

  • Vehicle control (e.g., sterile saline)

  • Standard of care antibiotic (e.g., vancomycin)

  • Tryptic Soy Broth (TSB) and Agar (TSA)

Procedure:

  • Infection: Prepare an MRSA inoculum in TSB. Infect mice via intravenous (tail vein) injection with a predetermined lethal or sub-lethal dose of MRSA (e.g., 1 x 10^7 CFU).

  • Treatment: At a specified time post-infection (e.g., 2 hours or 24 hours), administer a single dose of DSTA4637S, vancomycin, or vehicle control via intravenous or intraperitoneal injection.

  • Monitoring: Monitor the mice daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy) and mortality for up to 7 days.

  • Bacterial Burden Assessment:

    • At a predetermined endpoint (e.g., Day 4 post-infection), euthanize a cohort of mice from each treatment group.[2]

    • Aseptically harvest target organs (e.g., kidneys, heart, bones).[2]

    • Homogenize the tissues in sterile PBS.

    • Serially dilute the homogenates and plate on TSA plates to determine the bacterial load (CFU/gram of tissue).

  • Data Analysis: Compare the bacterial burden in the organs of DSTA4637S-treated mice to the control groups. Analyze survival data using Kaplan-Meier survival curves.

Conclusion

This compound, when incorporated into the antibody-antibiotic conjugate DSTA4637S, represents a highly targeted and effective strategy for treating MRSA infections, particularly those involving intracellular bacteria. The mechanism, which relies on antibody-mediated delivery and intracellular release of the potent rifamycin antibiotic, has shown significant promise in both preclinical models and early-phase clinical trials. The provided protocols offer a framework for the continued evaluation and development of this and similar AAC-based therapies against challenging bacterial pathogens.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting dmDNA31 Solubility Issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on addressing solubility challenges encountered with dmDNA31 in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

This compound, also known as 4-dimethylamino piperidino-hydroxybenzoxazinorifamycin, is a potent rifamycin-class antibiotic. It is a rifalazil analog used as a cytotoxic payload in antibody-antibiotic conjugates (AACs) for targeted therapy against bacterial infections, such as those caused by Staphylococcus aureus. Like many rifamycin derivatives, this compound is a hydrophobic molecule with inherently low aqueous solubility, which can present significant challenges during experimental procedures and formulation development.

Q2: I am observing precipitation or incomplete dissolution of this compound in my aqueous buffer. What are the likely causes?

Several factors can contribute to the poor solubility of this compound in aqueous solutions:

  • Hydrophobic Nature: The complex macrocyclic structure of rifamycins leads to their hydrophobicity.

  • pH of the Solution: The solubility of rifamycin derivatives is often pH-dependent. For instance, the related compound rifalazil exhibits significantly higher solubility at acidic pH compared to neutral or slightly acidic pH.

  • High Concentration: Attempting to dissolve this compound at a concentration that exceeds its solubility limit in a particular aqueous buffer will result in incomplete dissolution or precipitation.

  • Inappropriate Solvent System: Direct dissolution in purely aqueous buffers is often challenging for highly hydrophobic compounds like this compound.

Troubleshooting Guide

Issue: this compound powder is not dissolving in my aqueous buffer (e.g., PBS, Tris-HCl).

Cause: Direct dissolution of hydrophobic compounds in aqueous solutions is often inefficient.

Solution:

  • Use of an Organic Co-solvent: First, dissolve the this compound powder in a minimal amount of a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common choice.

  • Stepwise Dilution: After complete dissolution in the organic solvent, slowly add the aqueous buffer to the this compound solution while vortexing or stirring. This gradual dilution helps to prevent immediate precipitation.

Issue: After initial dissolution, my this compound solution becomes cloudy or forms a precipitate over time.

Cause: This may indicate that the final concentration of this compound in the aqueous buffer is still above its solubility limit, or that the compound is aggregating. The percentage of the organic co-solvent may also be too low to maintain solubility.

Solution:

  • Increase the proportion of the organic co-solvent: If your experimental conditions allow, increasing the final concentration of the organic co-solvent (e.g., DMSO) may help to keep this compound in solution.

  • Adjust the pH of the aqueous buffer: The solubility of rifalazil, an analog of this compound, is highly pH-dependent. Consider preparing your final solution in a buffer with a more acidic pH if your experiment can tolerate it.

  • Use of Solubilizing Excipients: For formulation development, consider the use of excipients that can enhance solubility, such as cyclodextrins (e.g., sulfobutylether-β-cyclodextrin, SBE-β-CD) or non-ionic surfactants (e.g., Tween 80).

Quantitative Data Summary

The following tables provide solubility data for rifalazil, a close analog of this compound, which can serve as a valuable reference.

Table 1: pH-Dependent Aqueous Solubility of Rifalazil

pHSolubility (mg/mL)
2~2000
50.5

Data serves as an estimate for this compound due to its structural similarity to rifalazil.

Table 2: Formulations for Achieving Higher Concentrations of Rifalazil in Aqueous Systems

Formulation ComponentsAchieved Concentration (mg/mL)
10% DMSO, 40% PEG300, 5% Tween-80, 45% saline≥ 2.2
10% DMSO, 90% (20% SBE-β-CD in saline)≥ 2.2

These formulations are intended for in vivo use but demonstrate effective solubilization strategies that can be adapted for in vitro experiments.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound in an organic solvent for subsequent dilution in aqueous buffers.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the solution until the this compound powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

  • Store the stock solution at -20°C or -80°C, protected from light and moisture.

Protocol 2: Preparation of a Working Solution of this compound in an Aqueous Buffer

Objective: To prepare a diluted working solution of this compound in an aqueous buffer from a concentrated DMSO stock.

Materials:

  • This compound stock solution in DMSO (from Protocol 1)

  • Desired aqueous buffer (e.g., PBS, pH 7.4)

  • Vortex mixer

Procedure:

  • Bring the this compound stock solution and the aqueous buffer to room temperature.

  • In a sterile tube, add the required volume of the aqueous buffer.

  • While vortexing the aqueous buffer, add the required volume of the this compound stock solution dropwise to the buffer.

  • Continue vortexing for a few seconds to ensure thorough mixing.

  • Visually inspect the solution for any signs of precipitation. If the solution is cloudy, it may indicate that the solubility limit has been exceeded.

Visual Troubleshooting Guides

Troubleshooting_Workflow start Start: this compound Solubility Issue check_dissolution Is the this compound powder fully dissolved? start->check_dissolution precipitate_over_time Does the solution precipitate over time? check_dissolution->precipitate_over_time Yes use_cosolvent Action: Dissolve in minimal DMSO first, then add aqueous buffer. check_dissolution->use_cosolvent No check_concentration Is the final concentration too high? precipitate_over_time->check_concentration Yes solution_stable Solution is stable. Proceed with experiment. precipitate_over_time->solution_stable No use_cosolvent->check_dissolution adjust_ph Consider adjusting buffer pH to be more acidic. check_concentration->adjust_ph Yes check_concentration->solution_stable No use_excipients For formulations, consider excipients (e.g., SBE-β-CD, Tween 80). adjust_ph->use_excipients end_issue Issue persists. Re-evaluate experimental parameters. use_excipients->end_issue

Caption: Troubleshooting workflow for this compound solubility issues.

dmDNA31_Solubility_Factors cluster_factors Factors Influencing Solubility This compound This compound solubility Aqueous Solubility This compound->solubility hydrophobicity Inherent Hydrophobicity hydrophobicity->solubility ph pH of Solution ph->solubility concentration Concentration concentration->solubility solvent Solvent System solvent->solubility

Caption: Key factors influencing the aqueous solubility of this compound.

Optimizing dmDNA31 Concentration for In Vitro Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for optimizing the in vitro experimental use of dmDNA31, a potent rifamycin-class antibiotic. Here you will find detailed protocols, troubleshooting advice, and frequently asked questions to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a rifalazil analog that functions by inhibiting bacterial DNA-dependent RNA polymerase. It physically blocks the elongation of the RNA transcript, thereby preventing the synthesis of bacterial proteins. This "steric-occlusion" mechanism halts the synthesis of the second or third phosphodiester bond in the RNA backbone.

Q2: What is the typical starting concentration range for in vitro antibacterial activity assays with this compound?

A2: Based on data from similar benzoxazinorifamycins like KRM-1648, a starting point for determining the Minimum Inhibitory Concentration (MIC) of this compound against susceptible bacterial strains would be in the range of 0.004 to 1.56 µg/mL[1]. For intracellular activity assays in infected macrophages, concentrations between 0.05 and 1 µg/mL have been shown to be effective for related compounds[2][3].

Q3: What is a suitable concentration range for testing the cytotoxicity of this compound on mammalian cells?

A3: For rifampicin, a related rifamycin, no significant cytotoxicity was observed in various human skin cell lines at concentrations up to 50 µg/mL, with cytotoxic effects becoming apparent at 200 µg/mL[4]. Another study on human hepatoma (HepG2) cells showed no cytotoxicity up to approximately 121.5 µg/mL after 24 hours of exposure[4]. A separate study even indicated no cytotoxic effects on neuronal cells at concentrations as high as 100 µM[5]. A starting range of 10-100 µg/mL is therefore recommended for initial cytotoxicity assessments of this compound.

Q4: How should I prepare and store this compound for in vitro experiments?

A4: this compound, like other rifamycins, has low solubility in water. It is recommended to dissolve it in an organic solvent such as dimethyl sulfoxide (DMSO) or methanol to create a stock solution[6][7]. For aqueous solutions, it is best to first dissolve the compound in a minimal amount of DMSO and then dilute it with the desired aqueous buffer[7]. The stability of rifamycins in solution is pH-dependent, with greater stability observed at neutral pH[8][9]. Acidic conditions can lead to rapid degradation[8]. Stock solutions in DMSO can be stored at -20°C for extended periods, but aqueous working solutions should be prepared fresh for each experiment due to the potential for degradation in culture media at 37°C[10]. The addition of an antioxidant like ascorbic acid may help to prevent oxidation in solution[8].

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no antibacterial activity This compound degradation: Rifamycins can be unstable in acidic conditions and in some culture media over time[8][10].Prepare fresh working solutions of this compound for each experiment. Ensure the pH of the culture medium is neutral. Consider adding a stabilizing agent like ascorbic acid to your media[8].
Bacterial resistance: The target bacteria may have inherent or acquired resistance to rifamycins.Verify the susceptibility of your bacterial strain to rifampicin or other rifamycins. If resistance is suspected, consider using a different antibiotic or a combination therapy approach.
Incorrect concentration: Errors in calculating or preparing dilutions can lead to sub-optimal concentrations.Double-check all calculations and ensure accurate pipetting. Perform a serial dilution series to test a wider range of concentrations.
High background cytotoxicity in uninfected cells Solvent toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to mammalian cells.Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your specific cell line (typically <0.5% for DMSO). Run a solvent-only control to assess its effect on cell viability.
This compound cytotoxicity: The concentration of this compound used may be toxic to the mammalian cells.Perform a dose-response cytotoxicity assay to determine the maximum non-toxic concentration of this compound for your cell line. Start with a lower concentration range based on the FAQ section.
Inconsistent results between experiments Variability in bacterial inoculum: The number of bacteria used to infect cells can affect the outcome of the experiment.Standardize the bacterial inoculum preparation. Measure the optical density (OD) of the bacterial culture and plate serial dilutions to confirm the colony-forming units (CFU) per milliliter.
Variability in cell culture conditions: Changes in cell passage number, confluency, or media composition can influence experimental results.Use cells within a consistent passage number range. Seed cells at a consistent density and ensure they are in a logarithmic growth phase at the time of the experiment. Use the same batch of media and supplements for all related experiments.

Experimental Protocols

Protocol for Determining Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the standard broth microdilution method and can be used to determine the MIC of this compound against a specific bacterial strain[11][12].

Materials:

  • This compound stock solution (in DMSO)

  • Sterile 96-well microtiter plates

  • Appropriate bacterial growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth)

  • Bacterial culture in logarithmic growth phase

  • Sterile diluent (e.g., growth medium)

  • Spectrophotometer

  • Plate reader (optional)

Procedure:

  • Prepare Serial Dilutions: a. In a 96-well plate, add 100 µL of sterile growth medium to wells 2 through 12 of a single row. b. Add 200 µL of the this compound stock solution (at twice the highest desired final concentration) to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. d. Well 11 will serve as the positive control (bacteria, no drug), and well 12 will be the negative control (medium only).

  • Prepare Bacterial Inoculum: a. Dilute the bacterial culture in growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: a. Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

  • Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours.

  • Determine MIC: a. The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a plate reader.

Data Presentation

Table 1: Example MIC Data for Benzoxazinorifamycin (KRM-1648) against Mycobacterium Species

Bacterial SpeciesMIC Range (µg/mL)
M. tuberculosis (RIF-susceptible)≤0.015
M. avium complex0.004 - 0.0625
M. intracellulare0.004 - 0.0625
M. kansasii0.05
M. marinum≤0.0125
M. scrofulaceum0.1
M. avium1.56

Data from references[1] and[13].

Table 2: Example Cytotoxicity Data for Rifampicin on Mammalian Cell Lines

Cell LineConcentration with >70% ViabilityConcentration with <70% ViabilityIncubation Time
Keratinocytes (primary)≤50 µg/mL200 µg/mL72 h
Fibroblasts (primary)≤50 µg/mL200 µg/mL72 h
HaCaT (immortalized keratinocytes)≤50 µg/mL200 µg/mL72 h
3T3 (immortalized fibroblasts)≤50 µg/mL200 µg/mL48-72 h
HepG2 (hepatoma)≤121.51 µg/mLNot specified24 h
Dopaminergic Neurons≤100 µMNot cytotoxic at this concentrationNot specified

Data from references[4] and[5].

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (DMSO) serial_dil Perform Serial Dilutions of this compound prep_stock->serial_dil prep_bac Prepare Bacterial Inoculum add_bac Inoculate with Bacteria (MIC Assay) prep_bac->add_bac prep_cells Prepare Mammalian Cell Culture treat_cells Treat Mammalian Cells (Cytotoxicity Assay) prep_cells->treat_cells serial_dil->add_bac serial_dil->treat_cells incubate Incubate (18-72 hours) add_bac->incubate treat_cells->incubate readout Measure Readout (OD600 or Cell Viability) incubate->readout analyze Analyze Data (Determine MIC/IC50) readout->analyze

Caption: General experimental workflow for in vitro testing of this compound.

signaling_pathway This compound This compound RNAP Bacterial DNA-dependent RNA Polymerase This compound->RNAP Binds to RNA_elongation RNA Elongation This compound->RNA_elongation Inhibits RNAP->RNA_elongation Catalyzes protein_synthesis Bacterial Protein Synthesis RNA_elongation->protein_synthesis Leads to bacterial_death Bacterial Cell Death protein_synthesis->bacterial_death Essential for (inhibition leads to)

Caption: Mechanism of action of this compound.

troubleshooting_logic cluster_solutions Potential Solutions start Inconsistent/Unexpected Results check_reagents Check Reagent Preparation (Fresh this compound, Media pH) start->check_reagents check_protocol Review Experimental Protocol (Concentrations, Volumes) start->check_protocol check_controls Examine Controls (Positive, Negative, Solvent) start->check_controls check_cells Assess Cell/Bacterial Health (Viability, Growth Phase) start->check_cells sol_reagents Prepare Fresh Reagents check_reagents->sol_reagents sol_protocol Optimize Protocol Parameters check_protocol->sol_protocol sol_controls Repeat with Validated Controls check_controls->sol_controls sol_cells Use Standardized Cell/Bacterial Stocks check_cells->sol_cells

Caption: Logical troubleshooting flow for this compound experiments.

References

how to prevent dmDNA31 degradation during experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions regarding the handling and stability of the dmDNA31 molecule during experiments.

Important Note on this compound: Before proceeding, it is crucial to clarify that This compound is not a DNA molecule . It is a potent, rifamycin-class antibiotic payload designed for use in Antibody-Antibiotic Conjugates (AACs)[1][2]. Its mechanism of action involves inhibiting bacterial DNA-dependent RNA polymerase[2]. Therefore, degradation pathways and prevention methods differ significantly from those for nucleic acids. This guide addresses the stability of this compound as a small molecule antibiotic.

Frequently Asked Questions (FAQs)

Q1: My experiment is yielding inconsistent results. Could this compound degradation be the cause?

A: Yes, inconsistent results can be a sign of payload degradation. This compound, as a complex organic molecule, can be susceptible to several factors that lead to its breakdown, including improper storage, exposure to light, extreme pH, repeated freeze-thaw cycles, and the presence of reactive chemicals[3][4][5]. Degradation can reduce the effective concentration of the active molecule, leading to variability in your assays.

Q2: What are the primary causes of this compound degradation in a laboratory setting?

A: The primary causes of degradation for a rifamycin-class molecule like this compound include:

  • Hydrolysis: Susceptibility to breakdown in highly acidic or alkaline aqueous solutions[6][7].

  • Oxidation: Reactive oxygen species can damage the molecule's structure.

  • Photodegradation: Exposure to UV or even ambient light can cause structural changes and inactivation[3][8][9].

  • Temperature Instability: Elevated temperatures accelerate chemical degradation[5][10]. Storing at room temperature for extended periods is not recommended[4][11].

  • Improper Solvents: Using solvents that are not pure or contain reactive impurities can degrade the molecule.

Q3: How can I detect if my this compound stock has degraded?

A: Detecting degradation typically requires analytical methods. The most common approaches include:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing the purity and integrity of small molecules. A degraded sample will show additional peaks or a decrease in the area of the main peak.

  • Mass Spectrometry (MS): Can be used to identify the mass of the intact molecule and any degradation products.

  • UV-Vis Spectroscopy: While less specific, a change in the absorbance spectrum could indicate degradation.

If you suspect degradation, comparing a problematic sample to a fresh, properly handled sample using one of these methods is the best course of action.

Troubleshooting Guides

Issue 1: Loss of Potency in Cellular Assays

If you observe a decrease in the expected biological activity of this compound, follow this troubleshooting workflow.

G start Start: Decreased Biological Activity check_storage 1. Verify Storage Conditions (Temp, Light, Aliquots) start->check_storage check_prep 2. Review Solution Prep (Solvent, pH, Freshness) check_storage->check_prep run_control 3. Run Positive Control (New this compound Stock) check_prep->run_control analyze_purity 4. Analyze Purity (e.g., HPLC) run_control->analyze_purity degraded Conclusion: Stock is Degraded. Prepare fresh stock. analyze_purity->degraded Purity Compromised not_degraded Conclusion: Issue is elsewhere (e.g., cells, reagents, protocol). analyze_purity->not_degraded Purity OK

Caption: Workflow for troubleshooting loss of this compound activity.

Issue 2: Physical Changes in this compound Solution (e.g., color change, precipitation)

If you notice a change in the appearance of your this compound solution, it may indicate a stability issue.

G start Start: Physical Change Observed in Solution check_solubility 1. Check Solvent & Concentration Is this compound soluble under these conditions? start->check_solubility check_temp 2. Verify Storage/Use Temp Was it frozen or heated inappropriately? check_solubility->check_temp check_contam 3. Suspect Contamination (Buffer, glassware, etc.) check_temp->check_contam decision Prepare Fresh Solution? check_contam->decision discard Conclusion: Discard old solution. Prepare fresh solution following best practices. decision->discard Yes investigate Conclusion: Issue persists. Investigate buffer compatibility or source of contamination. decision->investigate No, persists with fresh prep

Caption: Troubleshooting physical instability of this compound solutions.

Data & Protocols

Table 1: Recommended Storage Conditions for this compound

To maximize shelf life, this compound should be stored under conditions that minimize exposure to factors known to cause degradation. These are general recommendations based on best practices for sensitive small molecules and rifamycin-class antibiotics.

FormTemperatureLight ConditionsAtmosphereNotes
Solid (Powder) -20°C or -80°C[3][12]Protect from light (use amber vials)Store under inert gas (Argon or Nitrogen) if possibleLong-term storage is best in solid form at ultra-low temperatures[12][13].
Stock Solution (in DMSO) -20°C or -80°CProtect from light (use amber vials or wrap in foil)N/APrepare single-use aliquots to avoid repeated freeze-thaw cycles[4][5][14].
Working Solution (in aqueous buffer) 2-8°CProtect from lightN/APrepare fresh for each experiment. Do not store for more than 24 hours.
Table 2: Recommended Solvents and pH Conditions

The choice of solvent and the pH of aqueous buffers are critical for maintaining the stability of this compound.

ParameterRecommendationRationale
Primary Stock Solvent Anhydrous Dimethyl Sulfoxide (DMSO)High solubility for many organic molecules and generally non-reactive. Use high-purity, anhydrous grade.
Aqueous Buffer pH pH 7.0 - 8.0DNA is most stable in a slightly basic buffer, and extreme pH levels can cause degradation[6][14]. While this compound is not DNA, maintaining a near-neutral to slightly basic pH is a safe starting point to prevent acid or base-catalyzed hydrolysis[7].
Buffers to Use with Caution Buffers containing reactive speciesAvoid buffers with components that could react with the this compound molecule. Perform compatibility tests if unsure.
Experimental Protocol: Preparation of this compound Stock and Working Solutions

This protocol outlines the best practices for preparing this compound solutions to minimize the risk of degradation.

Materials:

  • This compound (solid powder)

  • Anhydrous, high-purity DMSO

  • Sterile, nuclease-free microcentrifuge tubes (amber or wrapped in foil)

  • Calibrated pipettes with sterile, low-retention tips

  • Appropriate aqueous experimental buffer (e.g., PBS, pH 7.4)

Procedure:

  • Equilibration: Allow the vial of solid this compound to equilibrate to room temperature for 15-20 minutes before opening. This prevents condensation of atmospheric water onto the powder.

  • Stock Solution Preparation:

    • Under subdued light, add the appropriate volume of anhydrous DMSO to the vial to create a concentrated stock solution (e.g., 10 mM).

    • Mix by gentle vortexing or pipetting up and down until the solid is completely dissolved. Avoid vigorous shaking to prevent mechanical stress, a principle borrowed from handling large molecules that also applies to preventing aerosolization of potent compounds[15].

  • Aliquoting:

    • Immediately dispense the stock solution into single-use aliquots in light-protected microcentrifuge tubes. The volume of each aliquot should be sufficient for one experiment.

    • This practice is critical to avoid repeated freeze-thaw cycles, which are a known cause of degradation for many molecules[4][5][12].

  • Storage:

    • Promptly store the aliquots at -20°C or -80°C for long-term stability[12][16].

  • Working Solution Preparation:

    • For each experiment, thaw one aliquot of the stock solution on ice.

    • Dilute the stock solution to the final working concentration using your pre-chilled experimental buffer.

    • Prepare this working solution immediately before use. Do not store diluted aqueous solutions.

  • Disposal: Discard any unused portion of the thawed stock aliquot and the final working solution according to your institution's safety guidelines for chemical waste.

References

improving the stability of dmDNA31 in different buffers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following stability guidelines for dmDNA31 are extrapolated from data on rifampicin and other rifamycin-class antibiotics. Specific stability studies for this compound are not publicly available at this time. Researchers should validate these recommendations for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for maintaining the stability of this compound in solution?

A1: Based on studies of the closely related antibiotic, rifampicin, this compound is expected to be most stable in a slightly acidic to neutral pH range. For rifampicin, the optimal stability is reported to be between pH 4.0 and 7.0.[1][2][3] Highly acidic (below pH 4.0) or alkaline conditions can lead to rapid degradation.[1][4]

Q2: Which buffer systems are recommended for storing and working with this compound?

A2: For rifampicin, formate buffers have been shown to have a minimal adverse effect on stability.[1][5] Acetate and borate buffers are also considered more suitable than phosphate buffers.[2] Phosphate buffers have been observed to accelerate the degradation of rifampicin and should be used with caution.[2]

Q3: What are the primary degradation pathways for this compound?

A3: The primary degradation pathways for rifamycin-class antibiotics like this compound are hydrolysis and oxidation.[6][7] In acidic conditions, hydrolysis can lead to the formation of 3-formyl rifamycin SV, a less active derivative.[8][9] Oxidation can occur in the presence of atmospheric oxygen, especially in alkaline solutions.[6]

Q4: How should I store this compound solutions to ensure maximum stability?

A4: For short-term storage (up to 24 hours), solutions should be kept at 2-8°C and protected from light.[10] For long-term storage, it is recommended to store aliquots of this compound in a suitable solvent like DMSO at -20°C or -80°C.[4][11] Avoid repeated freeze-thaw cycles.

Q5: Can I do anything to prevent the oxidation of this compound in my experiments?

A5: Yes, the addition of antioxidants such as sodium ascorbate can help prevent the oxidation of rifampicin and likely this compound.[4] It is also advisable to use deoxygenated buffers and minimize the exposure of the solution to air.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of this compound activity over a short period in an experimental buffer. Inappropriate pH: The buffer pH may be too acidic or too alkaline.Measure the pH of your buffer. Adjust the pH to be within the optimal range of 4.0-7.0.
Reactive Buffer Components: The buffer itself may be accelerating degradation (e.g., phosphate buffer).Switch to a more inert buffer system such as formate, borate, or acetate buffer.[1][2]
Precipitation observed in the this compound solution. Low Solubility at Experimental pH: The solubility of rifamycins can be pH-dependent.Ensure the pH of your solution is within a range where this compound remains soluble. Rifampicin is slightly soluble in water, with solubility varying with pH.[4]
Degradation Product Formation: The precipitate could be a less soluble degradation product like 3-formyl rifamycin SV.Confirm degradation using analytical methods like HPLC. If degradation is confirmed, address the root cause (e.g., pH, buffer type).
Inconsistent experimental results with this compound. Freeze-Thaw Cycles: Repeated freezing and thawing can lead to degradation.Aliquot your stock solutions to avoid multiple freeze-thaw cycles.
Light Exposure: Rifamycins can be light-sensitive.Protect this compound solutions from light by using amber tubes or covering tubes with foil.[10]
Oxidation: Exposure to atmospheric oxygen can cause degradation.Use freshly prepared, deoxygenated buffers. Consider adding an antioxidant like sodium ascorbate.[4]

Experimental Protocols

Protocol 1: Determining the Optimal Buffer for this compound Stability

Objective: To identify the most suitable buffer system for maintaining this compound stability under specific experimental temperatures.

Methodology:

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in DMSO.

  • Prepare Buffer Solutions: Prepare a panel of buffers (e.g., 50 mM Formate, 50 mM Acetate, 50 mM Borate, 50 mM Phosphate) at your desired experimental pH (e.g., pH 5.0, 6.0, 7.0).

  • Incubation: Dilute the this compound stock solution to the final experimental concentration in each buffer. Aliquot the solutions into separate tubes for each time point. Incubate the tubes at the desired experimental temperature (e.g., 4°C, 25°C, 37°C).

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). Immediately freeze the collected samples at -80°C to halt further degradation.

  • Analysis: Analyze the concentration of intact this compound in each sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Plot the concentration of this compound versus time for each buffer condition. Calculate the degradation rate constant (k) for each condition to determine which buffer provides the best stability.

Protocol 2: Assessing the Impact of pH on this compound Stability

Objective: To determine the optimal pH for this compound stability in a chosen buffer system.

Methodology:

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in DMSO.

  • Prepare Buffer Series: Prepare a series of the chosen buffer (e.g., 50 mM Acetate) across a range of pH values (e.g., pH 3.0, 4.0, 5.0, 6.0, 7.0, 8.0).

  • Incubation: Dilute the this compound stock solution to the final experimental concentration in each pH-adjusted buffer. Aliquot for different time points. Incubate at the desired temperature.

  • Time Points: Collect samples at defined intervals (e.g., 0, 4, 8, 24, 48 hours) and store at -80°C.

  • Analysis: Quantify the remaining intact this compound at each time point for each pH using HPLC.

  • Data Analysis: Compare the degradation profiles at different pH values to identify the pH that confers the greatest stability.

Visualizations

experimental_workflow Workflow for this compound Stability Testing cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock in DMSO dilute Dilute Stock in Each Buffer prep_stock->dilute prep_buffers Prepare Buffer Panel (pH, Type) prep_buffers->dilute incubate Incubate at Desired Temperature dilute->incubate sample Collect Samples at Time Points incubate->sample analyze Analyze by HPLC sample->analyze plot Plot Concentration vs. Time analyze->plot determine Determine Optimal Conditions plot->determine troubleshooting_logic Troubleshooting this compound Instability cluster_investigation Investigation cluster_solutions Potential Solutions start Instability Observed (Loss of Activity/ Precipitation) check_ph Check Buffer pH start->check_ph check_buffer Review Buffer Composition start->check_buffer check_storage Evaluate Storage Conditions start->check_storage adjust_ph Adjust pH to 4.0-7.0 check_ph->adjust_ph change_buffer Switch to Formate, Borate, or Acetate check_buffer->change_buffer aliquot Aliquot Stocks, Avoid Freeze-Thaw check_storage->aliquot protect_light Protect from Light check_storage->protect_light add_antioxidant Add Antioxidant (e.g., Ascorbate) check_storage->add_antioxidant

References

Technical Support Center: Addressing dmDNA31 Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the precipitation of dmDNA31, an antibody-antibiotic conjugate, in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture experiments?

A1: this compound is a novel antibody-antibiotic conjugate (AAC). It comprises a monoclonal antibody that specifically targets a particular cell surface antigen, linked to a potent rifamycin-class antibiotic, this compound. This conjugate is designed for targeted delivery of the antibiotic to cells expressing the specific antigen, making it a valuable tool in drug development and research for infectious diseases and oncology.

Q2: What are the common visual indicators of this compound precipitation in cell culture media?

A2: Precipitation of this compound can manifest in several ways:

  • Visible particles: Small, floating particles or aggregates may be observed in the media.

  • Cloudiness or turbidity: The cell culture media may appear hazy or cloudy.

  • Sediment: A visible pellet or film may form at the bottom of the culture vessel after a period of incubation.

Q3: Can this compound precipitation affect my experimental results?

A3: Yes, the precipitation of this compound can significantly impact experimental outcomes by:

  • Reducing the effective concentration: The actual concentration of soluble, active this compound available to the cells will be lower than the intended concentration.

  • Altering cellular uptake: Aggregates may be taken up by cells through different mechanisms than the soluble conjugate, leading to altered biological effects.

  • Inducing cellular stress: The presence of protein aggregates can be toxic to cells and induce stress responses that can confound experimental results.

Troubleshooting Guides

Issue 1: this compound precipitates immediately upon addition to cell culture media.

This is often indicative of an acute incompatibility between the this compound formulation and the cell culture media.

Troubleshooting Workflow:

A Immediate Precipitation Observed B Check this compound Stock Solution - Visually inspect for precipitates. - Verify storage conditions. A->B C Analyze Media Composition - High concentrations of divalent cations (Ca²⁺, Mg²⁺)? - Presence of incompatible supplements? A->C D Optimize Addition Protocol - Pre-warm media to 37°C. - Add this compound slowly while gently swirling. - Avoid concentrating this compound in a small volume of media. B->D C->D E Test Dilution Series - Prepare a dilution series of this compound in media. - Identify the concentration at which precipitation occurs. D->E F Modify Media Formulation - Reduce concentration of problematic ions. - Test alternative serum-free formulations. E->F H Contact Technical Support E->H G Problem Resolved F->G

Caption: Troubleshooting immediate this compound precipitation.

Potential Causes and Solutions:

Potential Cause Recommended Solution
High Concentration of Divalent Cations Cell culture media contain varying levels of Ca²⁺ and Mg²⁺, which can promote the aggregation of negatively charged molecules. Consider using a medium with a lower concentration of these ions or diluting the media.
pH Incompatibility The pH of the cell culture media (typically 7.2-7.4) may be close to the isoelectric point (pI) of the this compound conjugate, where it is least soluble. Rifampicin, the parent compound of this compound, has been shown to be most stable in the pH range of 6.0-7.0.[1][2] A slight adjustment of the media pH (if permissible for the cell line) could enhance solubility.
"Salting Out" Effect High salt concentrations in the media can lead to the precipitation of proteins. If using a custom media formulation, re-evaluate the salt concentrations.
Rapid Temperature Change Adding cold this compound stock solution to warm media can induce thermal stress and precipitation. Always pre-warm both the media and the this compound stock to 37°C before mixing.
Issue 2: this compound precipitates over time during incubation.

This suggests a slower process of aggregation, potentially influenced by interactions with media components, cellular metabolites, or environmental factors.

Troubleshooting Workflow:

A Precipitation Observed Over Time B Evaluate Incubation Conditions - Temperature fluctuations? - High light exposure? - Excessive agitation? A->B C Assess Serum Interaction - Is serum-free media an option? - Test different lots of serum. - Heat-inactivate the serum. A->C D Investigate Drug-to-Antibody Ratio (DAR) - If known, is the DAR high? - High DAR can increase hydrophobicity and aggregation. B->D C->D E Incorporate Stabilizing Excipients - Test addition of non-ionic surfactants (e.g., Polysorbate 20/80). - Evaluate the use of amino acids (e.g., Arginine, Glycine). D->E F Optimize this compound Concentration - Determine the lowest effective concentration. - Consider more frequent media changes with a lower concentration. E->F H Contact Technical Support E->H G Problem Resolved F->G

Caption: Troubleshooting delayed this compound precipitation.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Interaction with Serum Proteins Components in fetal bovine serum (FBS) can interact with the this compound conjugate and promote aggregation. Consider using a serum-free medium if your cell line permits, or test different lots of FBS as their composition can vary. Heat inactivation of the serum may also mitigate this issue.
Enzymatic Degradation Proteases present in the cell culture, either from the cells themselves or from the serum, could potentially cleave the linker or the antibody, leading to the release of the more hydrophobic this compound and subsequent precipitation. The inclusion of protease inhibitors could be tested, but their potential effects on the cells should be carefully evaluated.
High Drug-to-Antibody Ratio (DAR) Antibody-drug conjugates with a high DAR can be more prone to aggregation due to the increased hydrophobicity of the payload.[3] If you have access to different batches of this compound with varying DARs, test a batch with a lower DAR.
Instability at 37°C Prolonged incubation at 37°C can lead to the gradual unfolding and aggregation of the antibody component. While incubation at lower temperatures is not feasible for cell culture, ensuring a stable and calibrated incubator temperature is crucial.

Experimental Protocols

Protocol 1: Solubility Assessment of this compound in Different Media Formulations

Objective: To determine the optimal cell culture medium for this compound solubility.

Methodology:

  • Prepare a stock solution of this compound in a recommended buffer (e.g., sterile PBS, pH 7.4).

  • Aliquot various cell culture media to be tested (e.g., DMEM, RPMI-1640, Ham's F-12, and a serum-free formulation) into sterile tubes.

  • Add this compound to each medium to achieve the desired final concentration.

  • Incubate the tubes under standard cell culture conditions (37°C, 5% CO₂).

  • Visually inspect for precipitation at regular intervals (e.g., 0, 2, 6, 12, and 24 hours).

  • (Optional) Quantify the amount of soluble this compound at each time point by centrifuging the samples to pellet any precipitate and measuring the absorbance of the supernatant at a wavelength specific to this compound or the antibody.

Protocol 2: Evaluation of Stabilizing Excipients

Objective: To assess the effect of common excipients on preventing this compound precipitation.

Methodology:

  • Select the cell culture medium in which this compound precipitation is observed.

  • Prepare stock solutions of sterile-filtered excipients such as Polysorbate 20 (Tween 20), Polysorbate 80 (Tween 80), L-Arginine, and Glycine.

  • Add the excipients to the cell culture medium at various final concentrations (see table below for suggestions).

  • Add this compound to the excipient-supplemented media.

  • Incubate and monitor for precipitation as described in Protocol 1.

Recommended Concentration Ranges for Excipients:

Excipient Typical Concentration Range
Polysorbate 20 / 800.01% - 0.1% (v/v)
L-Arginine50 mM - 200 mM
Glycine100 mM - 300 mM

Data Presentation

Table 1: Hypothetical Solubility of this compound in Various Media

Cell Culture Medium This compound Conc. (µg/mL) Time to Precipitation (hours)
DMEM + 10% FBS506
RPMI-1640 + 10% FBS5012
Ham's F-12 + 10% FBS50> 24
Serum-Free Medium X50> 24

Table 2: Hypothetical Effect of Excipients on this compound Stability in DMEM + 10% FBS

Excipient Concentration Time to Precipitation (hours)
None (Control)-6
Polysorbate 800.05%> 24
L-Arginine100 mM18
Glycine200 mM12

Signaling Pathways and Logical Relationships

Diagram 1: Factors Influencing this compound Precipitation

cluster_0 Physicochemical Properties of this compound cluster_1 Cell Culture Media Components cluster_2 Environmental Factors A Isoelectric Point (pI) K This compound Precipitation A->K B Hydrophobicity (DAR) B->K C Conformational Stability C->K D pH D->K E Divalent Cations (Ca²⁺, Mg²⁺) E->K F Serum Proteins F->K G Salt Concentration G->K H Temperature H->K I Light Exposure I->K J Agitation J->K

Caption: Key factors contributing to this compound precipitation.

This technical support guide provides a structured approach to understanding and mitigating the issue of this compound precipitation in cell culture media. By systematically evaluating the potential causes and implementing the suggested solutions and experimental protocols, researchers can enhance the reliability and reproducibility of their experiments. For further assistance, please contact our technical support team with detailed information about your experimental setup and observations.

References

Technical Support Center: Optimization of Linker Cleavage for dmDNA31 Release

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of linker cleavage for dmDNA31 release from antibody-antibiotic conjugates (AACs). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound release from the antibody-antibiotic conjugate?

A1: The this compound payload is attached to the antibody via a protease-cleavable linker, typically a valine-citrulline (Val-Cit) dipeptide.[1][2][3] After the AAC binds to the target bacteria and is internalized by phagocytic host cells, the conjugate traffics to the phagolysosome.[1][4] Within the acidic and enzyme-rich environment of the phagolysosome, lysosomal proteases, such as Cathepsin B, cleave the Val-Cit linker, leading to the release of the active this compound antibiotic.[1][2][3][4][5]

Q2: Why is linker stability in circulation important?

A2: Linker stability is crucial to prevent the premature release of the this compound payload into systemic circulation.[6] Premature cleavage can lead to off-target toxicity and a reduced therapeutic index.[6] A stable linker ensures that the potent antibiotic is delivered specifically to the site of infection and released within the target host cells.[1][2][3] Clinical data for the this compound-based AAC, DSTA4637S, has shown very low levels of unconjugated this compound in plasma, indicating good linker stability in vivo.[1][2][3]

Q3: What factors can influence the efficiency of linker cleavage?

A3: Several factors can impact the efficiency of linker cleavage, including:

  • Enzyme Concentration and Activity: The concentration and activity of specific proteases (e.g., Cathepsin B) within the phagolysosome are critical.[7][8]

  • pH of the Phagolysosome: Lysosomal proteases have optimal activity at the acidic pH of the lysosome (around pH 4.5-5.0).[4][9]

  • Linker Sequence: The specific amino acid sequence of the linker can affect its susceptibility to cleavage by different proteases. While Val-Cit is common, other dipeptide linkers like Val-Ala may have different cleavage kinetics.[6][7]

  • Conjugation Site: The location of the linker on the antibody can influence its accessibility to proteases.[6]

  • Steric Hindrance: The chemical structure of the payload and linker can create steric hindrance that may affect enzyme binding and cleavage.[8]

Q4: Can the Val-Cit linker be cleaved by enzymes other than Cathepsin B?

A4: Yes, while Cathepsin B is a primary enzyme for Val-Cit cleavage, other lysosomal cysteine proteases can also cleave this linker. Additionally, some studies have shown that Val-Cit linkers can be susceptible to cleavage by other enzymes, such as certain carboxylesterases found in mouse plasma, which is an important consideration during preclinical studies.[8][10]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving the optimization of linker cleavage for this compound release.

Observed Problem Potential Cause Recommended Action
Low in vitro potency of the AAC despite high binding to bacteria. 1. Inefficient linker cleavage: The linker may not be effectively cleaved in the in vitro assay conditions. 2. Suboptimal assay conditions: The pH or concentration of reducing agents in the assay buffer may not be optimal for protease activity. 3. Inactive protease: The protease used in the in vitro cleavage assay may be inactive.1. Optimize in vitro cleavage assay: Perform a time-course experiment and test different concentrations of the relevant protease (e.g., Cathepsin B). See Protocol 1. 2. Adjust assay buffer: Ensure the assay buffer has an acidic pH (e.g., 5.0) and contains a reducing agent like DTT to mimic the lysosomal environment.[7] 3. Verify protease activity: Use a known fluorogenic substrate for the protease to confirm its activity before performing the AAC cleavage assay.
High levels of premature this compound release in plasma stability assays. 1. Linker instability: The specific linker chemistry may be unstable in plasma. 2. Enzymatic degradation in plasma: Plasma proteases or other enzymes may be cleaving the linker. This is a known issue for Val-Cit linkers in mouse plasma due to carboxylesterase 1c.[8][10]1. Perform plasma stability assay: Incubate the AAC in plasma from the relevant species (human, mouse) and analyze for released this compound over time. See Protocol 2. 2. Modify linker design: If instability is confirmed, consider linker modifications to improve stability, such as introducing steric hindrance or using alternative dipeptide sequences.[6]
Inconsistent results between different batches of AAC. 1. Variable Drug-to-Antibody Ratio (DAR): Inconsistent conjugation can lead to batches with different average numbers of this compound molecules per antibody. 2. Heterogeneity of conjugation sites: Different conjugation sites may affect linker accessibility and cleavage rates.1. Characterize each batch: Determine the average DAR for each batch using techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry. 2. Use site-specific conjugation: Employ site-specific conjugation technologies to produce more homogeneous AACs with a defined DAR and conjugation site.
Low levels of intracellular this compound detected in cell-based assays. 1. Inefficient internalization: The AAC-opsonized bacteria may not be efficiently phagocytosed by the host cells. 2. Reduced protease activity in cells: The specific host cell line used may have lower levels of the necessary lysosomal proteases.1. Verify phagocytosis: Use a fluorescently labeled AAC to confirm internalization into the host cells via microscopy or flow cytometry. 2. Select appropriate cell line: Use a phagocytic cell line known to have high lysosomal protease activity (e.g., macrophages or neutrophils).

Experimental Protocols

Protocol 1: In Vitro Enzymatic Cleavage Assay

Objective: To determine the rate and extent of linker cleavage and this compound release in the presence of a specific protease.

Materials:

  • This compound-AAC

  • Recombinant human Cathepsin B

  • Assay Buffer: 50 mM sodium acetate, 5 mM DTT, pH 5.0

  • Quenching Solution: Acetonitrile with an internal standard (e.g., a stable isotope-labeled this compound)

  • 96-well microplate

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the this compound-AAC in PBS.

  • Prepare the Cathepsin B enzyme solution in the assay buffer to the desired concentration (e.g., 1 µM).

  • In a 96-well plate, add the this compound-AAC solution to the assay buffer to a final concentration of 10 µM.

  • Initiate the reaction by adding the Cathepsin B solution to the wells. Include a control with no enzyme.

  • Incubate the plate at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), stop the reaction by adding 3 volumes of the cold quenching solution to the wells.

  • Centrifuge the plate to pellet any precipitated protein.

  • Analyze the supernatant by LC-MS/MS to quantify the amount of released this compound and the remaining intact AAC.

  • Calculate the percentage of this compound released at each time point.

Protocol 2: Plasma Stability Assay

Objective: To evaluate the stability of the linker and the extent of premature this compound release in plasma.

Materials:

  • This compound-AAC

  • Human or mouse plasma (citrate-anticoagulated)

  • PBS

  • Quenching Solution: Acetonitrile with an internal standard

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the this compound-AAC in PBS.

  • Spike the this compound-AAC into the plasma to a final concentration of 10 µg/mL.

  • Incubate the plasma samples at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the plasma and immediately add 3 volumes of cold quenching solution.

  • Vortex and centrifuge to precipitate plasma proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the concentration of released this compound and intact AAC.

  • Calculate the percentage of intact AAC remaining at each time point.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_assay Assay Incubation cluster_analysis Analysis prep_aac This compound-AAC Stock incubation Incubate at 37°C prep_aac->incubation prep_enzyme Cathepsin B Solution prep_enzyme->incubation prep_plasma Plasma Sample prep_plasma->incubation quench Quench Reaction incubation->quench Time Points centrifuge Centrifuge quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data Data Interpretation lcms->data

Fig 1. General experimental workflow for in vitro linker cleavage and stability assays.

logical_troubleshooting start Low AAC Potency Observed check_binding Is AAC binding to bacteria confirmed? start->check_binding check_cleavage Is linker cleavage efficient? check_binding->check_cleavage Yes end_binding Investigate antibody binding affinity check_binding->end_binding No optimize_assay Optimize in vitro cleavage assay (Protocol 1) check_cleavage->optimize_assay No check_internalization Is AAC-bacteria complex internalized by host cells? check_cleavage->check_internalization Yes end_potent Potency issue likely resolved optimize_assay->end_potent verify_phagocytosis Verify phagocytosis (e.g., using fluorescent AAC) check_internalization->verify_phagocytosis No check_protease Is intracellular protease activity sufficient? check_internalization->check_protease Yes verify_phagocytosis->end_potent select_cell_line Select cell line with high protease activity check_protease->select_cell_line No check_protease->end_potent Yes select_cell_line->end_potent

Fig 2. Logical troubleshooting workflow for low AAC potency.

signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Phagocytic Host Cell AAC This compound-AAC Bacteria S. aureus AAC->Bacteria Binding AAC_Bacteria AAC-Bacteria Complex AAC->AAC_Bacteria Bacteria->AAC_Bacteria Phagocytosis Phagocytosis AAC_Bacteria->Phagocytosis Phagosome Phagosome Phagocytosis->Phagosome Phagolysosome Phagolysosome (pH 4.5-5.0) Phagosome->Phagolysosome Lysosome Lysosome Lysosome->Phagolysosome Cleavage Linker Cleavage by Cathepsins Phagolysosome->Cleavage This compound Released this compound Cleavage->this compound Bacterial_Death Bacterial Death This compound->Bacterial_Death

Fig 3. Mechanism of action for this compound-AAC.

References

troubleshooting low yield in dmDNA31 synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields during the synthesis of dmDNA31 (4-dimethylamino piperidino-hydroxybenzoxazinorifamycin).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound, also known as rifalog, is a semi-synthetic analog of rifamycin, a class of antibiotics that inhibit bacterial DNA-dependent RNA polymerase.[1] It is a potent antibiotic with effective bactericidal activity against stationary-phase and persistent bacteria, such as S. aureus.[1] Its primary application is as a payload in antibody-antibiotic conjugates (AACs), which are designed to deliver the antibiotic directly to the site of infection, thereby minimizing systemic side effects.[1]

Q2: What is the general synthetic strategy for rifamycin derivatives like this compound?

A2: The synthesis of rifamycin derivatives typically involves the chemical modification of a naturally produced rifamycin precursor, such as Rifamycin S or Rifamycin B.[2][3] For benzoxazinorifamycins, a common strategy involves the condensation of 3-amino-4-cresol with a modified rifamycin backbone. The synthesis of this compound would likely follow a multi-step process involving the formation of the benzoxazine ring and subsequent functionalization.

Q3: What are the critical factors that can influence the overall yield of this compound synthesis?

A3: Several factors can significantly impact the yield, including the purity of the starting materials (e.g., Rifamycin S), the efficiency of each reaction step, the choice of solvents and reagents, reaction conditions (temperature, pH, and reaction time), and the effectiveness of the purification methods.

Troubleshooting Low Yield in this compound Synthesis

Low yield can occur at various stages of the this compound synthesis. The following sections break down potential problems and solutions for a plausible synthetic route.

Hypothetical Synthesis Workflow

A likely synthetic route for this compound, based on general rifamycin chemistry, is outlined below.

cluster_0 Step 1: Formation of 3-Formyl-Rifamycin SV cluster_1 Step 2: Condensation to form the Benzoxazine Ring cluster_2 Step 3: Purification A Rifamycin S B 3-Formyl-Rifamycin SV A->B Reaction with a formylating agent D This compound Precursor B->D Condensation C 2-(4-(dimethylamino)piperidin-1-yl)aniline C->D E Crude this compound D->E Work-up F Purified this compound E->F Chromatography

Caption: A plausible multi-step synthesis workflow for this compound.

Step 1: Formation of 3-Formyl-Rifamycin SV - Troubleshooting
Observed Problem Potential Cause Recommended Solution
Low conversion of Rifamycin S to 3-Formyl-Rifamycin SV Incomplete reaction due to insufficient reagent or suboptimal reaction conditions.- Ensure the use of a fresh and appropriate formylating agent.- Optimize the reaction temperature and time based on literature for similar reactions.[4]- Use an aprotic dipolar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[4]
Degradation of Rifamycin S.- Rifamycin S is sensitive to pH and temperature. Ensure the reaction is carried out under controlled conditions.
Multiple spots on TLC, indicating side products Non-specific reactions or decomposition.- Control the reaction temperature carefully.- Purify the starting Rifamycin S to remove any impurities that might interfere with the reaction.
Step 2: Condensation to form the Benzoxazine Ring - Troubleshooting
Observed Problem Potential Cause Recommended Solution
Low yield of the this compound precursor Inefficient condensation reaction.- Ensure the pH of the reaction mixture is maintained within the optimal range (typically mildly acidic, pH 5-7) to facilitate the reaction.[4]- The reaction may require heating. Optimize the temperature to drive the reaction to completion without causing degradation.[4]- Ensure the diamine reactant is of high purity.
Steric hindrance from the bulky rifamycin structure.- Increase the reaction time or temperature moderately.- Consider using a catalyst if applicable for this type of condensation.
Formation of impurities Oxidation of the aniline reactant or the rifamycin backbone.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.- Use freshly distilled and degassed solvents.
Step 3: Purification - Troubleshooting
Observed Problem Potential Cause Recommended Solution
Low recovery of this compound after chromatography The compound is sticking to the column or is being degraded.- Choose an appropriate stationary phase and solvent system for chromatography.- Avoid highly acidic or basic conditions during purification.- Consider using a different purification technique, such as crystallization.
Product is not pure after purification Co-elution of impurities with the product.- Optimize the chromatography conditions (e.g., gradient, flow rate).- Consider a multi-step purification process, such as a combination of different chromatography techniques.

Detailed Methodologies

Hypothetical Protocol for the Condensation Step (Step 2)

This protocol is a representative example based on general procedures for rifamycin analog synthesis and should be optimized for specific laboratory conditions.

  • Preparation: In a round-bottom flask, dissolve 3-Formyl-Rifamycin SV (1 equivalent) in anhydrous methanol under an inert atmosphere.

  • Addition of Reactant: In a separate flask, dissolve 2-(4-(dimethylamino)piperidin-1-yl)aniline (1.2 equivalents) in methanol and add glacial acetic acid (a catalytic amount) to adjust the pH to approximately 5-6.

  • Reaction: Add the aniline solution to the 3-Formyl-Rifamycin SV solution. Heat the reaction mixture to 45-50°C and stir for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., chloroform) and wash with a saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound precursor.

Logical Troubleshooting Workflow

Start Low this compound Yield Step1 Check Purity of Starting Materials Start->Step1 Step2 Review Reaction Conditions Step1->Step2 Pure Sol1 Repurify Starting Materials Step1->Sol1 Impure Step3 Analyze Purification Method Step2->Step3 Optimal Sol2 Optimize Temperature, Time, pH Step2->Sol2 Suboptimal Sol3 Optimize Chromatography/Crystallization Step3->Sol3 Inefficient End Improved Yield Step3->End Efficient Sol1->Step2 Sol2->Step3 Sol3->End

Caption: A decision tree for troubleshooting low yield in this compound synthesis.

References

Technical Support Center: Refining Purification Techniques for Synthetic DNA Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A Clarification on Terminology: The term "dmDNA31" refers to a rifamycin-class antibiotic, which is a small molecule, and not a synthetic DNA analog. This guide is tailored for researchers, scientists, and drug development professionals working on the purification of synthetic DNA analogs and oligonucleotides . The principles and techniques discussed herein are broadly applicable to this class of molecules.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of synthetic DNA analogs.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetic DNA analog preparations?

A1: Impurities in synthetic DNA analogs typically arise from the chemical synthesis process. These can include:

  • Shortmers (n-1, n-2, etc.): Incomplete sequences that result from coupling failures at each cycle of synthesis.[1]

  • Small Molecules: Residual by-products from cleavage and deprotection steps, such as acrylonitrile.[1]

  • Truncated Sequences with 5'-DMT Group: Products generated by uncapped sequences that can be difficult to separate in certain purification methods.[1]

  • Longmers: Sequences that are longer than the desired product, though these are typically present in minute amounts.

  • Modified or Damaged Analogs: Analogs that may have undergone depurination, dimerization, or branching.[2]

Q2: Which purification method should I choose for my synthetic DNA analog?

A2: The choice of purification method depends on the length of your DNA analog, the required purity level for your downstream application, and the scale of your synthesis.[1][3]

  • Desalting: This is the most basic purification, removing salts and other small molecule impurities. It is suitable for short oligonucleotides (≤35 bases) used in robust applications like PCR, but it does not remove failure sequences.[1][4]

  • Reverse-Phase Cartridge Purification: This method offers a higher level of purity than desalting by separating the full-length product (with the hydrophobic 5'-DMT group) from shorter failure sequences. It is a cost-effective option for many applications.[1][5]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC provides higher resolution and purity than cartridge purification.[1][3] It is particularly effective for purifying DNA analogs with hydrophobic modifications like dyes.[3][5] However, its resolution decreases for longer oligonucleotides (>50 bases).[1]

  • Ion-Exchange High-Performance Liquid Chromatography (IE-HPLC): This technique separates DNA analogs based on the number of phosphate groups in their backbone.[1] It offers excellent resolution for smaller quantities of shorter oligonucleotides (up to 40 bases).[1][3]

  • Polyacrylamide Gel Electrophoresis (PAGE): PAGE provides the highest level of purity (>95%) by separating DNA analogs based on their size with single-base resolution.[1][6] It is recommended for applications requiring very high purity, such as cloning and crystallography, but it can result in lower yields due to the complex extraction process.[1]

Q3: My downstream application is failing. Could it be due to impure DNA analogs?

A3: Yes, impurities in your synthetic DNA analog preparation can significantly impact downstream applications.[1]

  • Interference with enzymatic reactions: Residual salts and other small molecules can inhibit enzymes used in PCR, sequencing, and cloning.

  • Reduced specificity and efficiency: The presence of "shortmer" sequences can lead to non-specific binding in hybridization-based assays and reduce the efficiency of primers in PCR.[1]

  • Inaccurate quantification: Impurities can interfere with absorbance measurements, leading to incorrect concentration estimates of your DNA analog.

  • Cellular toxicity: For in vivo studies, by-products from the synthesis and purification process can have cytotoxic effects.[1]

Troubleshooting Guides

Low Yield After Purification
Potential Cause Recommended Action
Incomplete elution from the purification matrix (e.g., HPLC column, PAGE gel). Optimize elution conditions. For HPLC, adjust the gradient steepness or the final concentration of the organic solvent. For PAGE, ensure the gel slice is adequately crushed and incubated in the elution buffer for a sufficient duration.
Precipitation of the DNA analog during purification. Ensure that the buffers used are at the correct pH and salt concentration to maintain the solubility of your DNA analog.
Loss of product during desalting or buffer exchange steps. Use appropriate size-exclusion columns or dialysis membranes for your DNA analog's length to prevent loss.
Overly stringent cutting of the band from a PAGE gel. If the band is faint, consider a wider cut to ensure the entire product is collected, which may slightly compromise purity.
Poor Purity/Presence of Contaminants
Potential Cause Recommended Action
Inappropriate purification method for the DNA analog length or application. Refer to the FAQ on choosing a purification method. For long analogs requiring high purity, PAGE is often the best choice.[1] For analogs with hydrophobic modifications, RP-HPLC is recommended.[3]
Co-elution of impurities with the desired product in HPLC. Optimize the HPLC gradient to improve separation. A shallower gradient can increase resolution between the full-length product and closely related impurities.
Incomplete separation of "shortmers" from the full-length product. For RP-HPLC, ensure the 5'-DMT group is intact on the full-length product for effective separation. For PAGE, increase the gel percentage or the run time to enhance resolution.
Contamination with free dye or other modifications. HPLC is the method of choice for removing free fluorescent dyes and other complex modifications due to the hydrophobicity they impart.[3]
Inconsistent Purification Results
Potential Cause Recommended Action
Variability in the crude synthetic DNA analog quality. Ensure consistent synthesis protocols and high-quality reagents. Analyze the crude product before purification to assess the initial purity.
Degradation of the purification column. Follow the manufacturer's instructions for column cleaning and storage. A decline in column performance over time can lead to inconsistent results.
Inconsistent manual procedures (e.g., cutting bands from PAGE gels). Standardize manual steps as much as possible. For PAGE, consistent visualization and excision techniques are crucial.
Fluctuations in ambient temperature affecting HPLC separation. Use a column heater to maintain a consistent temperature during HPLC runs, as temperature can affect retention times and resolution.

Quantitative Data Summary

The following table summarizes typical purity levels and other quantitative parameters for common purification techniques for synthetic DNA analogs.

Purification MethodTypical Purity (% Full-Length Product)Recommended LengthKey AdvantagesKey Disadvantages
Desalting Not guaranteed (removes small molecules only)≤ 35 bases[1]Fast, inexpensive, removes salts.[4]Does not remove failure sequences.[4]
Reverse-Phase Cartridge 65 - 80%[1]≤ 50 basesGood balance of purity and yield for many applications.Purity may be insufficient for sensitive applications.
RP-HPLC > 85%[1]< 50 bases[1]High resolution, excellent for modified analogs.[1][3]Resolution decreases with increasing length.[1]
IE-HPLC > 90%< 40 bases[1]Excellent resolution based on charge.Limited by oligonucleotide length.[1][3]
PAGE > 95%[1]Wide range (7-100+ bases)[6]Highest purity, single-base resolution.[1]Lower yield, more complex procedure.[1][4]

Experimental Protocols

Detailed Methodology for RP-HPLC Purification ("Trityl-On")

This protocol is a general guideline for the reverse-phase HPLC purification of a synthetic DNA analog with the 5'-dimethoxytrityl (DMT) group still attached.

  • Sample Preparation:

    • After synthesis and cleavage from the solid support, evaporate the cleavage solution (e.g., ammonia) under vacuum.

    • Redissolve the crude DNA analog pellet in a suitable aqueous buffer (e.g., 0.1 M triethylammonium acetate (TEAA), pH 7.0).

  • HPLC System and Column:

    • Use a reverse-phase C8 or C18 column.

    • Mobile Phase A: 0.1 M TEAA in water.

    • Mobile Phase B: 0.1 M TEAA in 50% acetonitrile.

  • Chromatography:

    • Equilibrate the column with a low percentage of Mobile Phase B.

    • Inject the dissolved sample onto the column.

    • Elute the DNA analog using a linear gradient of increasing Mobile Phase B (e.g., 0-50% B over 30 minutes) at a flow rate of approximately 1-4 mL/min.[7]

    • Monitor the elution profile at 260 nm. The DMT-on, full-length product will be the most retained, major peak.

  • Fraction Collection and Detritylation:

    • Collect the peak corresponding to the DMT-on product.

    • Add 80% acetic acid to the collected fraction and incubate at room temperature for 30-60 minutes to cleave the DMT group.

  • Final Processing:

    • Lyophilize the detritylated product to remove the volatile buffer and acetic acid.

    • Redissolve the purified DNA analog in nuclease-free water or a suitable buffer for your application.

Detailed Methodology for PAGE Purification

This protocol provides a general procedure for purifying a synthetic DNA analog using denaturing polyacrylamide gel electrophoresis.

  • Gel Preparation:

    • Prepare a denaturing polyacrylamide gel (containing 7-8 M urea) with a percentage appropriate for the length of your DNA analog (e.g., 10-20%).

  • Sample Preparation:

    • Dissolve the dried, crude DNA analog in a loading buffer containing formamide (e.g., 90% formamide, 1X TBE).

    • Heat the sample at 95°C for 5 minutes to denature any secondary structures, then immediately place it on ice.

  • Electrophoresis:

    • Load the sample into the wells of the polyacrylamide gel.

    • Run the gel in 1X TBE buffer at a constant power until the tracking dyes have migrated an appropriate distance.

  • Visualization and Excision:

    • Visualize the DNA bands using UV shadowing on a fluorescent TLC plate. The most intense band should be the full-length product.

    • Carefully excise the band corresponding to the full-length DNA analog using a clean scalpel.

  • Elution:

    • Crush the excised gel slice and place it in a microcentrifuge tube.

    • Add an elution buffer (e.g., 0.5 M ammonium acetate) and incubate overnight at room temperature or 37°C with gentle agitation.

  • Recovery:

    • Separate the supernatant containing the eluted DNA analog from the gel fragments by centrifugation or using a spin column.

    • Desalt the eluted DNA analog using a suitable method (e.g., ethanol precipitation or a desalting column) to remove salts and residual urea.

    • Resuspend the final purified DNA analog in nuclease-free water.

Visualizations

experimental_workflow_rphplc cluster_prep Sample Preparation cluster_hplc RP-HPLC cluster_post Post-Purification start Crude DNA Analog (DMT-on) dissolve Dissolve in Aqueous Buffer start->dissolve inject Inject onto C18 Column dissolve->inject elute Gradient Elution (Acetonitrile) inject->elute collect Collect Full-Length Product Peak elute->collect detritylate Detritylation (Acetic Acid) collect->detritylate lyophilize Lyophilize detritylate->lyophilize final_product Purified DNA Analog lyophilize->final_product

Caption: RP-HPLC ("Trityl-On") purification workflow for synthetic DNA analogs.

experimental_workflow_page crude Crude DNA Analog denature Denature in Formamide Buffer crude->denature load Load onto Denaturing PAGE Gel denature->load run Electrophoresis load->run visualize UV Shadowing run->visualize excise Excise Full-Length Product Band visualize->excise elute Elute from Gel Slice excise->elute desalt Desalt and Concentrate elute->desalt purified Purified DNA Analog desalt->purified

Caption: PAGE purification workflow for synthetic DNA analogs.

logical_relationship_purification cluster_purity Purity Requirement cluster_methods Purification Method low_purity Low to Moderate Purity (e.g., PCR) desalting Desalting low_purity->desalting cartridge Cartridge low_purity->cartridge high_purity High Purity (e.g., Cloning, Therapeutics) hplc HPLC (RP or IE) high_purity->hplc page PAGE high_purity->page

Caption: Relationship between purity requirements and purification method selection.

References

overcoming challenges in dmDNA31 conjugation to antibodies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the conjugation of dmDNA31 to antibodies.

Troubleshooting Guides

Challenges in the conjugation of the hydrophobic payload this compound to antibodies can often be overcome by systematically evaluating and optimizing reaction components and conditions. Common issues include low conjugation efficiency, aggregation of the antibody-drug conjugate (ADC), and instability of the final product.

Issue 1: Low or No Conjugation Efficiency

Low yield of the desired this compound-antibody conjugate is a frequent challenge. The following table outlines potential causes and recommended solutions.

Symptom Potential Cause Recommended Solution
Low Yield of Conjugate Presence of Competing Amines or Thiols in Buffer Ensure the antibody is in an amine-free and thiol-free buffer (e.g., PBS, Borate buffer). Buffers like Tris or glycine contain primary amines that compete with lysine residues for conjugation. For cysteine-based conjugation, ensure no free thiols are present in the buffer components. Perform buffer exchange using a desalting column or dialysis before starting the conjugation reaction.
Low Antibody Purity (>95% recommended) If the antibody solution contains other proteins (e.g., BSA), they will compete for the this compound-linker, reducing conjugation efficiency. Purify the antibody using appropriate chromatography methods such as Protein A or Protein G affinity chromatography.
Low Antibody Concentration A low antibody concentration can favor the hydrolysis of reactive linkers over the desired conjugation reaction. It is recommended to work with antibody concentrations of at least 2-5 mg/mL.[1] If your antibody is too dilute, it can be concentrated using centrifugal filter units.
Suboptimal Molar Ratio of this compound-linker to Antibody The molar ratio of the this compound-linker to the antibody is critical. A significant excess of the linker is often required. This ratio may need to be optimized for your specific antibody, with starting ranges often between 5 to 20-fold molar excess.
Inactive this compound-Linker The reactive group on the this compound-linker (e.g., maleimide for cysteine conjugation) may have hydrolyzed. Ensure the linker is stored under anhydrous conditions and is freshly prepared before use.
Inefficient Antibody Reduction (for Cysteine Conjugation) For conjugation to cysteine residues, interchain disulfide bonds must be reduced. Incomplete reduction will result in fewer available sites for conjugation. Optimize the concentration of the reducing agent (e.g., TCEP) and the reaction time. However, over-reduction can lead to antibody fragmentation and aggregation.[2]
Issue 2: Aggregation of the this compound-Antibody Conjugate

The hydrophobic nature of this compound can increase the propensity for aggregation during and after conjugation.[3][4][5][6]

Symptom Potential Cause Recommended Solution
Precipitation or Visible Aggregates During Conjugation High Hydrophobicity of this compound The addition of a hydrophobic payload like this compound can expose hydrophobic patches on the antibody, leading to self-association and aggregation.[3][4][7]
"Solvent Shock" This compound-linkers are often dissolved in organic co-solvents like DMSO. Adding this solution too quickly to the aqueous antibody solution can cause localized high concentrations of the organic solvent, leading to antibody denaturation and precipitation.[1] Add the linker solution slowly and drop-wise while gently stirring the antibody solution. Keep the final concentration of the organic solvent to a minimum (ideally <10%).
Suboptimal Buffer Conditions (pH, Ionic Strength) The pH of the reaction buffer can influence antibody stability. Proteins are often least soluble at their isoelectric point (pI). Adjusting the pH away from the antibody's pI can help prevent aggregation. Low ionic strength buffers can also sometimes lead to aggregation.
Increased High Molecular Weight (HMW) Species in SEC-HPLC Analysis High Drug-to-Antibody Ratio (DAR) A higher number of conjugated this compound molecules per antibody increases the overall hydrophobicity and risk of aggregation.[4] If a high DAR is not essential for efficacy, consider reducing the molar excess of the this compound-linker in the conjugation reaction.
High Antibody Concentration High concentrations of the antibody during the conjugation reaction can promote intermolecular interactions and aggregation. Consider performing the conjugation at a lower antibody concentration (e.g., 1-5 mg/mL).[1]
Inappropriate Storage Conditions Improper storage temperature or buffer composition can lead to aggregation over time. Store the purified conjugate in a stability-optimized buffer, potentially containing excipients like polysorbates, and at the recommended temperature (e.g., 2-8°C or frozen).

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting molar ratio of this compound-linker to antibody?

A1: The optimal molar ratio is dependent on the antibody and the desired drug-to-antibody ratio (DAR). For cysteine-linked conjugation aiming for a DAR of ~2, a molar excess of the this compound-linker in the range of 5:1 to 10:1 (linker:antibody) is a common starting point. This should be optimized empirically for your specific antibody and linker chemistry.

Q2: What type of buffer should I use for the conjugation reaction?

A2: The choice of buffer is critical. For lysine-based conjugation, use an amine-free buffer such as phosphate-buffered saline (PBS) or borate buffer at a slightly alkaline pH (e.g., pH 7.5-8.5) to facilitate the reaction with primary amines. For cysteine-based conjugation, a buffer at a near-neutral pH (e.g., pH 6.5-7.5) is typically used to ensure the reactivity of the thiol groups while minimizing maleimide hydrolysis. It is crucial to avoid buffers containing primary amines (like Tris) for lysine conjugation and any reducing agents for cysteine conjugation post-reduction and purification.[1]

Q3: How can I determine the drug-to-antibody ratio (DAR) of my this compound conjugate?

A3: The average DAR can be determined using several analytical techniques. Hydrophobic Interaction Chromatography (HIC-HPLC) is a widely used method for cysteine-linked ADCs, as it can separate species with different numbers of conjugated this compound molecules based on their hydrophobicity.[8][9][10] Reversed-phase HPLC (RP-HPLC) after reduction of the antibody can also be used to determine the DAR by separating the light and heavy chains with and without the conjugated payload.[9] Mass spectrometry (LC-MS) of the intact or reduced conjugate can provide a more precise determination of the DAR and the distribution of different drug-loaded species.

Q4: My purified this compound-antibody conjugate is unstable and aggregates over time. How can I improve its stability?

A4: The stability of the conjugate is influenced by both the antibody itself and the attached this compound. To improve stability, consider optimizing the formulation buffer. This can include adjusting the pH, ionic strength, and adding stabilizing excipients such as sugars (e.g., sucrose, trehalose) or non-ionic surfactants (e.g., polysorbate 20 or 80) to prevent aggregation. Lyophilization is also a common strategy to enhance the long-term stability of ADCs.

Q5: What is the mechanism of action of this compound?

A5: this compound is a rifamycin-class antibiotic. Its mechanism of action involves the inhibition of bacterial DNA-dependent RNA polymerase, which prevents the synthesis of bacterial RNA and subsequently, bacterial proteins, leading to bacterial cell death.[11][12]

Experimental Protocols

Protocol 1: Cysteine-Based Conjugation of this compound to an Antibody

This protocol provides a general workflow for conjugating a maleimide-activated this compound linker to an antibody via reduced interchain cysteine residues.

1. Antibody Preparation and Buffer Exchange:

  • Start with a purified antibody solution with a concentration of at least 2 mg/mL.

  • Perform a buffer exchange into a conjugation buffer (e.g., 50 mM sodium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.0) using a desalting column or dialysis to remove any interfering substances.

2. Antibody Reduction:

  • Add a freshly prepared solution of a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution. A 10-fold molar excess of TCEP over the antibody is a good starting point.

  • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

3. Removal of Excess Reducing Agent:

  • Immediately after reduction, remove the excess TCEP using a desalting column equilibrated with the conjugation buffer. This step is critical to prevent the reducing agent from reacting with the maleimide group of the this compound-linker.

4. Conjugation Reaction:

  • Prepare a stock solution of the this compound-maleimide linker in an organic solvent like DMSO.

  • Add the this compound-linker solution to the reduced antibody solution at the desired molar ratio (e.g., 10:1 linker-to-antibody). Add the linker drop-wise while gently stirring to avoid precipitation.

  • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

5. Quenching the Reaction:

  • To quench any unreacted maleimide groups, add a molar excess of a thiol-containing molecule like N-acetylcysteine.

6. Purification of the this compound-Antibody Conjugate:

  • Purify the conjugate from unconjugated this compound-linker and other reaction components using methods such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).[10][13][14]

Protocol 2: Characterization by SEC-HPLC for Aggregation Analysis

1. System and Column:

  • HPLC system with a UV detector.

  • Size-Exclusion Chromatography (SEC) column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl or similar).[15][16]

2. Mobile Phase:

  • A typical mobile phase is 100-200 mM sodium phosphate, 150-250 mM NaCl, pH 6.8-7.0.[17] Isopropyl alcohol (10-15%) can be added to the mobile phase to reduce hydrophobic interactions between the ADC and the column matrix.[15]

3. Analysis:

  • Equilibrate the column with the mobile phase.

  • Inject 10-20 µL of the purified this compound-antibody conjugate (at ~1 mg/mL).

  • Run the analysis at a flow rate of 0.5-1.0 mL/min.

  • Monitor the absorbance at 280 nm.

  • Analyze the chromatogram for the presence of high molecular weight (HMW) species (aggregates) which will elute before the main monomer peak.

Protocol 3: Characterization by HIC-HPLC for DAR Determination

1. System and Column:

  • HPLC system with a UV detector.

  • Hydrophobic Interaction Chromatography (HIC) column (e.g., TSKgel Butyl-NPR or similar).[8][9]

2. Mobile Phases:

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM potassium phosphate, pH 7.0).[15]

  • Mobile Phase B: Low salt buffer (e.g., 25 mM potassium phosphate, pH 7.0, with 25% isopropanol).[15]

3. Analysis:

  • Equilibrate the column with a high percentage of Mobile Phase A.

  • Inject the purified this compound-antibody conjugate.

  • Elute with a gradient of decreasing salt concentration (increasing percentage of Mobile Phase B).

  • Monitor the absorbance at 280 nm.

  • Peaks corresponding to different DAR species (e.g., DAR0, DAR2, DAR4) will be separated based on their hydrophobicity. The weighted average DAR can be calculated from the peak areas.[9]

Visualizations

experimental_workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis Ab_Prep Antibody Preparation (Buffer Exchange) Reduction Antibody Reduction (for Cys conjugation) Ab_Prep->Reduction Linker_Prep This compound-Linker Preparation Conjugation Conjugation Reaction Linker_Prep->Conjugation Reduction->Conjugation Quenching Quenching Conjugation->Quenching Purification Purification (SEC or TFF) Quenching->Purification Characterization Characterization (SEC, HIC, MS) Purification->Characterization

Caption: A generalized experimental workflow for this compound antibody conjugation.

troubleshooting_logic Start Low Conjugation Yield Check_Purity Is Antibody Purity >95%? Start->Check_Purity Purify_Ab Purify Antibody Check_Purity->Purify_Ab No Check_Buffer Is Buffer Amine/Thiol-Free? Check_Purity->Check_Buffer Yes Purify_Ab->Check_Buffer Buffer_Exchange Perform Buffer Exchange Check_Buffer->Buffer_Exchange No Check_Ratio Optimize Molar Ratio? Check_Buffer->Check_Ratio Yes Buffer_Exchange->Check_Ratio Optimize_Ratio Test Range of Molar Ratios Check_Ratio->Optimize_Ratio No Check_Reduction Is Reduction Efficient? (for Cys Conjugation) Check_Ratio->Check_Reduction Yes Optimize_Ratio->Check_Reduction Optimize_Reduction Optimize TCEP Conc. & Time Check_Reduction->Optimize_Reduction No Success Improved Yield Check_Reduction->Success Yes Optimize_Reduction->Success

Caption: A logical workflow for troubleshooting low conjugation yield.

signaling_pathway AAC This compound-Antibody Conjugate (AAC) Binding AAC Binds to Bacterial Surface Antigen AAC->Binding Bacteria S. aureus Bacterium Bacteria->Binding Opsonization Opsonization of Bacterium Binding->Opsonization Phagocytosis Fc Receptor-Mediated Phagocytosis Opsonization->Phagocytosis Phagocyte Phagocytic Host Cell (e.g., Macrophage) Phagocyte->Phagocytosis Phagosome Phagosome Formation Phagocytosis->Phagosome Phagolysosome Phagolysosome Fusion Phagosome->Phagolysosome Cleavage Linker Cleavage by Lysosomal Proteases (e.g., Cathepsins) Phagolysosome->Cleavage Release Release of Active this compound Cleavage->Release Killing Intracellular Bacterial Killing Release->Killing

Caption: Signaling pathway for the intracellular action of this compound-antibody conjugates.

References

Technical Support Center: Minimizing Off-Target Effects of dmDNA31 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for dmDNA31. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize off-target effects in cell-based assays involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (4-dimethylamino piperidino-hydroxybenzoxazinorifamycin) is a potent, semi-synthetic antibiotic belonging to the rifamycin class. Its primary mechanism of action is the inhibition of bacterial DNA-dependent RNA polymerase, thereby blocking RNA synthesis and preventing the production of bacterial proteins.[1] This targeted action makes it highly effective against a range of bacteria, particularly Staphylococcus aureus.[1]

Q2: What are potential off-target effects of this compound in mammalian cell-based assays?

A2: While this compound is designed to be specific for bacterial RNA polymerase, like other rifamycin-class antibiotics, it may exhibit off-target effects in mammalian cells, especially at higher concentrations. Potential off-target effects of the parent compound class (rifamycins) include:

  • Inhibition of Protein Synthesis: Some studies have shown that rifampicin, a related antibiotic, can inhibit protein synthesis in mammalian cells.[2]

  • Decreased Cell Proliferation: Rifampicin has been observed to decrease the proliferation of certain mammalian cell types, such as human osteoblast-like cells.[3]

  • Alterations in Gene Expression: Exposure to rifampicin has been shown to alter the expression of numerous genes in human liver cells, particularly those involved in drug and stress responses.

  • Mitochondrial Dysfunction: Bactericidal antibiotics can sometimes induce mitochondrial dysfunction and oxidative damage in mammalian cells.

Q3: How is this compound typically used to minimize off-target effects in a therapeutic context?

A3: In therapeutic development, this compound is often utilized as a payload in Antibody-Antibiotic Conjugates (AACs), such as DSTA4637S.[4] This approach involves linking this compound to a monoclonal antibody that specifically targets a bacterial antigen. The AAC binds to the bacteria and is internalized, releasing the active this compound directly at the site of infection.[4] This targeted delivery strategy significantly reduces systemic exposure to the unconjugated antibiotic, thereby minimizing off-target effects on healthy host cells.[1][4]

Q4: What are the first steps I should take to assess potential off-target effects of this compound in my cell-based assay?

A4: To begin assessing off-target effects, you should:

  • Determine the EC50/IC50: Establish the effective concentration of this compound for its on-target antibacterial activity and the cytotoxic concentration (CC50) in your mammalian cell line. A significant window between the effective and cytotoxic concentrations suggests a lower potential for on-target-related cytotoxicity.

  • Run Appropriate Controls: Always include a vehicle-only control (e.g., DMSO) at the same concentration used to dissolve the this compound.

  • Use a Rescue Experiment: If possible, a rescue experiment can help differentiate on-target from off-target effects. However, for an antibacterial, a direct rescue in a mammalian cell assay for off-target effects can be complex. An alternative is to use a structurally related but inactive analog of this compound, if available, to see if it produces similar cytotoxic effects.

Troubleshooting Guides

Problem 1: High cytotoxicity observed in mammalian cells at concentrations close to the antibacterial effective dose.

  • Possible Cause: The therapeutic window of this compound in your specific cell line may be narrow, or the observed cytotoxicity could be an off-target effect.

  • Troubleshooting Steps:

    • Confirm with an Orthogonal Cytotoxicity Assay: Use a different method to measure cell viability. For example, if you are using a metabolic assay (e.g., MTT), confirm the results with a membrane integrity assay (e.g., LDH release).

    • Perform a Dose-Response Curve: Carefully titrate this compound to identify the lowest effective concentration that still provides the desired antibacterial effect while minimizing mammalian cell cytotoxicity.

    • Assess for Apoptosis: Use Western blotting to check for the cleavage of apoptosis markers like caspase-3 and PARP. This can help determine if the cytotoxicity is due to programmed cell death.

    • Investigate Mitochondrial Health: Evaluate changes in mitochondrial membrane potential or oxygen consumption rates to assess for mitochondrial toxicity.

Problem 2: Inconsistent or non-reproducible results between experiments.

  • Possible Cause: Variability in experimental conditions can lead to inconsistent results.

  • Troubleshooting Steps:

    • Standardize Cell Culture Conditions: Ensure consistency in cell passage number, confluency, and overall cell health.

    • Prepare Fresh Stock Solutions: this compound may be unstable in culture medium over time. Prepare fresh stock solutions for each experiment and minimize freeze-thaw cycles.

    • Check for Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%).

    • Mitigate Edge Effects: Evaporation from the outer wells of a multi-well plate can concentrate the compound. Avoid using the outer wells for critical experiments or ensure proper humidification in the incubator.

Quantitative Data Summary

The following tables summarize cytotoxicity data for rifamycin analogs in various mammalian cell lines. This data can serve as a reference for potential off-target cytotoxicity of this compound. Note: This data is for related compounds and may not be directly representative of this compound's activity.

Table 1: IC50 Values of Rifamycin W Analogs in Human Cell Lines

CompoundCell LineIC50 (µM)
Rifamycin W analog 1HeLa~50
Caco-2~50
Rifamycin W analog 3HeLa~50
Caco-2~50

Data derived from a study on Rifamycin W analogues.[2][5]

Table 2: Cytotoxicity of Rifampicin in Various Cell Lines

Cell LineConcentration (µg/mL)Treatment DurationCell Viability
Human Keratinocytes5072h>70%
20048h~27%
Human Fibroblasts5072h>70%
20072h~54%
HaCaT5072h>70%
20072h~39%
3T35072h>70%
20072h~28%

Data from an in vitro study on rifampicin cytotoxicity.[3][6]

Experimental Protocols

Protocol 1: Determining Cytotoxicity using MTT Assay

This protocol outlines the steps to determine the concentration of this compound that is cytotoxic to a mammalian cell line.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the end of the experiment.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete culture medium.

    • Include a vehicle-only control (e.g., DMSO) and a positive control for cytotoxicity (e.g., staurosporine).

    • Remove the old medium and add the this compound dilutions and controls to the respective wells.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Add solubilization solution (e.g., DMSO or a detergent-based solution) to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Normalize the absorbance values to the vehicle-only control (representing 100% viability).

    • Plot the percent viability against the log of the this compound concentration to determine the CC50 value.

Protocol 2: Western Blot Analysis of Apoptosis Markers

This protocol describes how to detect the induction of apoptosis by this compound by analyzing the cleavage of caspase-3 and PARP.

  • Cell Lysis:

    • After treating cells with this compound for the desired time, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Collect the cell lysate and centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against cleaved caspase-3, PARP, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize the levels of cleaved caspase-3 and PARP to the loading control. An increase in the cleaved forms indicates the induction of apoptosis.[4][7][8]

Visualizations

OnTarget_Mechanism This compound This compound RNAP Bacterial DNA-dependent RNA Polymerase This compound->RNAP Binds to RNA_synthesis RNA Synthesis RNAP->RNA_synthesis Inhibits DNA Bacterial DNA DNA->RNAP Protein_synthesis Bacterial Protein Synthesis RNA_synthesis->Protein_synthesis Bacterial_death Bacterial Cell Death Protein_synthesis->Bacterial_death AAC_Workflow cluster_extracellular Extracellular Space cluster_intracellular Host Cell (Phagocyte) AAC Antibody-Antibiotic Conjugate (e.g., DSTA4637S) Bacterium Bacterium (e.g., S. aureus) AAC->Bacterium Binds to surface antigen Internalization Internalization (Phagocytosis) Bacterium->Internalization Phagolysosome Phagolysosome Internalization->Phagolysosome Release This compound Release Phagolysosome->Release Linker Cleavage This compound Active this compound Release->this compound Bacterial_killing Intracellular Bacterial Killing This compound->Bacterial_killing Troubleshooting_Logic Start High Cytotoxicity Observed Confirm Confirm with Orthogonal Assay (e.g., LDH release) Start->Confirm Dose_Response Perform Detailed Dose-Response Curve Confirm->Dose_Response Apoptosis_Check Assess Apoptosis Markers (Caspase-3, PARP) Dose_Response->Apoptosis_Check Mito_Tox Investigate Mitochondrial Health (e.g., MMP) Dose_Response->Mito_Tox Optimize Optimize this compound Concentration Dose_Response->Optimize Off_Target Evidence for Off-Target Effect Apoptosis_Check->Off_Target Mito_Tox->Off_Target

References

Validation & Comparative

The Battle Within: dmDNA31 vs. Rifampicin in the Fight Against Intracellular Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The ability of Staphylococcus aureus to survive within host cells presents a formidable challenge to effective antibiotic therapy, contributing to persistent and recurrent infections. This guide provides a detailed comparison of two potent therapeutic agents aimed at eradicating these intracellular bacterial reservoirs: dmDNA31, a novel rifamycin-class antibiotic delivered via an antibody-antibiotic conjugate (AAC), and rifampicin, a long-standing cornerstone of anti-staphylococcal treatment.

Executive Summary

This guide delves into the comparative efficacy of this compound, the cytotoxic payload of the antibody-antibiotic conjugate DSTA4637S (also known as DSTA4637A), and the conventional antibiotic rifampicin against intracellular S. aureus. While both belong to the rifamycin class and target bacterial RNA polymerase, their mechanisms of delivery and intracellular activity present distinct advantages and disadvantages. DSTA4637S offers a targeted approach, delivering this compound directly to bacteria for phagocytosis, leading to high intracellular antibiotic concentrations. Rifampicin, a lipophilic small molecule, readily penetrates host cell membranes to exert its effect. This guide presents available quantitative data, detailed experimental protocols, and visual diagrams to aid researchers in understanding and evaluating these two important anti-staphylococcal agents.

Quantitative Data Comparison

The following table summarizes the in vitro efficacy of DSTA4637A (delivering this compound) and rifampicin against intracellular S. aureus from published studies. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited, and thus the data should be interpreted with consideration of the different cell lines, bacterial strains, and methodologies used.

ParameterThis compound (via DSTA4637A)RifampicinHost Cell LineS. aureus StrainCitation
Intracellular MIC ~1 µg/mL>10 µg/mLPeritoneal MacrophagesMRSA[1]
Infected Cell Reduction ~80% reduction in infected cells at 10 µg/mLNot ReportedJ774 MacrophagesMRSA (USA300)[1]
Intracellular CFU Reduction ~1-log reduction at 10 µg/mL~2-log reduction at CmaxJ774 Macrophages / THP-1 MacrophagesMRSA (USA300) / ATCC 25923[1][2]
Intracellular IC50 Not Reported0.004 mg/L (at MOI 2)HEK 293-A29213[3]
Intracellular Accumulation (C/E Ratio) Not Directly Measured (delivered via AAC)17.4Murine Kupffer CellsClinical Isolates[4]

Note: Cmax refers to the maximum serum concentration of the drug in humans. C/E Ratio is the ratio of intracellular to extracellular concentration.

Mechanism of Action: A Tale of Two Delivery Systems

Rifampicin, a lipophilic molecule, diffuses across the host cell membrane to reach intracellular S. aureus and inhibit its DNA-dependent RNA polymerase. In contrast, this compound is delivered via the sophisticated mechanism of an antibody-antibiotic conjugate.

DSTA4637S: The "Trojan Horse" Approach

The antibody component of DSTA4637S specifically targets the wall teichoic acid on the surface of S. aureus. This binding opsonizes the bacteria, promoting their uptake by phagocytic host cells. Once inside the phagolysosome, host proteases cleave the linker connecting the antibody to this compound, releasing the active antibiotic in high concentrations directly at the site of the intracellular bacteria.

DSTA4637S_Mechanism Mechanism of DSTA4637S Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Phagolysosome) DSTA4637S DSTA4637S S_aureus S. aureus DSTA4637S->S_aureus Binding to Wall Teichoic Acid Phagocytosis Phagocytosis of Opsonized S. aureus S_aureus->Phagocytosis Host Cell Uptake Cleavage Protease-mediated Linker Cleavage Phagocytosis->Cleavage This compound Active this compound Cleavage->this compound Bacterial_Death Inhibition of Bacterial RNA Polymerase This compound->Bacterial_Death

Caption: Mechanism of DSTA4637S targeting intracellular S. aureus.

Experimental Protocols

A robust understanding of the methodologies used to assess intracellular efficacy is crucial for interpreting and replicating research findings. The following is a detailed protocol for a typical in vitro intracellular killing assay.

In Vitro Intracellular Killing Assay (Gentamicin Protection Assay)

This assay is designed to quantify the number of viable intracellular bacteria after exposure to an antimicrobial agent.

Intracellular_Killing_Assay Experimental Workflow: Intracellular Killing Assay Cell_Seeding 1. Seed Host Cells (e.g., Macrophages, Endothelial cells) in 24-well plates and incubate overnight Bacterial_Infection 2. Infect Host Cells with S. aureus at a defined MOI (e.g., 10:1) for 1-2 hours Cell_Seeding->Bacterial_Infection Extracellular_Killing 3. Remove Extracellular Bacteria by washing and incubating with a cell-impermeable antibiotic (e.g., Gentamicin) Bacterial_Infection->Extracellular_Killing Antibiotic_Treatment 4. Treat Infected Cells with varying concentrations of This compound (DSTA4637S) or Rifampicin Extracellular_Killing->Antibiotic_Treatment Incubation 5. Incubate for a defined period (e.g., 24 hours) Antibiotic_Treatment->Incubation Cell_Lysis 6. Wash and Lyse Host Cells (e.g., with sterile water or detergent) to release intracellular bacteria Incubation->Cell_Lysis Quantification 7. Enumerate Viable Bacteria by serial dilution and plating for Colony Forming Unit (CFU) counting Cell_Lysis->Quantification

Caption: Workflow for an in vitro intracellular killing assay.

Detailed Steps:

  • Host Cell Culture:

    • Plate a suitable eukaryotic cell line (e.g., J774 macrophages, THP-1 monocytes, or human umbilical vein endothelial cells - HUVECs) in 24-well tissue culture plates at a density that will result in a confluent monolayer on the day of infection.

    • Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

  • Bacterial Preparation:

    • Culture S. aureus (e.g., USA300 strain) overnight in a suitable broth (e.g., Tryptic Soy Broth).

    • On the day of the experiment, dilute the overnight culture in fresh broth and grow to mid-logarithmic phase.

    • Wash the bacteria with phosphate-buffered saline (PBS) and resuspend in the appropriate cell culture medium without antibiotics.

  • Infection of Host Cells:

    • Remove the culture medium from the host cells and replace it with the bacterial suspension at a specific multiplicity of infection (MOI), for example, 10 bacteria per host cell.

    • Incubate for 1-2 hours to allow for bacterial internalization.

  • Removal of Extracellular Bacteria:

    • Aspirate the infection medium and wash the cells three times with PBS to remove non-adherent bacteria.

    • Add fresh culture medium containing a high concentration of a cell-impermeable antibiotic, such as gentamicin (e.g., 100-200 µg/mL), to kill any remaining extracellular bacteria.[3]

    • Incubate for 1-2 hours.

  • Antibiotic Treatment:

    • Wash the cells again to remove the gentamicin.

    • Add fresh culture medium containing the desired concentrations of this compound (as DSTA4637S) or rifampicin. Include a no-antibiotic control.

  • Incubation:

    • Incubate the treated cells for a specified period, typically 24 hours, to allow the antibiotics to act on the intracellular bacteria.

  • Quantification of Intracellular Bacteria:

    • Aspirate the medium and wash the cells with PBS.

    • Lyse the host cells using a gentle method such as incubation with sterile, distilled water or a mild detergent (e.g., 0.1% Triton X-100) to release the intracellular bacteria.

    • Collect the lysate and perform serial dilutions in PBS.

    • Plate the dilutions onto agar plates (e.g., Tryptic Soy Agar) and incubate overnight at 37°C.

    • Count the resulting colony-forming units (CFUs) to determine the number of viable intracellular bacteria.

Discussion and Future Directions

The available data suggests that both this compound, delivered via DSTA4637S, and rifampicin are effective against intracellular S. aureus. The targeted delivery of this compound via an AAC appears to overcome the high intracellular MIC observed with rifampicin in some studies.[1] However, the large size of the AAC may limit its tissue penetration in vivo compared to the small molecule rifampicin.

Rifampicin's efficacy is well-established, but its use is often limited by the rapid development of resistance when used as a monotherapy.[3] Combination therapy is therefore the standard of care. The targeted nature of DSTA4637S may reduce the likelihood of resistance development to this compound.

Further head-to-head studies in various cell types and in vivo infection models are necessary to fully elucidate the comparative efficacy of these two agents. Key areas for future research include:

  • Direct comparison of the intracellular killing kinetics of DSTA4637S and rifampicin.

  • Evaluation of their efficacy against intracellular S. aureus in different host cell types, including non-professional phagocytes.

  • Assessment of the potential for resistance development to this compound when delivered via an AAC.

  • In vivo studies comparing the ability of DSTA4637S and rifampicin (in combination with other antibiotics) to clear deep-seated infections.

This comparative guide provides a foundational understanding of the current landscape of two promising treatments for intracellular S. aureus infections. As research progresses, a clearer picture of their respective roles in clinical practice will emerge, ultimately benefiting patients with these challenging infections.

References

Revolutionizing Intracellular Targeting: In Vivo Validation of dmDNA31's Bactericidal Superiority

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals at the forefront of combating persistent bacterial infections, the challenge of eradicating intracellular pathogens remains a significant hurdle. Standard antibiotics often fail to penetrate host cells effectively, leaving a reservoir of bacteria that can lead to treatment failure and relapse. This guide provides an objective comparison of the in vivo bactericidal activity of dmDNA31, delivered via the antibody-antibiotic conjugate (AAC) DSTA4637A, against the standard-of-care antibiotic, vancomycin, in preclinical models of Staphylococcus aureus infection.

The data presented herein, supported by detailed experimental protocols and visual workflows, demonstrates the potential of this targeted approach to overcome the limitations of conventional therapies.

Comparative Analysis of Bactericidal Activity: DSTA4637A vs. Vancomycin

The antibody-antibiotic conjugate DSTA4637A is engineered to selectively deliver the potent antibiotic this compound to Staphylococcus aureus, including intracellular bacteria, a key factor in persistent and recurrent infections.[1][2] Preclinical studies in murine models of systemic S. aureus infection have consistently shown that DSTA4637A is not only highly effective but also superior to vancomycin in reducing bacterial burden in key organs.[2][3]

Treatment GroupDosageTreatment DurationOutcomeReference
DSTA4637A Single 50 mg/kg IV dose1 daySuperior reduction in bacterial load in kidneys, heart, and bones compared to 3 days of vancomycin treatment.[3]Lehar et al., 2015
Vancomycin 110 mg/kg IP, twice daily3 daysLess effective at clearing bacterial load compared to a single dose of DSTA4637A.[3]Lehar et al., 2015
DSTA4637A 25 mg/kg and 50 mg/kg single IV dose1 daySubstantial reduction in bacterial load in the heart, kidney, and bones on days 7 and 14 post-dosing.[1][4]Zhou et al., 2016
DSTA4637A + Vancomycin 15 to 100 mg/kg single IV dose (DSTA4637A) + 110 mg/kg IP, twice daily (Vancomycin)3 days≥75% probability of reducing bacterial CFU below the lower limit of detection in the kidney at day 4 post-infection.[3]Genentech, Inc., unpublished data

Mechanism of Action: Targeted Intracellular Killing

The enhanced efficacy of this compound stems from its targeted delivery system. The DSTA4637A conjugate facilitates a novel mechanism for eradicating intracellular S. aureus.

cluster_extracellular Extracellular Space cluster_phagocyte Host Phagocyte DSTA4637A DSTA4637A (AAC) SA S. aureus DSTA4637A->SA 1. Binding to Wall Teichoic Acid Phagocytosis 2. Phagocytosis of AAC-bacterium complex SA->Phagocytosis Phagolysosome 3. Phagolysosome Formation Phagocytosis->Phagolysosome Cleavage 4. Linker Cleavage by Cathepsins Phagolysosome->Cleavage Release 5. This compound Release Cleavage->Release Killing 6. Intracellular Bacterial Killing Release->Killing

Mechanism of DSTA4637A action.

Experimental Protocols

The following provides a detailed methodology for the in vivo validation of this compound's bactericidal activity as employed in key preclinical studies.[1][4]

1. Murine Model of Systemic S. aureus Infection:

  • Animal Model: Female severe combined immunodeficiency (SCID) mice, 6-8 weeks old.

  • Bacterial Strain: Staphylococcus aureus strain USA300 NRS384.

  • Infection Protocol: Mice are infected via intravenous (IV) tail vein injection with approximately 1 x 107 colony-forming units (CFU) of S. aureus.

  • Treatment Groups:

    • Vehicle control (e.g., saline).

    • DSTA4637A administered as a single IV dose (e.g., 25 mg/kg or 50 mg/kg) 24 hours post-infection.

    • Vancomycin administered intraperitoneally (IP) twice daily for a specified duration (e.g., 3 days).

  • Efficacy Assessment:

    • At specified time points (e.g., day 4, 7, or 14 post-infection), mice are euthanized.

    • Target organs (kidneys, heart, bones) are aseptically harvested.

    • Organs are homogenized in a suitable buffer (e.g., phosphate-buffered saline).

    • Serial dilutions of the homogenates are plated on appropriate agar plates (e.g., Tryptic Soy Agar).

    • Plates are incubated, and bacterial colonies are counted to determine the CFU per gram of tissue.

  • Data Analysis: Bacterial loads in the organs of treated groups are compared to the vehicle control group to determine the reduction in bacterial burden.

cluster_setup Experiment Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis A SCID Mice C IV Infection (1x10^7 CFU) A->C B S. aureus (USA300) B->C D 24h Incubation C->D E Treatment Administration (DSTA4637A or Vancomycin) D->E F Monitoring & Euthanasia (Day 4, 7, or 14) E->F G Organ Harvest (Kidney, Heart, Bone) F->G H Homogenization & Plating G->H I CFU Enumeration H->I J Comparison of Bacterial Load I->J

Workflow for in vivo efficacy testing.

References

Comparative Analysis of dmDNA31: A Novel Antibiotic Payload for Targeted Intracellular Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of dmDNA31, a novel rifamycin-class antibiotic, and outlines a framework for evaluating its cross-resistance profile with other antibiotics. As this compound is primarily utilized as a cytotoxic payload in antibody-antibiotic conjugates (AACs) designed to combat intracellular pathogens, understanding its potential for cross-resistance is crucial for its future clinical development and deployment.

Introduction to this compound and its Therapeutic Strategy

This compound (4-dimethylaminopiperidino-hydroxybenzoxazinorifamycin) is a potent analog of rifalazil.[1] It is a member of the rifamycin class of antibiotics and exhibits significant bactericidal activity, particularly against stationary-phase and persistent Staphylococcus aureus.[1] A key application of this compound is its use as a payload in the investigational antibody-antibiotic conjugate, DSTA4637S (RG7861).[1][2] This AAC is engineered to target intracellular S. aureus, a notoriously difficult pathogen to eradicate with conventional antibiotics.[3][4]

The therapeutic strategy of DSTA4637S involves a multi-step process that leverages the specificity of a monoclonal antibody to deliver this compound directly to the site of infection, minimizing systemic exposure and off-target effects.

Mechanism of Action

The efficacy of the DSTA4637S AAC relies on two distinct but coordinated mechanisms of action: the targeting and internalization facilitated by the antibody, and the subsequent intracellular bactericidal activity of the released this compound payload.

DSTA4637S: Targeting and Payload Delivery

The DSTA4637S conjugate consists of a human monoclonal antibody that specifically binds to the β-N-acetylglucosamine (β-GlcNAc) modification of wall teichoic acid (WTA), a major component of the S. aureus cell wall.[5][6] This binding opsonizes the bacteria, promoting their phagocytosis by host immune cells.[5][7] Once inside the phagolysosome of the host cell, lysosomal enzymes such as cathepsins cleave a specialized linker connecting the antibody to this compound, releasing the active antibiotic directly at the location of the intracellular bacteria.[1][3][5][7]

DSTA4637S_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Host Phagocytic Cell DSTA4637S DSTA4637S (AAC) SA S. aureus DSTA4637S->SA 1. Binding to Wall Teichoic Acid Phagocytosis Phagocytosis SA->Phagocytosis 2. Opsonization Phagolysosome Phagolysosome Phagocytosis->Phagolysosome 3. Internalization dmDNA31_released Active this compound Phagolysosome->dmDNA31_released 4. Linker Cleavage by Cathepsins Cathepsins Cathepsins Intracellular_SA Intracellular S. aureus dmDNA31_released->Intracellular_SA 5. Inhibition of RNA Polymerase Bacterial_Death Bacterial Death Intracellular_SA->Bacterial_Death dmDNA31_MoA cluster_RNAP Bacterial DNA-dependent RNA Polymerase (RNAP) RNAP_beta β Subunit DNA_channel DNA/RNA Channel RNA_transcript Nascent RNA Transcript (2-3 nt) DNA_channel->RNA_transcript This compound This compound This compound->DNA_channel 1. Binds to pocket in β subunit DNA_template DNA Template DNA_template->DNA_channel 2. Transcription initiation Block Steric Occlusion RNA_transcript->Block 3. Elongation Blocked Protein_synthesis Protein Synthesis Block->Protein_synthesis 4. RNA synthesis halted Bacterial_death Bacterial Death Protein_synthesis->Bacterial_death 5. No essential proteins Cross_Resistance_Workflow cluster_partA Part A: Baseline Susceptibility cluster_partB Part B: Generate Resistant Mutants cluster_partC Part C: Cross-Resistance Testing strains S. aureus Strains (Reference & Clinical) mic_a Determine Baseline MICs (Broth Microdilution) strains->mic_a antibiotics Antibiotic Panel (this compound, Comparators) antibiotics->mic_a parent Parental Susceptible S. aureus Strain mic_a->parent Select susceptible strain selection Plate on MHA with 4x, 8x, 16x MIC of this compound parent->selection mutants Isolate & Confirm Stable This compound-Resistant Mutants selection->mutants mic_c Determine MICs of Comparator Antibiotics for Resistant Mutants mutants->mic_c analysis Compare Mutant MICs to Parental MICs mic_c->analysis

References

Unveiling the Cytotoxic Profile of dmDNA31: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted therapeutics, particularly in the development of Antibody-Antibiotic Conjugates (AACs), the choice of the cytotoxic payload is paramount. dmDNA31, a potent rifalazil analog belonging to the rifamycin class of antibiotics, has been explored for such applications. This guide provides a comparative analysis of the cytotoxicity of this compound on mammalian cells, drawing upon available data for closely related compounds and contrasting it with other common cytotoxic agents. This document is intended for researchers, scientists, and drug development professionals to inform decisions on the selection and application of cytotoxic payloads.

Executive Summary

While specific quantitative cytotoxicity data for this compound on mammalian cell lines is not publicly available, likely due to its developmental termination owing to severe side effects, we can infer its cytotoxic potential by examining its parent compound, rifampicin.[1] Data indicates that rifamycins exhibit dose-dependent cytotoxicity. For instance, rifampicin has a reported IC50 of 600 µM in human hepatocyte cells and shows significant toxicity at concentrations of 200 µg/mL in skin cell lines.[2] In contrast, other established payloads for Antibody-Drug Conjugates (ADCs), such as monomethyl auristatin E (MMAE), demonstrate significantly higher potency, with IC50 values in the nanomolar and even picomolar range.[3][4] This suggests that while this compound is cytotoxic, it may be less potent than some other agents used in targeted therapies. The mechanism of rifamycin-induced cytotoxicity in mammalian cells is complex, involving the induction of endoplasmic reticulum stress, oxidative stress, and the activation of multiple signaling pathways, including PKC-ERK/JNK/p38 and PI3K.[2][5]

Comparative Cytotoxicity Data

To provide a framework for comparison, the following table summarizes the available cytotoxicity data for rifampicin, a close analog of this compound, and contrasts it with other common cytotoxic agents used as ADC payloads.

Compound/AgentClassCell Line(s)IC50 ValueReference(s)
Rifampicin Rifamycin AntibioticHuman Hepatocyte Line-17 (HHL-17)600 µM[2]
Primary Keratinocytes, Fibroblasts, HaCaT, 3T3>50 µg/mL, <200 µg/mL
Monomethyl Auristatin E (MMAE) Auristatin (Tubulin Inhibitor)Various Human Pancreatic Cancer Cell Lines (BxPC-3, PSN-1, Capan-1, Panc-1)0.97 - 1.16 nM[3]
Topoisomerase I Inhibitors DNA Damaging AgentVarious Human Tumor Cell Lines0.1 - 2 pM to nanomolar range[6]

Signaling Pathways in Rifamycin-Induced Cytotoxicity

The cytotoxic effects of rifamycins on mammalian cells are not fully elucidated but are known to involve multiple signaling cascades. Based on studies of rifampicin, the following pathways are implicated:

  • Endoplasmic Reticulum (ER) Stress and Paraptosis: Rifampicin can induce ER stress, leading to an alternative form of programmed cell death known as paraptosis, which is characterized by extensive cytoplasmic vacuolization.[2]

  • Oxidative Stress and Kinase Activation: Rifampicin has been shown to induce oxidative stress, which in turn activates several protein kinase cascades, including the PKC-ERK/JNK/p38 and PI3K signaling pathways.[5] These pathways are involved in regulating a wide range of cellular processes, including cell growth, differentiation, and apoptosis.

  • Inhibition of Protein Synthesis: At higher concentrations, rifampicin can directly inhibit protein synthesis in mammalian cells, contributing to its cytotoxic effects.[7]

Below are diagrams illustrating the key signaling pathways potentially involved in this compound-induced cytotoxicity, based on the known effects of rifampicin.

G This compound This compound (Rifamycin) ER_Stress Endoplasmic Reticulum Stress This compound->ER_Stress Vacuolization Cytoplasmic Vacuolization ER_Stress->Vacuolization Paraptosis Paraptosis (Cell Death) Vacuolization->Paraptosis G This compound This compound (Rifamycin) Oxidative_Stress Oxidative Stress This compound->Oxidative_Stress PKC PKC Oxidative_Stress->PKC PI3K PI3K Oxidative_Stress->PI3K MAPK ERK/JNK/p38 PKC->MAPK Cell_Death Cell Death PI3K->Cell_Death MAPK->Cell_Death G cluster_workflow MTT Assay Workflow A Seed Mammalian Cells in 96-well plate B Treat with this compound (serial dilutions) A->B C Incubate (24-72 hours) B->C D Add MTT Reagent C->D E Incubate (2-4 hours) D->E F Solubilize Formazan Crystals E->F G Measure Absorbance (570 nm) F->G H Calculate Cell Viability and IC50 G->H G cluster_workflow LDH Assay Workflow A Seed Mammalian Cells in 96-well plate B Treat with this compound A->B C Incubate B->C D Collect Supernatant C->D E Add to LDH Reaction Mixture D->E F Incubate (at room temp) E->F G Measure Absorbance/ Fluorescence F->G H Calculate % Cytotoxicity G->H

References

A Comparative Analysis of dmDNA31's Efficacy Against Rifampicin-Resistant Bacterial Strains

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The rise of antibiotic resistance is a critical global health threat. Rifampicin, a cornerstone in the treatment of diseases like tuberculosis, is increasingly compromised by the emergence of resistant bacterial strains, primarily due to mutations in the rpoB gene.[1][2] This challenge necessitates the development of novel therapeutic strategies.[1][3] One promising avenue is the use of nucleic acid-based drugs, such as DNAzymes, which can be engineered to target and cleave specific mRNA sequences, thereby inhibiting the expression of essential genes or resistance determinants.[4][5][6] This guide provides a comparative analysis of dmDNA31, a hypothetical 10-23 DNAzyme, designed to specifically target the mRNA of the rpoB gene in rifampicin-resistant bacteria.

Proposed Mechanism of Action for this compound

This compound is a synthetic single-stranded DNA molecule comprising a central catalytic domain flanked by two substrate-recognition arms.[4][6] These arms are designed to be complementary to a specific sequence on the rpoB mRNA. Upon binding, the catalytic core, in the presence of divalent metal ions, cleaves the target mRNA.[4] This action prevents the translation of the RNA polymerase β-subunit, leading to a bactericidal effect. By targeting the gene product responsible for resistance, this compound can potentially restore susceptibility or act as a standalone agent against resistant strains.

G cluster_0 Rifampicin-Resistant Bacterium cluster_1 This compound Therapeutic Intervention rpoB_DNA rpoB Gene (mutated) rpoB_mRNA rpoB mRNA rpoB_DNA->rpoB_mRNA Transcription RpoB_Protein Mutated RNA Polymerase β-subunit rpoB_mRNA->RpoB_Protein Translation Cleavage mRNA Cleavage rpoB_mRNA->Cleavage Cell_Viability Bacterial Cell Proliferation RpoB_Protein->Cell_Viability Enables Rifampicin Rifampicin Rifampicin->RpoB_Protein Ineffective Binding This compound This compound This compound->rpoB_mRNA Binding No_Translation Translation Inhibited Cleavage->No_Translation

Caption: Proposed signaling pathway of this compound in rifampicin-resistant bacteria.

Comparative In Vitro Efficacy

The following tables summarize the quantitative data from in vitro experiments comparing the activity of this compound against rifampicin-resistant Mycobacterium bovis BCG (a common surrogate for M. tuberculosis) with conventional antibiotics.

Table 1: Minimum Inhibitory Concentration (MIC) Comparison

CompoundStrainMIC (µg/mL)
This compound Rifampicin-Resistant BCG 2
Rifampicin-Sensitive BCG2
Rifampicin Rifampicin-Resistant BCG>64
Rifampicin-Sensitive BCG0.5
Linezolid Rifampicin-Resistant BCG1
Rifampicin-Sensitive BCG1
Control Oligo Rifampicin-Resistant BCG>128
Rifampicin-Sensitive BCG>128

Data is hypothetical and for illustrative purposes.

Table 2: Cytotoxicity in Mammalian Cells

CompoundCell LineCC50 (µg/mL)Selectivity Index (SI = CC50/MIC)
This compound A549 (Human Lung Epithelial)>100>50
Rifampicin A549 (Human Lung Epithelial)>100N/A for resistant strain
Linezolid A549 (Human Lung Epithelial)>100>100

CC50: 50% cytotoxic concentration. The Selectivity Index indicates the compound's specificity for bacterial cells over mammalian cells.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on standardized methods for antimicrobial susceptibility testing.[7][8][9]

Bacterial Strains and Culture Conditions
  • Strains: Rifampicin-sensitive Mycobacterium bovis BCG (ATCC 35734) and a rifampicin-resistant strain (developed through serial passage with increasing concentrations of rifampicin).

  • Media: Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase).

  • Culture: Cultures are grown at 37°C with continuous shaking to mid-log phase (OD600 of 0.5-0.8).

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using the broth microdilution method, following Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation: A 96-well microtiter plate is used. Test compounds (this compound, rifampicin, linezolid, control oligo) are serially diluted two-fold in 7H9 broth.

  • Inoculation: Each well is inoculated with the bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.

  • Incubation: Plates are sealed and incubated at 37°C for 7 days.

  • Endpoint Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[7][9]

Time-Kill Kinetic Assay

This assay determines the bactericidal or bacteriostatic activity of a compound over time.

  • Setup: Bacterial cultures in the early log phase are treated with this compound at concentrations of 1x, 4x, and 8x the MIC. A no-drug control is included.

  • Sampling: Aliquots are removed at 0, 24, 48, 72, and 96 hours.

  • Quantification: Samples are serially diluted, plated on Middlebrook 7H10 agar, and incubated for 3-4 weeks. The number of colonies (CFU/mL) is then counted.

  • Analysis: A bactericidal effect is defined as a ≥3-log10 reduction in CFU/mL compared to the initial inoculum.

Mammalian Cell Cytotoxicity Assay

This assay evaluates the toxicity of the compound to host cells.

  • Cell Culture: A549 human lung epithelial cells are cultured in F-12K Medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 atmosphere.

  • Exposure: Cells are seeded in a 96-well plate and exposed to serial dilutions of the test compounds for 72 hours.

  • Viability Assessment: Cell viability is measured using a resazurin-based assay. The fluorescence, which is proportional to the number of living cells, is read on a plate reader.

  • Calculation: The 50% cytotoxic concentration (CC50) is calculated by plotting the percentage of viable cells against the compound concentration.

General Experimental Workflow

The validation of a novel antibacterial agent like this compound follows a structured, multi-stage process, from initial design to preclinical evaluation.

G cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: Preclinical Evaluation A Target Identification (e.g., rpoB mRNA) B DNAzyme Design & In Silico Screening A->B C Synthesis & Purification B->C D MIC Determination vs. Resistant & Sensitive Strains C->D E Time-Kill Kinetic Assays D->E F Mammalian Cell Cytotoxicity Assay D->F G Mechanism of Action Studies (e.g., mRNA Cleavage Assay) E->G H In Vivo Efficacy Models (e.g., Murine Infection Model) G->H I Pharmacokinetics & Toxicology Studies H->I J Lead Optimization I->J K Clinical Trials

Caption: High-level workflow for the validation of this compound.

Conclusion

The presented data, though hypothetical, illustrates a scientifically grounded approach to validating a novel DNAzyme therapeutic, this compound, against rifampicin-resistant bacteria. The targeted mechanism of action offers high specificity, and the initial in vitro data suggests potent activity against resistant strains with a favorable safety profile. Compared to existing alternatives, the primary advantage of a DNAzyme-based approach is its rational design, allowing for rapid adaptation to new resistance mutations. Further preclinical studies, as outlined in the experimental workflow, would be essential to fully characterize the therapeutic potential of this compound.

References

A Comparative Pharmacokinetic Analysis: Free dmDNA31 versus Antibody-Conjugated dmDNA31

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of a drug is paramount to its successful clinical translation. This guide provides a detailed comparison of the pharmacokinetics of the novel rifamycin-class antibiotic, dmDNA31, in its free form versus its conjugated form as part of the antibody-antibiotic conjugate (AAC), DSTA4637S.

The conjugation of this compound to a monoclonal antibody that targets Staphylococcus aureus is designed to enhance the therapeutic index by delivering the antibiotic directly to the site of infection and, more specifically, to the intracellular location of the bacteria. This approach significantly alters the pharmacokinetic properties of this compound, leading to a more favorable profile for treating deep-seated infections.

Executive Summary of Pharmacokinetic Data

The data presented below is derived from preclinical studies in mice and Phase 1 clinical trials in healthy human volunteers. It is important to note that comprehensive pharmacokinetic data for free this compound administered as a standalone agent in humans is not publicly available. The data for "Unconjugated this compound" was obtained by measuring the free drug in circulation following the administration of the conjugated form, DSTA4637S.

Pharmacokinetic Parameters in Humans (Single Intravenous Dose)
ParameterConjugated this compound (ac-dmDNA31)Unconjugated this compound (from DSTA4637S)Reference
Mean Half-life (t½) 4.3 - 6.1 days3.9 - 4.3 days[1][2]
Mean Maximum Concentration (Cmax) Dose-proportional; significantly higherApprox. 10,000-fold lower than conjugated form[1][2]
Systemic Exposure (AUC) Dose-proportionalLow[1]
Pharmacokinetic Parameters in Mice (Single Intravenous Dose)
ParameterConjugated this compound (ac-dmDNA31)Free this compound (as a small molecule)Reference
Terminal Half-life (t½) ~4 days~3-4 hours[3][4]
Clearance 18.9 - 21.8 mL/day/kgRapidly cleared from systemic circulation[3]
Volume of Distribution at Steady State (Vss) 97.1 - 109 mL/kgNot Available[3]
Maximum Concentration (Cmax) Dose-proportionalSubstantially lower than conjugated form[3]

Mechanism of Action and Experimental Workflow

To visually represent the processes involved in the delivery and analysis of this compound, the following diagrams have been generated.

cluster_circulation Systemic Circulation cluster_cell Phagocytic Cell DSTA4637S DSTA4637S (Conjugated this compound) SA S. aureus DSTA4637S->SA Binding to β-WTA Phagocytosis Phagocytosis SA->Phagocytosis Phagolysosome Phagolysosome Phagocytosis->Phagolysosome Cleavage Linker Cleavage (Cathepsins) Phagolysosome->Cleavage Free_this compound Free this compound Cleavage->Free_this compound Intracellular_SA Intracellular S. aureus Free_this compound->Intracellular_SA Bactericidal Activity

Caption: Mechanism of action of DSTA4637S leading to intracellular release of this compound.

cluster_sampling Sample Collection & Processing cluster_analysis Bioanalytical Methods Blood_Sample Blood Sample Collection Plasma_Separation Plasma Separation Blood_Sample->Plasma_Separation ELISA Total Antibody (ELISA) Plasma_Separation->ELISA IA_LCMS Conjugated this compound (IA-LC-MS/MS) Plasma_Separation->IA_LCMS LCMS Unconjugated this compound (LC-MS/MS) Plasma_Separation->LCMS

References

A Head-to-Head Comparison of dmDNA31 and Rifalazil: Novel Rifamycin Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antimicrobial drug development, the rifamycin class of antibiotics has long been a cornerstone in the treatment of various bacterial infections. This guide provides a detailed head-to-head comparison of two novel rifamycin derivatives: dmDNA31 and rifalazil. While both compounds share a common ancestry and mechanism of action, their developmental paths and intended clinical applications have diverged significantly. This analysis is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by available experimental data.

At a Glance: this compound vs. Rifalazil

FeatureThis compoundRifalazil
Primary Application Payload in Antibody-Antibiotic Conjugates (AACs) for targeted delivery.[1]Standalone oral antibiotic.[2][3][4]
Mechanism of Action Inhibition of bacterial DNA-dependent RNA polymerase.[1]Inhibition of the β-subunit of bacterial RNA polymerase.[2][3][4]
Key Targets Intracellular pathogens, particularly Staphylococcus aureus.[1][5][6]Mycobacterium tuberculosis, Chlamydia trachomatis, Clostridioides difficile.[2][4][7][8]
Development Status Investigated as part of the AAC DSTA4637S in Phase 1 clinical trials.[6][9]Development was terminated in 2013 due to severe side effects.[2]
Delivery Method Intravenous administration as part of an AAC.[6][9]Oral administration.[2]

Mechanism of Action: A Shared Pathway

Both this compound and rifalazil exert their bactericidal effects by targeting a fundamental process in bacterial survival: transcription. They are potent inhibitors of bacterial DNA-dependent RNA polymerase, the enzyme responsible for synthesizing RNA from a DNA template.[1][3][10] By binding to the β-subunit of this enzyme, they physically obstruct the elongation of the RNA transcript, a mechanism often referred to as "steric-occlusion".[1] This prevents the synthesis of essential bacterial proteins, ultimately leading to cell death.

cluster_bacterium Bacterial Cell cluster_inhibition Inhibition DNA DNA RNA_Polymerase DNA-dependent RNA Polymerase (RNAP) DNA->RNA_Polymerase Transcription Initiation RNA RNA Transcript RNA_Polymerase->RNA RNA Elongation Protein Bacterial Proteins RNA->Protein Translation Cell_Death Bacterial Cell Death Protein->Cell_Death Leads to Drug This compound or Rifalazil Drug->RNA_Polymerase Binds to β-subunit

Figure 1. General mechanism of action for this compound and rifalazil.

This compound: The Targeted Payload

This compound, a rifalazil analog, has been primarily developed as a cytotoxic payload for Antibody-Antibiotic Conjugates (AACs).[1] This innovative approach aims to deliver the potent antibiotic directly to the site of infection, thereby increasing efficacy and minimizing off-target side effects.

The most well-documented application of this compound is in the AAC known as DSTA4637S (or RG7861), which targets Staphylococcus aureus.[6][9] The mechanism of this AAC involves a multi-step process:

  • Targeting: The monoclonal antibody component of DSTA4637S specifically binds to the wall teichoic acid (WTA) on the surface of S. aureus.

  • Internalization: The AAC-bacterium complex is then internalized by host phagocytic cells.[5][11]

  • Payload Release: Inside the phagolysosome of the host cell, proteases cleave a linker molecule, releasing the active this compound.[5][11]

  • Bacterial Killing: The released this compound then exerts its bactericidal effect on the intracellular bacteria.[5][11]

AAC DSTA4637S (AAC) SA S. aureus AAC->SA 1. Binding to WTA Host_Cell Host Phagocytic Cell SA->Host_Cell 2. Internalization Phagolysosome Phagolysosome Host_Cell->Phagolysosome 3. Phagosome-Lysosome Fusion This compound Active this compound Phagolysosome->this compound 4. Linker Cleavage & Payload Release Bacterial_Death Intracellular Bacterial Death This compound->Bacterial_Death 5. Inhibition of RNAP

Figure 2. Experimental workflow of DSTA4637S (this compound-AAC).

Experimental Data: this compound Pharmacokinetics

A Phase 1 clinical trial in healthy volunteers provided key pharmacokinetic data for DSTA4637S and unconjugated this compound.[6][9]

ParameterDSTA4637S ConjugateUnconjugated this compound
Systemic Exposure Dose-proportional.Low.[6][9]
Mean Cmax (at 150 mg/kg DSTA4637S) Not specified directly, but significantly higher than unconjugated form.3.86 ng/mL.[9]
Half-life Not specified for the conjugate in this study.3.9 to 4.3 days.[9]

It is noteworthy that the systemic exposure to unconjugated this compound is intentionally kept low to minimize toxicity, with the mean Cmax being approximately 10,000-fold lower than that of the DSTA4637S conjugate.[9]

Rifalazil: A Standalone Antibiotic with a Broader Spectrum

Rifalazil (also known as KRM-1648) was developed as a standalone oral antibiotic with potent activity against a range of bacteria.[2][4] Its long half-life was a particularly attractive feature, allowing for less frequent dosing.[2]

Experimental Data: Rifalazil In Vitro Activity

Rifalazil demonstrated potent in vitro activity against several clinically relevant pathogens.

OrganismMIC90 (μg/mL)Reference
Chlamydia trachomatis0.00025[12]
Chlamydia pneumoniae0.00125[13]
Clostridioides difficile0.004[8]
Mycobacterium tuberculosis64-fold more active than rifampin[7]
Clinical Trials and Discontinuation

Rifalazil underwent several clinical trials for various indications, including tuberculosis, Chlamydia trachomatis infection, and peripheral artery disease.[7][12][14]

In a study on uncomplicated genital Chlamydia trachomatis infection in women, a single 25 mg dose of rifalazil resulted in a microbiological cure rate of 84.8%, compared to 92.1% for a 1 g dose of azithromycin.[12][15] While well-tolerated in this study, the non-inferiority of rifalazil to azithromycin was not established.[12][15]

In a Phase II trial for pulmonary tuberculosis, once-weekly doses of 10 mg and 25 mg of rifalazil in combination with isoniazid were found to be safe and well-tolerated.[7]

Despite these promising aspects, the development of rifalazil was terminated in 2013 due to severe side effects.[2]

Head-to-Head Summary and Future Perspectives

AspectThis compoundRifalazil
Strength Targeted delivery via AAC, potentially reducing systemic toxicity and overcoming resistance mechanisms.[1] Potent against intracellular pathogens.[5][6]Broad-spectrum activity, including against difficult-to-treat pathogens.[2][4][8] Long half-life allowing for infrequent dosing.[2]
Weakness Limited to targets for which a specific antibody can be developed. Complex manufacturing process as an AAC.Development terminated due to severe side effects.[2] Potential for rapid development of resistance, similar to other rifamycins.[2]
Future Outlook Further development of AACs utilizing this compound for other challenging bacterial infections is a promising avenue.Unlikely to be revisited for systemic use due to its safety profile. The core structure may inform the design of future rifamycin derivatives.

Conclusion

Experimental Protocols

In Vitro Susceptibility Testing for Chlamydia (as performed for Rifalazil):

This is a generalized protocol based on standard methods for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Chlamydia.

  • Cell Culture: HeLa or McCoy cells are seeded in 96-well microtiter plates and grown to confluence.

  • Inoculum Preparation: Chlamydia trachomatis or Chlamydia pneumoniae elementary bodies (EBs) are diluted to a concentration that results in 10³ to 10⁴ inclusion-forming units per milliliter.

  • Infection: The cell culture medium is removed, and the cells are inoculated with the chlamydial suspension. The plates are centrifuged to facilitate infection and then incubated.

  • Antibiotic Addition: After the incubation period, the inoculum is removed, and fresh medium containing serial twofold dilutions of the test antibiotic (e.g., rifalazil) is added to the wells.

  • Incubation: The plates are incubated for a period sufficient for chlamydial replication (typically 48-72 hours).

  • MIC Determination: After incubation, the cells are fixed and stained (e.g., with a fluorescently labeled antibody specific for chlamydial inclusions). The MIC is defined as the lowest antibiotic concentration at which there is a significant reduction (e.g., ≥90%) in the number of inclusions compared to the control wells without the antibiotic.

  • MBC Determination: To determine the MBC, the antibiotic-containing medium is removed from the wells at and above the MIC, the cells are washed, and fresh antibiotic-free medium is added. The plates are incubated for another cycle of replication. The MBC is the lowest concentration of antibiotic that results in no viable organisms upon subculture.[13]

Pharmacokinetic Analysis of DSTA4637S and Unconjugated this compound in Humans:

This protocol is based on the Phase 1 clinical trial of DSTA4637S.

  • Study Design: A randomized, double-blind, placebo-controlled, single-ascending-dose study in healthy volunteers.

  • Dosing: Subjects receive a single intravenous infusion of DSTA4637S or a placebo at escalating dose levels (e.g., 5, 15, 50, 100, and 150 mg/kg).

  • Sample Collection: Blood samples are collected at predetermined time points before, during, and after the infusion for an extended period (e.g., up to 85 days) to capture the full pharmacokinetic profile.

  • Bioanalysis:

    • DSTA4637S Conjugate: Plasma concentrations are measured using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA) that detects the antibody component.

    • Unconjugated this compound: Plasma concentrations are measured using a sensitive method like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Parameter Calculation: The concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including maximum concentration (Cmax), area under the concentration-time curve (AUC), and half-life (t½).[6][9]

References

Validating the Specificity of dmDNA31 for Bacterial RNA Polymerase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of dmDNA31, a potent rifamycin-class antibiotic, with other bacterial RNA polymerase (RNAP) inhibitors. The focus is on the specificity of these compounds for the bacterial enzyme over its eukaryotic counterpart, a critical parameter for therapeutic efficacy and safety. Experimental data is presented to support the comparisons, and detailed protocols for key validation assays are provided.

Mechanism of Action: Targeting the Engine of Bacterial Transcription

This compound, also known as rifalog, is a derivative of rifampicin. Its primary mechanism of action is the inhibition of bacterial DNA-dependent RNA polymerase, the enzyme responsible for transcribing genetic information from DNA to RNA. Specifically, this compound binds to the β subunit of the bacterial RNAP, sterically blocking the path of the elongating RNA transcript. This targeted inhibition halts protein synthesis, ultimately leading to bacterial cell death. A key advantage of rifamycins is their high selectivity for the prokaryotic RNAP, with significantly lower affinity for eukaryotic RNA polymerases.

Comparative Specificity of Bacterial RNA Polymerase Inhibitors

The following table summarizes the inhibitory activity (IC50 values) of this compound (represented by its close analog, rifampicin) and other notable bacterial RNAP inhibitors against both bacterial and eukaryotic RNA polymerases. Lower IC50 values indicate greater potency.

Compound ClassExample CompoundBacterial RNAP TargetBacterial RNAP IC50 (µM)Eukaryotic RNAP II InhibitionReference
Rifamycin Rifampicin S. aureus RNAP~ 0.1Negligible (at least 100-fold lower affinity)[1][2]
α-PyroneMyxopyronin BS. aureus RNAP24No inhibition reported[1][3]
MacrocycleFidaxomicinM. tuberculosis RNAP0.2No inhibition reported[4][5]
MacrocycleFidaxomicinE. coli RNAP53No inhibition reported[4][5]
Tetramic AcidStreptolydiginBacterial RNAPNot specifiedNo inhibition reported[6]
Macrolide PolyetherSorangicinBacterial RNAPNot specifiedNo inhibition reported[7]

Note: Data for this compound was not directly available, and values for its close structural and functional analog, rifampicin, are used as a proxy.

Experimental Protocols for Specificity Validation

Validating the specificity of a bacterial RNAP inhibitor involves demonstrating potent inhibition of the bacterial enzyme while showing minimal to no effect on its eukaryotic homologs. Below are detailed methodologies for key experiments to assess this specificity.

Purification of RNA Polymerases

a) Bacterial RNA Polymerase (from E. coli)

This protocol describes the purification of recombinant E. coli RNAP.

  • Expression: Co-express the genes for the α, β, β', and ω subunits of E. coli RNAP, often from a polycistronic vector in an appropriate E. coli expression strain (e.g., BL21(DE3)). One of the subunits (commonly β') can be engineered with an affinity tag (e.g., His-tag) for purification.

  • Cell Lysis: Harvest the cells and resuspend them in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.9, 5% glycerol, 1 mM EDTA, 0.1 mM DTT, 150 mM NaCl, and protease inhibitors). Lyse the cells using a French press or sonication.

  • Clarification: Centrifuge the lysate at high speed to pellet cell debris.

  • Affinity Chromatography: Load the supernatant onto a column packed with a resin that binds the affinity tag (e.g., Ni-NTA agarose for a His-tag). Wash the column extensively with a wash buffer containing a low concentration of imidazole.

  • Elution: Elute the RNAP holoenzyme using an elution buffer with a high concentration of imidazole.

  • Further Purification (Optional): For higher purity, the eluted fractions can be subjected to further chromatographic steps such as ion exchange (e.g., Mono Q) or size-exclusion chromatography.

  • Storage: Dialyze the purified enzyme into a storage buffer (e.g., 10 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.1 mM EDTA, 0.1 mM DTT, 50% glycerol) and store at -80°C.[8]

b) Eukaryotic RNA Polymerase II (from HeLa cells)

This protocol outlines a two-step affinity purification method for human RNAPII.

  • Cell Culture and Transfection: Culture HeLa cells and transfect them with a plasmid expressing a tagged subunit of RNAPII (e.g., RPB3 with a FLAG-histidine tag).

  • Nuclear Extract Preparation: Prepare nuclear extracts from the transfected cells.

  • Immunoaffinity Chromatography: Incubate the nuclear extract with anti-FLAG antibody-conjugated beads. Wash the beads extensively.

  • Elution: Elute the RNAPII complex from the beads.

  • Metal-Chelate Affinity Chromatography: Apply the eluate to a Co²⁺-charged resin column to bind the histidine tag. Wash the column.

  • Final Elution: Elute the purified RNAPII complex.

  • Verification and Storage: Analyze the purity of the enzyme by SDS-PAGE and store in an appropriate buffer at -80°C.[9]

In Vitro Transcription Inhibition Assay

This assay measures the ability of a compound to inhibit the synthesis of RNA by a purified RNA polymerase.

  • Reaction Setup: Prepare a reaction mixture containing transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 50 mM NaCl, 8 mM MgCl₂, 5 mM DTT), a DNA template with a known promoter (e.g., a linearized plasmid containing a T7 promoter for bacterial RNAP or a suitable promoter for RNAPII), and ribonucleoside triphosphates (NTPs: ATP, CTP, GTP, and UTP), one of which is radiolabeled (e.g., [α-³²P]UTP).

  • Inhibitor Addition: Add the test compound (e.g., this compound) at various concentrations to the reaction mixtures. Include a vehicle control (e.g., DMSO) and a known inhibitor as a positive control (e.g., rifampicin for bacterial RNAP, α-amanitin for RNAPII).

  • Enzyme Addition: Initiate the transcription reaction by adding the purified bacterial RNAP or eukaryotic RNAPII to the respective reaction mixtures.

  • Incubation: Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C for E. coli RNAP, 30°C for human RNAPII) for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reactions by adding a stop solution (e.g., containing EDTA and formamide).

  • Product Analysis: Separate the radiolabeled RNA transcripts from the unincorporated NTPs by denaturing polyacrylamide gel electrophoresis (PAGE).

  • Quantification: Visualize the RNA products by autoradiography and quantify the band intensities using a phosphorimager or densitometry.

  • IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[10][11]

Visualizing the Validation Workflow and Specificity Principle

The following diagrams illustrate the experimental workflow for validating inhibitor specificity and the underlying principle of selective targeting.

experimental_workflow cluster_purification Enzyme Purification cluster_assay Inhibition Assay cluster_analysis Data Analysis bacterial_source Bacterial Culture (e.g., E. coli) bacterial_purification Purify Bacterial RNAP bacterial_source->bacterial_purification eukaryotic_source Eukaryotic Cells (e.g., HeLa) eukaryotic_purification Purify Eukaryotic RNAPII eukaryotic_source->eukaryotic_purification bacterial_assay In Vitro Transcription (Bacterial RNAP) bacterial_purification->bacterial_assay eukaryotic_assay In Vitro Transcription (Eukaryotic RNAPII) eukaryotic_purification->eukaryotic_assay ic50_bacterial Determine IC50 (Bacterial) bacterial_assay->ic50_bacterial ic50_eukaryotic Determine IC50 (Eukaryotic) eukaryotic_assay->ic50_eukaryotic inhibitor This compound inhibitor->bacterial_assay inhibitor->eukaryotic_assay specificity Calculate Specificity Ratio ic50_bacterial->specificity ic50_eukaryotic->specificity

Caption: Workflow for validating this compound specificity.

Caption: Principle of this compound's selective inhibition.

References

Comparative Efficacy of dmDNA31 Across Staphylococcus aureus Strains: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro activity of dmDNA31, a novel rifamycin-class antibiotic, against various strains of Staphylococcus aureus. This compound is the potent antibiotic payload of the antibody-antibiotic conjugate (AAC) DSTA4637S (also known as DSTA4637A), which is designed to target intracellular S. aureus. The data presented here focuses on the activity of the unconjugated antibiotic and its close analog, rifalazil, to inform research and development efforts.

Executive Summary

This compound demonstrates potent bactericidal activity against S. aureus with a minimum inhibitory concentration (MIC) reported to be less than 10 nM in vitro[1]. As a member of the rifamycin class, its mechanism of action is the inhibition of bacterial DNA-dependent RNA polymerase[2]. Resistance to rifamycins in S. aureus is primarily mediated by mutations in the rpoB gene, which encodes the β subunit of RNA polymerase. This guide summarizes the comparative activity of rifamycin derivatives, including those structurally similar to this compound, against both rifamycin-susceptible and rifamycin-resistant S. aureus strains, providing valuable data for assessing its potential in combating challenging infections.

Data Presentation: Comparative Minimum Inhibitory Concentrations (MICs)

The following table summarizes the MIC values of rifalazil, a close analog of this compound, and comparator rifamycins against a panel of S. aureus strains, including a wild-type susceptible strain and various mutants with defined resistance-conferring mutations in the rpoB gene. This data highlights the activity spectrum against strains with known resistance mechanisms.

S. aureus Strain / RpoB MutationRifampin MIC (µg/mL)Rifalazil MIC (µg/mL)
ATCC 29213 (Wild-Type)0.0040.004
H481Y>12864
H481D>128128
S486L>128128
Q468K>128256
A473T10.063
D471E0.1250.008
S464P0.250.016

Data adapted from a study on novel rifamycins against rifamycin-resistant S. aureus. The MICs were determined by broth microdilution.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution susceptibility testing of S. aureus.

1. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture on a non-selective agar plate (e.g., Tryptic Soy Agar), select 3-5 isolated colonies of the S. aureus strain to be tested. b. Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute the standardized bacterial suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

2. Preparation of Antibiotic Dilutions: a. Prepare a stock solution of this compound or the comparator antibiotic in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). b. Perform serial twofold dilutions of the antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range. The final volume in each well should be 50 µL.

3. Inoculation and Incubation: a. Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions, as well as to a growth control well (containing no antibiotic) and a sterility control well (containing no bacteria). b. The final volume in each well will be 100 µL. c. Seal the plates and incubate at 35°C ± 2°C in ambient air for 16-20 hours.

4. Interpretation of Results: a. Following incubation, visually inspect the microtiter plates for bacterial growth (indicated by turbidity or a cell pellet at the bottom of the well). b. The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Visualizations

Experimental Workflow: Intracellular Killing by DSTA4637A

G cluster_extracellular Extracellular Space cluster_cell Host Phagocytic Cell DSTA4637A DSTA4637A (AAC) AAC_SA_complex AAC-S. aureus Complex DSTA4637A->AAC_SA_complex Binding to Wall Teichoic Acid SA S. aureus SA->AAC_SA_complex Phagocytosis Phagocytosis AAC_SA_complex->Phagocytosis Phagosome Phagosome Phagocytosis->Phagosome Phagolysosome Phagolysosome Phagosome->Phagolysosome Lysosome Lysosome Lysosome->Phagolysosome Cleavage Linker Cleavage by Cathepsins Phagolysosome->Cleavage This compound Released this compound Cleavage->this compound Bacterial_Killing Intracellular Bacterial Killing This compound->Bacterial_Killing

Caption: Workflow of DSTA4637A-mediated killing of intracellular S. aureus.

Signaling Pathway: Rifamycin Action and Resistance in S. aureus

G This compound This compound (Rifamycin) RpoB RNA Polymerase β-subunit (RpoB) This compound->RpoB Binds to Inhibition Inhibition This compound->Inhibition Transcription Transcription Initiation RpoB->Transcription Essential for Protein_Synthesis Protein Synthesis Transcription->Protein_Synthesis Bacterial_Growth Bacterial Growth & Survival Protein_Synthesis->Bacterial_Growth Inhibition->Transcription Blocks Elongation rpoB_mutation rpoB Gene Mutation Altered_RpoB Altered RpoB Structure rpoB_mutation->Altered_RpoB Leads to Resistance Rifamycin Resistance Altered_RpoB->Resistance Prevents this compound Binding

Caption: Mechanism of this compound action and the development of resistance in S. aureus.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for dmDNA31

Author: BenchChem Technical Support Team. Date: November 2025

The responsible management of laboratory reagents is paramount to ensuring a safe and compliant research environment. This document provides detailed, step-by-step guidance for the proper disposal of dmDNA31, a novel DNA-based reagent. Adherence to these procedures is essential to mitigate potential biological and chemical hazards, ensuring the safety of laboratory personnel and the protection of the environment.

Immediate Safety and Logistical Information

Before handling this compound waste, it is crucial to consult your institution's Environmental Health and Safety (EHS) guidelines, as regulations can vary. The following procedures are based on general best practices for handling biological and chemical laboratory waste.

Personal Protective Equipment (PPE) Requirements:

  • Gloves: Always wear nitrile gloves when handling this compound, both in its active and waste forms.

  • Lab Coat: A dedicated lab coat should be worn to prevent contamination of personal clothing.

  • Eye Protection: Safety glasses or goggles are mandatory to protect against splashes.

Waste Segregation:

Proper segregation of waste at the source is the most critical step in safe disposal. This compound waste should be categorized as follows:

  • Liquid Waste: Any solutions containing this compound.

  • Solid Waste: Items contaminated with this compound, such as pipette tips, tubes, and gels.

  • Sharps Waste: Needles, syringes, or other items that can puncture the skin and are contaminated with this compound.

Quantitative Data Summary for Disposal Methods

The appropriate disposal method for this compound depends on its form and any co-contaminants. The following table summarizes the recommended procedures.

Waste TypeDescriptionPrimary Disposal MethodSecondary ContainmentFinal Disposal Route
Liquid Waste Solutions containing this compound, including buffers and media.Chemical disinfection (e.g., 10% bleach solution for at least 30 minutes) or autoclaving.Leak-proof, clearly labeled container.Sanitary sewer, after neutralization and confirmation with institutional guidelines.
Solid Waste Non-sharp items contaminated with this compound (e.g., pipette tips, gloves, gels).Autoclaving in a biohazard bag.Puncture-resistant biohazard bag.Biohazardous waste stream.
Sharps Waste Needles, syringes, and other contaminated sharp objects.Placed directly into a designated sharps container.Puncture-proof, leak-proof sharps container.Biohazardous sharps waste stream.
Combined Waste This compound waste mixed with hazardous chemicals (e.g., ethidium bromide).The biological component should be deactivated first, followed by disposal as chemical waste.[1]Labeled hazardous chemical waste container.Hazardous chemical waste stream.

Experimental Protocol: Chemical Disinfection of Liquid this compound Waste

This protocol details the steps for the chemical disinfection of liquid waste containing this compound using a bleach solution.

Materials:

  • Liquid this compound waste in a primary container.

  • Household bleach (sodium hypochlorite, ~5.25-8.25%).

  • Secondary containment (a larger, shatter-proof container).

  • Personal Protective Equipment (gloves, lab coat, eye protection).

  • pH indicator strips.

  • Sodium thiosulfate (for bleach neutralization, if required by your institution).

Procedure:

  • Preparation: Don the appropriate PPE. Ensure the work area is well-ventilated. Place the primary container of liquid this compound waste into a secondary container to prevent spills.

  • Bleach Addition: Slowly add a sufficient volume of household bleach to the liquid waste to achieve a final concentration of 10% bleach (a 1:10 dilution of bleach into the waste).

  • Mixing: Gently swirl the container to ensure the bleach is thoroughly mixed with the waste. Avoid creating aerosols.

  • Contact Time: Allow the bleach and waste mixture to stand for a minimum of 30 minutes to ensure complete deactivation of any biological components.

  • Neutralization (if required): Check with your institution's EHS guidelines to determine if bleach neutralization is necessary before drain disposal. If so, check the pH of the solution. If it is outside the acceptable range for drain disposal (typically between 5.5 and 10.5), neutralize it accordingly. Sodium thiosulfate can be used to neutralize the chlorine in bleach.

  • Disposal: Once the contact time is complete and the solution is neutralized (if required), the disinfected liquid can be poured down a laboratory sink with copious amounts of running water.[1]

  • Decontamination: Rinse the primary and secondary containers with a 10% bleach solution, followed by water.

Visual Guides for Disposal Procedures

The following diagrams illustrate the decision-making process for this compound waste segregation and the general workflow for its safe disposal.

cluster_0 This compound Waste Generation cluster_1 Waste Segregation & Disposal start Start: this compound Waste Generated is_sharp Is the waste a sharp? start->is_sharp is_liquid Is the waste liquid? is_sharp->is_liquid No sharps Dispose in Sharps Container is_sharp->sharps Yes has_chem Does it contain hazardous chemicals? is_liquid->has_chem Yes solid Dispose in Biohazard Bag is_liquid->solid No liquid Chemically Disinfect or Autoclave has_chem->liquid No chem_waste Dispose as Chemical Waste after Deactivation has_chem->chem_waste Yes

Caption: Decision tree for the proper segregation of this compound waste.

cluster_workflow General Disposal Workflow start Generate this compound Waste ppe Wear Appropriate PPE start->ppe segregate Segregate Waste at Source (Liquid, Solid, Sharps) deactivate Deactivate Biological Material (Autoclave/Chemical) segregate->deactivate ppe->segregate package Package for Disposal (Biohazard Bags/Containers) deactivate->package dispose Dispose via Correct Waste Stream (Biohazardous/Chemical) package->dispose end End: Waste Disposed dispose->end

Caption: General workflow for the safe disposal of this compound waste.

References

Essential Safety and Handling Protocols for dmDNA31

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling of dmDNA31, a potent rifamycin-class antibiotic. The following procedural guidance is intended to ensure the safe use of this compound in a laboratory setting and to provide a framework for operational and disposal plans.

Substance Information
Identifier Description
Name This compound
Chemical Name 4-dimethylamino piperidino-hydroxybenzoxazino rifamycin
Synonyms Rifalog
Class Rifamycin-class antibiotic
Primary Use Payload in antibody-antibiotic conjugates (AACs) for research and development against bacterial infections, particularly Staphylococcus aureus.[1][2][3]
Mechanism of Action Inhibits bacterial DNA-dependent RNA polymerase, thereby blocking RNA synthesis.[1][2]
Personal Protective Equipment (PPE)

Standard laboratory PPE is mandatory when handling this compound. The required level of protection is based on the potential for exposure to a potent antibiotic compound.

Equipment Specification Purpose
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact.
Lab Coat Standard laboratory coatTo protect skin and personal clothing.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or aerosols.
Respiratory Protection Not generally required for small quantities in solution. Use a certified respirator (e.g., N95) if creating aerosols or handling powders.To prevent inhalation of airborne particles.
Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and to ensure the safety of laboratory personnel.

Condition Guideline
Storage Temperature Store at -20°C for short-term storage (up to 1 month) and -80°C for long-term storage (up to 6 months).[1]
Handling Handle in a well-ventilated area. For procedures with a risk of aerosolization, use a chemical fume hood or biological safety cabinet.
Contamination Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with copious amounts of water.
Spill and Disposal Procedures

A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.

Procedure Steps
Spill Cleanup 1. Alert others in the area. 2. Wear appropriate PPE. 3. For liquid spills, absorb with an inert material (e.g., vermiculite, sand). 4. For solid spills, carefully scoop the material to avoid raising dust. 5. Place the contained spill and cleanup materials into a sealed, labeled container for hazardous waste. 6. Clean the spill area with a suitable disinfectant or detergent.
Waste Disposal 1. All materials contaminated with this compound (e.g., pipette tips, tubes, gloves) must be disposed of as hazardous chemical waste. 2. Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Protocols

Mechanism of Action of this compound

The primary mechanism of action for this compound is the inhibition of bacterial DNA-dependent RNA polymerase. This process is crucial for bacterial survival as it is responsible for transcribing genetic information from DNA to RNA.

G cluster_bacterium Bacterium DNA Bacterial DNA RNAP DNA-dependent RNA Polymerase DNA->RNAP Binds to RNA RNA Transcript RNAP->RNA Synthesizes Protein Bacterial Proteins RNA->Protein Translated to This compound This compound This compound->RNAP Inhibits G A Receive this compound (Verify Integrity) B Log in Inventory (Record Lot #, Date) A->B C Store at Appropriate Temperature (-20°C or -80°C) B->C D Prepare for Use (Wear Full PPE) C->D E Reconstitute/Dilute in Fume Hood D->E F Perform Experiment E->F G Decontaminate Work Area F->G H Dispose of Waste (Hazardous Chemical Waste) G->H

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.